4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Description
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Properties
IUPAC Name |
4-chloro-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-4-2-6(8)5(3-9)7(11)10-4/h2H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPSRQJMZHFDOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464308 | |
| Record name | 4-CHLORO-6-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
582300-58-1 | |
| Record name | 4-CHLORO-6-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS Number: 582300-58-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Welcome to a comprehensive technical exploration of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. As a senior application scientist, my objective is to present this guide not as a mere compilation of data, but as a strategic resource for fellow researchers in the field of medicinal chemistry and drug discovery. The 2-pyridone scaffold is a cornerstone in the development of novel therapeutics, and this particular derivative, with its unique substitution pattern, presents a compelling case for investigation. This document is structured to provide a deep dive into its synthesis, properties, and potential applications, with a focus on the underlying scientific principles and practical experimental considerations.
Section 1: Compound Profile and Significance
This compound, identified by the CAS number 582300-58-1, is a heterocyclic compound belonging to the 2-pyridone class.[1][2] Its structure is characterized by a pyridine ring bearing a chloro substituent at the 4-position, a methyl group at the 6-position, a cyano group at the 3-position, and an oxo group at the 2-position. This arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable intermediate and a potential pharmacophore in its own right.
The significance of this compound lies in its structural similarity to a class of molecules that have shown promise as inhibitors of p38 mitogen-activated protein (MAP) kinase.[3] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[4][5][6] Therefore, the exploration of novel p38 MAPK inhibitors is an active and important area of drug discovery. The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold has been identified as a promising starting point for the development of such inhibitors.[3]
Chemical Structure:
Caption: Chemical structure of this compound.
Section 2: Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 582300-58-1 | [1][2] |
| Molecular Formula | C₇H₅ClN₂O | [1] |
| Molecular Weight | 168.58 g/mol | [1] |
| Appearance | White to off-white solid | --- |
| Melting Point | 295-297 °C (for a related compound) | [7] |
| Boiling Point | Not available | --- |
| Solubility | Soluble in DMSO and DMF | --- |
| Purity | >95% (commercially available) | [1] |
Section 3: Synthesis and Experimental Protocols
The synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitriles can be achieved through various synthetic routes. A common and efficient method is a one-pot multicomponent reaction.[3] This approach is favored for its atom economy, reduced reaction times, and simplified purification procedures.
Conceptual Synthesis Pathway
A plausible and efficient synthesis of this compound involves a multicomponent reaction of an appropriate β-ketoester, an aldehyde, a nitrile-containing active methylene compound, and an ammonium salt as the nitrogen source.
Caption: Conceptual one-pot synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical, based on related syntheses)
This protocol is a representative procedure adapted from the synthesis of structurally similar 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles and should be optimized for the specific synthesis of the title compound.[3]
Materials:
-
Ethyl 4-chloroacetoacetate
-
Acetaldehyde
-
Malononitrile
-
Ammonium acetate
-
Ethanol (absolute)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-chloroacetoacetate (1 equivalent), acetaldehyde (1.2 equivalents), and malononitrile (1 equivalent) in absolute ethanol.
-
Addition of Catalyst: To the stirred solution, add ammonium acetate (4 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and stir for 30 minutes to precipitate the crude product.
-
Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Neutralization (if necessary): If the filtrate is acidic, neutralize it with a saturated solution of sodium bicarbonate and check for any further precipitation.
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Causality behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for the reactants and is relatively environmentally benign. Its boiling point allows for a suitable reaction temperature for this condensation reaction.
-
Ammonium Acetate as Catalyst and Nitrogen Source: Ammonium acetate serves as both a catalyst and the source of the nitrogen atom for the pyridine ring. The acetate anion acts as a base to facilitate the initial Knoevenagel condensation.
-
Excess Ammonium Acetate: Using an excess of ammonium acetate helps to drive the reaction to completion.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization steps.
-
Aqueous Work-up: Pouring the reaction mixture into water precipitates the organic product, which is typically poorly soluble in water, allowing for easy separation from the water-soluble reactants and byproducts.
-
Column Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity, ensuring a high purity of the final product.
Section 4: Potential Application - p38α MAP Kinase Inhibition
The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold has been identified as a promising framework for the development of p38α MAP kinase inhibitors.[3] p38α MAPK is a serine/threonine kinase that plays a central role in cellular responses to inflammatory cytokines and stress.[4][5]
The p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a key pathway in the inflammatory response. Upon activation by various extracellular stimuli, such as cytokines (e.g., TNF-α, IL-1β) and cellular stress, a cascade of phosphorylation events leads to the activation of p38 MAPK. Activated p38 MAPK then phosphorylates and activates downstream transcription factors and other proteins, leading to the production of pro-inflammatory cytokines and other inflammatory mediators.
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.
Mechanism of Inhibition
While the precise binding mode of this compound to p38α MAPK has not been experimentally determined, it is hypothesized to act as an ATP-competitive inhibitor. This means it likely binds to the ATP-binding pocket of the enzyme, preventing the binding of ATP and thus inhibiting the phosphorylation of downstream substrates. The various functional groups on the pyridine ring are expected to form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the active site of p38α MAPK.
Section 5: Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound. The following information is based on available safety data for this compound and related structures.
Hazard Identification:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Eye Damage/Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and well-ventilated place.
Section 6: Future Directions and Conclusion
This compound represents a promising starting point for the development of novel therapeutic agents, particularly in the area of p38 MAPK inhibition. Further research is warranted in several key areas:
-
Synthesis Optimization: Development of a robust and scalable synthesis protocol is crucial for further investigation.
-
Biological Evaluation: Comprehensive in vitro and in vivo studies are needed to confirm its inhibitory activity against p38α MAPK and to assess its efficacy in relevant disease models.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the pyridine ring will be essential to optimize potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Detailed biochemical and structural studies are required to elucidate the precise binding mode and mechanism of inhibition.
References
-
Azuma, Y., et al. (2003). Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. Journal of Heterocyclic Chemistry, 40(5), 849-854. [Link]
-
Mbalaviele, G., & Monahan, J. B. (2008). Mechanisms of the joint-protective effects of p38 MAPK inhibitors in rodent arthritis. Expert Opinion on Drug Discovery, 3(2), 163-172. [Link]
-
PubChem. (n.d.). 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Jansone, D., et al. (2005). Synthesis of 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. Chemistry of Heterocyclic Compounds, 41(12), 1581-1582. [Link]
-
Serry, A. M., et al. (2010). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a new scaffold for p38alpha MAP kinase inhibition. Journal of Combinatorial Chemistry, 12(4), 559-565. [Link]
-
Lee, J. C., & Young, P. R. (1996). Role of p38 MAP kinase in inflammation. Medicinal Research Reviews, 16(2), 131-145. [Link]
-
Munoz, L., & Ammit, A. J. (2010). Targeting p38 MAPK pathway for the treatment of Alzheimer's disease. Neuropharmacology, 58(3), 561-568. [Link]
-
Macías, M. A., et al. (2022). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry, 46(38), 18456-18466. [Link]
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Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. Retrieved from [Link]
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University of Regensburg. (n.d.). 1H NMR 1 6 13C{1H} NMR. Retrieved from [Link]
-
NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the changes in chemical shifts and appearance of two doublets after successful reaction between 5 and Ag2O to get dinuclear Ag-NHC complex 11. Retrieved from [Link]
-
Joseph-Nathan, P., et al. (2000). 1H and 13C NMR study of copteroside E derivatives. Magnetic Resonance in Chemistry, 38(11), 937-941. [Link]
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PubChem. (n.d.). 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]
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An In-Depth Technical Guide to 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyridone scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and its role as a privileged structure in drug design.[1][2] This guide focuses on a key derivative, 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a versatile intermediate poised for further elaboration in the pursuit of novel therapeutic agents. As a Senior Application Scientist, my objective is to provide not just a recitation of facts, but a narrative grounded in the principles of synthetic chemistry and drug discovery, offering insights into the "why" behind the "how." This document is structured to be a self-validating resource, empowering researchers to confidently synthesize, characterize, and utilize this valuable chemical entity.
The Strategic Importance of the 4-Chloro-2-pyridone Moiety
The 2-pyridone ring system is a bioisostere for a variety of functional groups, including amides and phenols, and can engage in crucial hydrogen bond donor-acceptor interactions with biological targets.[2] The introduction of a chlorine atom at the 4-position, as in our topic compound, is a strategic decision in medicinal chemistry. This halogen substituent can serve multiple purposes:
-
Modulation of Physicochemical Properties: The chloro group alters the lipophilicity and electronic nature of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
-
A Handle for Further Functionalization: The chlorine atom is a reactive site, susceptible to nucleophilic aromatic substitution, allowing for the introduction of a diverse array of substituents to explore the chemical space around the core scaffold.[3]
-
Direct Interaction with Biological Targets: In some cases, the halogen atom can form specific halogen bonds with protein residues, contributing to binding affinity and selectivity.
The nitrile group at the 3-position further enhances the molecule's utility, serving as a precursor for various functional groups such as carboxylic acids, amides, and amines, and can also participate in hydrogen bonding. The methyl group at the 6-position provides a degree of steric bulk and can influence the molecule's orientation within a binding pocket.
Synthesis of this compound
The synthesis of the target compound is a two-step process, beginning with the construction of the pyridone ring, followed by chlorination.
Step 1: Synthesis of the Precursor, 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
The foundational pyridone ring is efficiently assembled via a condensation reaction. A well-established and reliable method involves the reaction of 4-(dimethylamino)but-3-en-2-one with a methylene-active nitrile, such as malononitrile, followed by an acid-induced cyclization.[4][5]
Reaction Scheme:
Figure 1: Synthesis of the pyridone precursor.
Experimental Protocol:
Materials:
-
4-(Dimethylamino)but-3-en-2-one
-
Malononitrile
-
Ethanol (absolute)
-
Piperidine
-
Hydrochloric acid
Procedure: [4]
-
To a stirred mixture of 4-(dimethylamino)but-3-en-2-one and malononitrile in absolute ethanol, add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
The intermediate, (2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide, will precipitate from the reaction mixture.
-
Isolate the intermediate by filtration.
-
Treat the isolated intermediate with hydrochloric acid and heat to induce cyclization and elimination of dimethylamine.
-
Cool the reaction mixture, and the product, 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, will precipitate.
-
Collect the product by filtration, wash with water, and dry.
Causality Behind Experimental Choices:
-
Base Catalyst (Piperidine): The use of a mild base like piperidine facilitates the initial Michael addition of the acidic methylene protons of malononitrile to the enone system of 4-(dimethylamino)but-3-en-2-one.
-
Acid-Induced Cyclization: The subsequent treatment with a strong acid protonates the dienamide intermediate, promoting an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the nitrile carbon, followed by tautomerization and elimination of dimethylamine to yield the stable 2-pyridone ring.
Characterization Data for 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: [4]
| Property | Value |
| Appearance | Crystalline solid |
| Melting Point | 288–291 °C (decomposes) |
| IR (KBr, cm⁻¹) | ~3460 (N-H), 2851 (C-H), 2223 (C≡N), 1661 (C=O), 1583 |
| ¹H NMR (DMSO-d₆) | δ 12.55 (br s, 1H, NH), 7.99 (d, J = 7.3 Hz, 1H, CH), 6.18 (d, J = 7.3 Hz, 1H, CH), 2.24 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆) | δ 161.3, 154.4, 149.3, 117.3, 105.6, 100.3, 19.8 |
Step 2: Chlorination of 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
The conversion of the 2-pyridone to the 4-chloro derivative is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[6][7][8] This reaction proceeds via the enolic form of the pyridone.
Reaction Scheme:
Figure 2: Chlorination of the pyridone precursor.
Experimental Protocol (Proposed):
Materials:
-
6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
-
Ice-water
-
Saturated sodium bicarbonate solution
-
In a fume hood, carefully add 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile to a flask containing phosphorus oxychloride. A base such as pyridine may be added.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Self-Validating System and Causality:
-
Excess POCl₃: Often, an excess of phosphorus oxychloride is used to serve as both the reagent and the solvent.
-
Quenching with Ice-water: The reaction is quenched by pouring it into ice-water to hydrolyze the excess phosphorus oxychloride and any reactive intermediates. This must be done cautiously due to the exothermic nature of the hydrolysis.
-
Neutralization: The subsequent neutralization with a base is crucial to precipitate the product, which is typically less soluble in a neutral aqueous medium.
Characterization of this compound
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | A singlet for the methyl group protons, a singlet for the proton at the 5-position of the pyridine ring, and a broad singlet for the N-H proton. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and cyano groups. |
| ¹³C NMR | Signals corresponding to the methyl carbon, the nitrile carbon, and the five carbons of the pyridone ring, including the carbonyl carbon. The chemical shifts of the ring carbons will be indicative of their electronic environment, with the carbon bearing the chlorine atom showing a characteristic shift. Quaternary carbons (C3, C4, C6) may show weaker signals. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretching, C-H stretching of the methyl group, the C≡N stretching of the nitrile group (around 2220-2230 cm⁻¹), the C=O stretching of the pyridone ring (around 1650-1670 cm⁻¹), and C-Cl stretching. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. |
Reactivity and Applications in Drug Discovery
The 4-chloro-2-pyridone scaffold is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
Workflow for Derivative Synthesis:
Figure 3: Potential synthetic transformations.
Nucleophilic Aromatic Substitution at the C4-Position
The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of diverse side chains, which is a common strategy in lead optimization to improve potency, selectivity, and pharmacokinetic properties.[3]
N-Functionalization
The nitrogen atom of the pyridone ring can be alkylated or arylated to introduce further diversity and modulate the properties of the molecule.
Transformation of the Nitrile Group
The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations open up avenues for further derivatization, such as amide coupling reactions.
Potential Therapeutic Applications
While specific biological activity data for this compound is not extensively reported in publicly available literature, the broader class of substituted 2-pyridones has demonstrated a wide range of pharmacological activities, including:
-
Anticancer Activity: Many pyridone derivatives have been investigated as inhibitors of various kinases and other cancer-related targets.[10]
-
Antiviral Activity: The pyridone scaffold is present in some antiviral agents.
-
Anti-inflammatory and Analgesic Effects: Certain derivatives have shown potential in modulating inflammatory pathways.
The title compound serves as a valuable starting point for the exploration of these and other therapeutic areas. Its strategic combination of reactive sites makes it an ideal candidate for library synthesis in high-throughput screening campaigns.
Conclusion
This compound is a synthetically accessible and highly versatile chemical intermediate. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, grounded in the principles of organic and medicinal chemistry. By understanding the rationale behind the synthetic steps and the strategic importance of its structural features, researchers are well-equipped to utilize this compound as a key building block in the development of novel molecules with therapeutic potential. The protocols and data presented herein are intended to serve as a robust foundation for further research and innovation in the field of drug discovery.
References
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- 10. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Introduction
4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of a variety of substituted pyridines with potential biological activity. Its utility as a building block for more complex molecules, including those with applications in medicinal chemistry, makes a comprehensive understanding of its synthesis crucial for researchers in drug discovery and development. This guide provides a detailed, in-depth exploration of a reliable synthetic pathway to this target molecule, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations.
Overall Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step process. This strategy begins with the formation of the pyridone ring system to create a dihydroxy precursor, which is then followed by a selective chlorination at the 4-position.
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of the Precursor, 2,4-Dihydroxy-6-methylnicotinonitrile
The initial and foundational step in this synthetic pathway is the construction of the pyridone ring. A robust and well-documented method for this transformation involves the acid-catalyzed ring transformation of 2-amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile.
Reaction Scheme: Precursor Synthesis
Caption: Synthesis of the dihydroxy precursor.
Mechanistic Insights
The transformation of the aminopyranone to the dihydroxypyridinone in the presence of aqueous acid is a fascinating rearrangement. The reaction is initiated by the protonation of the pyranone ring, which facilitates a nucleophilic attack by water. This is followed by a series of ring-opening and ring-closing events, ultimately leading to the thermodynamically more stable pyridone scaffold. The presence of the amino and cyano groups plays a crucial role in directing this rearrangement.
Detailed Experimental Protocol: Synthesis of 2,4-Dihydroxy-6-methylnicotinonitrile
This protocol is adapted from the procedure described by Azuma et al. in Heterocycles (2003).[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile (30 g, 0.2 mol) in 400 mL of 10% aqueous hydrochloric acid.
-
Reaction Execution: Heat the suspension to reflux with vigorous stirring. Maintain the reflux for 4 hours.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the collected solid thoroughly with water to remove any remaining acid and inorganic salts. Recrystallize the crude product from methanol to obtain pure 2,4-dihydroxy-6-methylnicotinonitrile.
Key Reaction Parameters
| Parameter | Value | Rationale |
| Starting Material | 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile | A readily available starting material for this ring transformation. |
| Reagent | 10% Aqueous HCl | Acts as a catalyst for the ring transformation. |
| Solvent | Water | The reaction medium. |
| Temperature | Reflux | Provides the necessary energy for the rearrangement to occur at a reasonable rate. |
| Reaction Time | 4 hours | Sufficient time for the reaction to proceed to completion. |
| Purification | Recrystallization from Methanol | An effective method for obtaining a high-purity product. |
Part 2: Chlorination to Yield this compound
The second and final step of this synthesis is the selective chlorination of the dihydroxy precursor at the 4-position. This is achieved using a potent chlorinating agent, a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).
Reaction Scheme: Chlorination
Caption: Chlorination of the dihydroxy precursor.
Mechanistic Insights
The chlorination of the 4-hydroxy-2-pyridone tautomer is believed to proceed through the formation of a phosphate ester intermediate. Phosphorus oxychloride acts as both a reagent and a dehydrating agent. The hydroxyl group at the 4-position attacks the phosphorus center of POCl₃, leading to the formation of a chlorophosphate intermediate. Subsequent nucleophilic attack by a chloride ion (from PCl₅ or POCl₃ itself) at the 4-position of the pyridine ring, with the departure of the phosphate group, results in the desired 4-chloro product. The 2-oxo functionality generally remains intact under these conditions.
Caption: Simplified chlorination mechanism.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on the procedure reported by Azuma et al. in Heterocycles (2003).[1]
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, prepare a mixture of 2,4-dihydroxy-6-methylnicotinonitrile (20 g, 133 mmol), phosphorus oxychloride (41 g, 267 mmol), and phosphorus pentachloride (56 g, 267 mmol) in 400 mL of chloroform.
-
Reaction Execution: Heat the mixture to reflux and maintain the reflux for 6 hours.
-
Work-up: After cooling the reaction mixture to room temperature, carefully and slowly pour it into ice-water with vigorous stirring. Neutralize the resulting mixture with concentrated aqueous ammonia.
-
Isolation: Collect the precipitate by filtration. Separate the organic layer from the filtrate and extract the aqueous layer with chloroform (100 mL).
-
Purification: Combine the organic layers, wash with water, and dry over anhydrous calcium chloride. Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Critical Experimental Considerations
-
Anhydrous Conditions: Phosphorus oxychloride and phosphorus pentachloride are highly reactive with water. Therefore, it is imperative to use dry glassware and solvents to prevent unwanted side reactions and ensure the efficacy of the chlorinating agents.
-
Quenching: The quenching of the reaction mixture with ice-water is highly exothermic and releases acidic gases. This step must be performed with extreme caution in a well-ventilated fume hood, with slow addition and efficient stirring to control the reaction rate.
-
Neutralization: The use of concentrated ammonia for neutralization should also be done carefully due to its corrosive and volatile nature.
Summary of Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 2,4-Dihydroxy-6-methylnicotinonitrile | C₇H₆N₂O₂ | 150.14 | 300-301 (decomp.) | 87 |
| This compound | C₇H₅ClN₂O | 168.58 | Not specified in reference | Good |
Conclusion
The synthesis of this compound via a two-step process involving the formation of a dihydroxy precursor followed by chlorination is a reliable and effective method. This guide provides the necessary detailed protocols and mechanistic insights to enable researchers to successfully synthesize this valuable intermediate. Careful attention to experimental conditions, particularly during the chlorination and work-up steps, is crucial for achieving high yields and purity.
References
-
Azuma, Y., Morone, M., Nagayama, K., Kawamata, Y., & Sato, A. (2003). Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. Heterocycles, 60(6), 1461-1468. [Link]
Sources
An In-depth Technical Guide to 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No: 582300-58-1). This highly functionalized pyridinone derivative is a key intermediate in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry. This document details its structural features, spectral characteristics, and reactivity, with a focus on its utility in drug discovery and development. Detailed experimental protocols for its synthesis and handling are also provided to ensure safe and effective laboratory use.
Introduction: The Significance of the Pyridinone Scaffold
The 2-pyridone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an attractive moiety for the design of novel therapeutics. The introduction of diverse substituents onto the pyridinone ring allows for the fine-tuning of its physicochemical and pharmacological properties, leading to a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory effects.
This compound is a versatile building block that combines the key features of the 2-pyridone core with reactive handles for further chemical modification. The presence of a chloro group at the 4-position, a nitrile group at the 3-position, and a methyl group at the 6-position offers multiple sites for synthetic transformations, making it a valuable precursor for the generation of diverse chemical libraries for drug screening.
Figure 1: 2D Structure of this compound.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 582300-58-1 | [1] |
| Molecular Formula | C₇H₅ClN₂O | [1] |
| Molecular Weight | 182.58 g/mol | Calculated |
| Appearance | Solid (predicted) | - |
| Melting Point | 304-307 °C (decomposed) | [2] |
| Boiling Point | 297.5 ± 40.0 °C (predicted) | [2] |
| Flash Point | 133.7 ± 27.3 °C (predicted) | [2] |
| Solubility | Limited data available. Expected to be soluble in polar organic solvents like DMSO and DMF. | Inferred |
| pKa | Data not available. The N-H proton is expected to be weakly acidic. | - |
Note: Some of the physicochemical data are predicted values and should be confirmed experimentally.
Spectral Data Analysis
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the methyl, methine, and N-H protons.
-
δ ~12-13 ppm (s, 1H): This broad singlet corresponds to the acidic N-H proton of the pyridinone ring.
-
δ ~6.0-6.5 ppm (s, 1H): This singlet is attributed to the proton at the 5-position of the pyridine ring.
-
δ ~2.3-2.5 ppm (s, 3H): This singlet represents the three protons of the methyl group at the 6-position.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
-
δ ~160-165 ppm: Carbonyl carbon (C=O) at the 2-position.
-
δ ~150-155 ppm: Quaternary carbon at the 6-position.
-
δ ~140-145 ppm: Quaternary carbon at the 4-position, attached to the chlorine atom.
-
δ ~115-120 ppm: Nitrile carbon (-C≡N).
-
δ ~100-105 ppm: Carbon at the 5-position.
-
δ ~90-95 ppm: Quaternary carbon at the 3-position.
-
δ ~18-22 ppm: Methyl carbon at the 6-position.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
~3400-3200 cm⁻¹ (broad): N-H stretching vibration of the pyridinone ring.
-
~2230-2210 cm⁻¹ (sharp): C≡N stretching vibration of the nitrile group.
-
~1680-1650 cm⁻¹ (strong): C=O stretching vibration of the pyridinone carbonyl group.
-
~1600-1550 cm⁻¹: C=C stretching vibrations within the pyridine ring.
Mass Spectrometry (MS) (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): Expected at m/z 182 and 184 in a ~3:1 ratio, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes, respectively.
-
Fragmentation: Loss of CO, Cl, and HCN are potential fragmentation pathways.
Chemical Properties and Reactivity
The reactivity of this compound is primarily dictated by the electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing nitrile and chloro substituents, and the nucleophilic character of the nitrogen and oxygen atoms of the pyridinone core.
Nucleophilic Aromatic Substitution
The chloro group at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the adjacent nitrile group and the ring nitrogen. This makes it a versatile handle for the introduction of various functional groups.[3][4]
Figure 2: Generalized scheme for nucleophilic aromatic substitution.
Common nucleophiles that can displace the chloro group include amines, alkoxides, and thiolates, leading to the formation of 4-amino, 4-alkoxy, and 4-thioether derivatives, respectively. These reactions are typically carried out in the presence of a base in a polar aprotic solvent.
Tautomerism
Like other 2-pyridones, this compound can exist in tautomeric equilibrium with its corresponding 2-hydroxypyridine form. However, the equilibrium generally lies far towards the pyridone tautomer.
Figure 3: Tautomeric equilibrium of the 2-pyridone ring.
Reactions of the Nitrile Group
The nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid or an amide, and reduction to an amine. It can also participate in cycloaddition reactions.
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound can be achieved from 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[5]
Figure 4: Synthetic workflow for the preparation of the title compound.
Step-by-Step Methodology:
-
Starting Material: 4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
-
Reagent: A suitable chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Procedure: a. To a stirred suspension of 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in an appropriate solvent (e.g., toluene or excess chlorinating agent), add the chlorinating agent dropwise at a controlled temperature (typically 0-10 °C). b. After the addition is complete, the reaction mixture is heated to reflux for a specified period (e.g., 2-4 hours) until the reaction is complete (monitored by TLC). c. The reaction mixture is then cooled to room temperature and the excess chlorinating agent is removed under reduced pressure. d. The residue is carefully quenched with ice-water and the resulting precipitate is collected by filtration. e. The crude product is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the desired product.
Note: This is a generalized procedure. The specific reaction conditions, including solvent, temperature, and reaction time, should be optimized for each specific application.
Safety and Handling
As there is no specific safety data sheet (MSDS) available for this compound, precautions should be taken based on the known hazards of similar compounds, such as other chlorinated pyridines and pyridones.[6]
Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[6]
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[6]
-
Respiratory Irritation: May cause respiratory irritation.[6]
Recommended Precautions:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Applications in Drug Discovery
The unique structural features of this compound make it a valuable scaffold for the development of novel therapeutic agents. The pyridinone core is a known pharmacophore in many approved drugs. The reactive chloro and nitrile groups allow for the facile introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Potential therapeutic areas where derivatives of this compound could be explored include:
-
Oncology: As inhibitors of various kinases and other cancer-related targets.
-
Infectious Diseases: As antiviral and antibacterial agents.
-
Inflammatory Diseases: As modulators of inflammatory pathways.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of its chloro and nitrile groups provide a platform for the generation of diverse molecular libraries for drug discovery programs. While further experimental characterization of its physicochemical and toxicological properties is warranted, this technical guide provides a solid foundation for researchers and scientists working with this promising compound.
References
-
Azuma, Y., Morone, M., Nagayama, K., & Sato, A. (2003). Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. HETEROCYCLES, 60(6), 1461. [Link]
-
PubChem. (n.d.). 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Reactions of 4‐Chloro‐1,2‐dihydro‐6‐methyl‐2‐oxo‐3‐pyridinecarbonitrile. (2005). ChemInform, 36(32). [Link]
-
How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (2017, August 20). Chemistry Stack Exchange. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. (n.d.). PubMed. Retrieved from [Link]
-
Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. Retrieved from [Link]
-
Semantic Scholar. (2003, April 28). METHYL-2-OXO-3-PYRIDINECARBONITRILE Yutaka Azuma,* Mieko Morone, Kouki Naga. Retrieved from [Link]
-
Tanski, J. M. (n.d.). Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions. National Institutes of Health. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
MDPI. (2024, November 7). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Retrieved from [Link]
-
Smooth-On. (2023, September 1). SAFETY DATA SHEET - SDS No. 1901. Retrieved from [Link]
-
SciSpace. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility Profile of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a compound of interest in medicinal chemistry and drug development. Given the limited availability of specific quantitative solubility data in publicly accessible literature, this document will focus on providing a robust framework for determining its solubility. We will delve into the theoretical considerations, present established experimental protocols for both thermodynamic and kinetic solubility determination, and explain the scientific rationale behind these methodologies.
The pyridinone scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities and favorable physicochemical properties that can enhance pharmacokinetic profiles.[1] The solubility of such compounds is a critical parameter, influencing everything from reaction yields in synthesis to bioavailability in physiological systems.[2]
Physicochemical Properties and Predicted Solubility
While specific experimental data is scarce, we can infer a likely solubility profile for this compound based on its structure and the general characteristics of pyridinone derivatives. The presence of a polar lactam ring and a nitrile group suggests potential for hydrogen bonding, which would favor solubility in polar solvents. Conversely, the chlorinated methyl-substituted pyridine ring introduces some lipophilic character.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The lactam and nitrile groups can act as hydrogen bond acceptors, but the overall molecule has significant non-polar character, likely limiting aqueous solubility.[3] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can effectively solvate the polar functionalities of the molecule without the energetic cost of disrupting a strong hydrogen-bonding network like water's. DMSO is often used for initial screening of compound solubility.[4] |
| Non-Polar | Hexane, Toluene, Chloroform | Low | The molecule's polar groups will likely make it poorly soluble in non-polar environments. |
Experimental Determination of Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. The shake-flask method, as described by Higuchi and Connors (1965), remains the most reliable technique for determining this value, particularly for compounds with low solubility.[5]
This protocol outlines the process for determining the thermodynamic solubility of this compound.
-
Preparation of the Test System:
-
Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed, inert container (e.g., a glass vial). The key is to ensure that a solid phase remains in equilibrium with the liquid phase.[5]
-
The purity of both the compound and the solvent is paramount for accurate results.[4]
-
-
Equilibration:
-
Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A shaker bath or orbital shaker is ideal for this purpose.
-
The choice of agitation time is critical; insufficient time will lead to an underestimation of the solubility.
-
-
Phase Separation:
-
After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved by either centrifugation or filtration.[6]
-
If using filtration, ensure the filter material does not adsorb the compound of interest.
-
-
Quantification:
-
The concentration of the dissolved compound in the clear, saturated solution is then determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is often preferred as it can separate the parent compound from any potential impurities or degradation products.[6]
-
Other methods like UV-Vis spectroscopy can be used for higher throughput but may be less accurate if chromophoric impurities are present.[6]
-
Caption: Workflow for Thermodynamic Solubility Determination.
High-Throughput Screening: Kinetic Solubility
In early drug discovery, where large numbers of compounds are screened, thermodynamic solubility determination can be a bottleneck.[5] Kinetic solubility measurements offer a higher-throughput alternative. This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (often in DMSO).[6]
Nephelometry, which measures the scattering of light by suspended particles, is a common technique for assessing kinetic solubility.[2]
-
Preparation of Compound Stock Solution:
-
Prepare a concentrated stock solution of the compound in a highly solubilizing solvent like DMSO.
-
-
Serial Dilution:
-
In a multi-well plate, perform serial dilutions of the stock solution into the aqueous buffer of interest.
-
-
Precipitation and Measurement:
-
As the compound is introduced into the aqueous environment, it will precipitate once its solubility limit is exceeded, creating a turbid suspension.
-
A nephelometer measures the turbidity of each well. The concentration at which a significant increase in light scattering is observed is taken as the kinetic solubility.
-
Caption: Workflow for Kinetic Solubility Determination.
Conclusion and Future Directions
References
-
Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5). [Link]
-
Bergström, C. A., & Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutical Sciences, 138, 105002. [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen. [Link]
-
Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
Persson, E. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
G. E. M. Maguire, S. D. P. Smith, I. B. M. T. T. G. (2014). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC, 5(4), 417–421. [Link]
-
Zhang, Y., & Pike, V. W. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1989. [Link]
-
Srinivasa, S. B., Ullal, S. N., & Kalal, B. S. (2022). Synthesis of pyridinone with various reactions. ResearchGate. [Link]
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4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This compound, a substituted pyridone, represents a scaffold of significant interest due to the prevalence of the 2-pyridone motif in pharmacologically active compounds.[1] This guide provides a comprehensive analysis of the expected spectroscopic signature of this molecule, synthesizing data from analogous structures and established principles of spectroscopic interpretation to offer a predictive but robust characterization.
Molecular Identity and Physicochemical Properties
Accurate identification begins with the fundamental properties of the molecule. This compound is a solid at room temperature with a high melting point, indicating a stable, likely planar crystal lattice structure.
-
Chemical Formula: C₇H₅ClN₂O
-
Molecular Weight: 168.58 g/mol
-
CAS Number: 582300-58-1[2]
-
Appearance: Solid
-
Melting Point: 304-307 °C (with decomposition)[2]
The structural arrangement of the atoms is key to understanding its spectroscopic behavior. The pyridone ring, with its conjugated system, along with the electron-withdrawing chloro and cyano groups, and the electron-donating methyl group, creates a distinct electronic environment that is directly probed by spectroscopic methods.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Based on the structure, we can predict the key signals in both ¹H and ¹³C NMR spectra.
Proton (¹H) NMR Spectroscopy
The molecule possesses three distinct types of protons: a methyl group, a single olefinic (vinyl) proton on the pyridone ring, and an N-H proton of the lactam.
-
Causality of Signal Position:
-
-CH₃ (Methyl) Protons: These protons are attached to an sp²-hybridized carbon of the pyridone ring and are expected to appear as a sharp singlet. Their chemical shift will be in the typical allylic range. For similar 3-cyano-2-pyridone structures, this signal appears around δ 2.19–2.20 ppm.[3]
-
C₅-H (Vinyl) Proton: This is the only proton directly on the heterocyclic ring. It is expected to be a singlet and will be deshielded due to the conjugated system, appearing in the olefinic region. In comparable pyridone systems, this signal is observed in the range of δ 6.04–6.32 ppm.[3]
-
N-H (Amide) Proton: The amide proton is typically broad and its chemical shift is highly dependent on solvent and concentration. In a non-protic solvent like DMSO-d₆, it is expected to be downfield due to hydrogen bonding potential.
-
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 12.0 - 13.0 | Broad Singlet | 1H | N₁-H |
| ~ 6.2 - 6.5 | Singlet | 1H | C₅-H |
| ~ 2.2 - 2.4 | Singlet | 3H | C₆-CH₃ |
Carbon-13 (¹³C) NMR Spectroscopy
The molecule has seven carbon atoms, each in a unique chemical environment, which should give rise to seven distinct signals in the ¹³C NMR spectrum.
-
Causality of Signal Position:
-
C=O (Carbonyl Carbon): The amide carbonyl carbon (C₂) is highly deshielded and will appear significantly downfield, typically in the range of δ 160-165 ppm.[1]
-
Olefinic Carbons (C₄, C₅, C₆): The sp² carbons of the ring will appear in the olefinic region (~δ 100-160 ppm). The carbon bearing the chlorine atom (C₄) will be directly influenced by the halogen's electronegativity. The methyl-bearing carbon (C₆) will be the most upfield of this group.
-
Quaternary Carbons (C₃, C₄): The carbon attached to the cyano group (C₃) and the carbon attached to the chloro group (C₄) are quaternary and will likely show lower intensity signals. C₃ is expected to be relatively upfield for a quaternary sp² carbon due to the shielding effect of the adjacent nitrile.
-
C≡N (Nitrile Carbon): The nitrile carbon signal appears in a characteristic window, generally between δ 115-120 ppm.[1]
-
-CH₃ (Methyl Carbon): The methyl carbon (C₇) will be the most shielded (upfield) signal in the spectrum, typically appearing below δ 20 ppm.
-
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 162.0 | C₂ (C=O) |
| ~ 155.0 | C₆ |
| ~ 145.0 | C₄ (C-Cl) |
| ~ 117.0 | C₅ |
| ~ 116.0 | C₇ (C≡N) |
| ~ 95.0 | C₃ (C-CN) |
| ~ 19.0 | C₈ (-CH₃) |
Note: The assignments for C₄, C₅, and C₆ are predictive and would require 2D NMR experiments (HMBC, HSQC) for definitive confirmation.
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying the key functional groups within a molecule. The spectrum is dominated by characteristic vibrations of the nitrile, amide, and alkene moieties.
-
Causality of Absorption Bands:
-
N-H Stretch: The stretching vibration of the N-H bond in the amide will appear as a broad band, typically in the range of 3100-3300 cm⁻¹, its broadness resulting from intermolecular hydrogen bonding in the solid state.
-
C-H Stretch: Aromatic/vinylic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.
-
C≡N Stretch: The nitrile group has one of the most characteristic and sharpest absorptions in the IR spectrum, expected around 2215-2220 cm⁻¹. This is a highly reliable diagnostic peak.[3][4]
-
C=O Stretch: The amide carbonyl (lactam) stretch is a very strong and prominent band, anticipated around 1640-1670 cm⁻¹. Its exact position is influenced by the conjugation within the ring.[3][4]
-
C=C Stretch: The double bonds within the pyridone ring will give rise to one or more stretches in the 1550-1650 cm⁻¹ region.
-
C-Cl Stretch: The stretch for the carbon-chlorine bond is expected in the fingerprint region, typically between 700-800 cm⁻¹.
-
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~ 3200 (broad) | Medium | N-H stretch |
| ~ 2950 | Weak | C-H stretch (methyl) |
| ~ 2220 | Strong, Sharp | C≡N stretch (nitrile) |
| ~ 1650 | Strong | C=O stretch (amide) |
| ~ 1600, 1560 | Medium | C=C stretch (ring) |
| ~ 750 | Medium | C-Cl stretch |
Experimental Protocol: FT-IR Data Acquisition
The Attenuated Total Reflectance (ATR) method is a modern, rapid, and reliable technique for solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and performing a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Lower the press arm to ensure firm and even contact between the sample and the crystal.
-
Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Cleaning: Clean the crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.
-
Molecular Ion Peak (M⁺):
-
The key feature will be the molecular ion peak. Due to the presence of a chlorine atom, this will appear as a characteristic pair of peaks: [M]⁺ and [M+2]⁺.
-
The natural abundance of chlorine isotopes is approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl. Therefore, the [M+2]⁺ peak will have roughly one-third the intensity of the [M]⁺ peak.
-
For C₇H₅ClN₂O, the expected molecular ions are:
-
m/z 168 (for ³⁵Cl)
-
m/z 170 (for ³⁷Cl)
-
-
-
Key Fragmentation Pathways:
-
The pyridone ring is relatively stable, but fragmentation can be initiated by the loss of small, stable molecules or radicals.
-
Loss of CO: A common fragmentation for cyclic carbonyl compounds is the loss of carbon monoxide (28 Da), leading to a fragment at m/z 140/142.
-
Loss of Cl: Cleavage of the C-Cl bond would result in the loss of a chlorine radical (35/37 Da), giving a fragment at m/z 133.
-
Loss of HCN: Fragmentation involving the nitrile group could lead to the loss of hydrogen cyanide (27 Da).
-
Caption: Plausible fragmentation pathway in mass spectrometry.
Experimental Protocol: MS Data Acquisition
Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to gas-phase ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight) to generate the mass spectrum. Data is typically acquired in positive ion mode to observe the [M+H]⁺ adduct.
Conclusion
The structural confirmation of this compound is unequivocally achieved through a combination of NMR, IR, and MS techniques. The predicted spectroscopic data, based on established chemical principles and comparison with related structures, provides a robust framework for its identification. Key diagnostic markers include the sharp nitrile stretch at ~2220 cm⁻¹ in the IR spectrum, the characteristic [M]⁺/[M+2]⁺ isotopic pattern in the mass spectrum, and the unique set of singlets for the methyl and vinyl protons in the ¹H NMR spectrum. This guide serves as an authoritative reference for scientists working with this important heterocyclic scaffold.
References
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(No author given). 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. PubChem. Available at: [Link].
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Nguyen, T. L. T., et al. (2023). Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. IUCrData, 8(1). Available at: [Link].
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Rybakov, V. B., et al. (2004). 3-Cyano-4,6-dimethyl-2-pyridone (Guareschi pyridone). Acta Crystallographica Section E: Structure Reports Online, 60(2), o160-o161. Available at: [Link].
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(No author given). FTIR Spectrum of 2-chloro-6-methyl pyridine. ResearchGate. Available at: [Link].
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Al-Warhi, T., et al. (2023). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. RSC Advances, 13(38), 26865-26883. Available at: [Link].
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(No author given). Experimental 13 C NMR spectrum of 2-Cl-6-MA. ResearchGate. Available at: [Link].
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Kebaili, A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. Available at: [Link].
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(No author given). 1-(4-Chlorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. mzCloud. Available at: [Link].
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Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link].
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Al-Warhi, T., et al. (2023). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. RSC Publishing. Available at: [Link].
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Kebaili, A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Universidade de Santiago de Compostela - Portal da Investigación. Available at: [Link].
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Prabhakar, P. S., et al. (2024). Supplementary Information: Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines. The Royal Society of Chemistry. Available at: [Link].
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(No author given). 4-chloro-2'-[(hexahydro-2-oxo-1H-azepin-3-yl)carbamoyl]benzanilide - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link].
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(No author given). 4-Methyl-2-Oxo-6-(Trifluoromethyl)-1,2-Dihydropyridine-3-Carbonitrile. Fengchen Group Co., Ltd. Available at: [Link].
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Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Available at: [Link].
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(No author given). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Human Metabolome Database. Available at: [Link].
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(No author given). 4-amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile. PubChemLite. Available at: [Link].
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Unveiling the Bio-Potential of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: A Technical Guide for Drug Discovery Professionals
Abstract
The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the biological landscape of a specific, yet under-explored derivative: 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. While direct extensive studies on this particular molecule are emerging, this document synthesizes the wealth of data available for structurally related analogs to forecast its therapeutic potential and provide a comprehensive framework for its investigation. We will delve into its potential as an anticancer, antimicrobial, and enzyme inhibitory agent, supported by detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
Introduction: The Prominence of the 2-Oxopyridine Core
The pyridine ring is a cornerstone in the architecture of numerous pharmaceuticals and biologically active compounds. The introduction of an oxo group and a cyano moiety at positions 2 and 3, respectively, of the dihydropyridine ring system creates a unique electronic and structural environment, rendering the 2-oxo-1,2-dihydropyridine-3-carbonitrile core a versatile pharmacophore. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and enzyme inhibitory effects. The strategic placement of a chloro group at the 4-position and a methyl group at the 6-position of this core, as in our molecule of interest, is anticipated to modulate its biological profile through steric and electronic influences, making it a compelling candidate for further investigation.
Synthesis of the Core Scaffold
The synthesis of 4,6-disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles is well-documented and typically achieved through multicomponent reactions. A common and efficient method involves the one-pot condensation of an appropriate aldehyde, a ketone, and cyanoacetamide or ethyl cyanoacetate in the presence of a basic catalyst.[1][2][3] This approach offers high atom economy and allows for facile diversification of the substituents on the pyridone ring.
Caption: General synthetic scheme for 2-oxopyridine derivatives.
Anticipated Biological Activities and Mechanistic Insights
Based on extensive research on analogous compounds, this compound is predicted to exhibit significant activity in several key therapeutic areas.
Anticancer Potential: A Multi-pronged Attack on Malignancy
Derivatives of the 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold have shown promising anticancer activities against various cancer cell lines.[4] The presence of the chloro and methyl groups on our target molecule may enhance its cytotoxic profile. The proposed mechanisms of action are often multifaceted and target key signaling pathways involved in cancer progression.
Several studies have highlighted the potential of this scaffold to inhibit crucial kinases involved in cancer cell signaling.
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Some 2-oxopyridine derivatives have been identified as inhibitors of EGFR and VEGFR-2, two key receptor tyrosine kinases that drive tumor growth, proliferation, and angiogenesis.[4][5] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.
Caption: Potential inhibition of EGFR and VEGFR-2 signaling pathways.
-
p38 Mitogen-Activated Protein Kinase (MAPK): Derivatives of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been reported as potent inhibitors of p38α MAP kinase, an enzyme implicated in inflammatory responses and cancer.[1]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of a compound.[6][7][8][9][10]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Sources
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potential therapeutic targets of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Authored by: A Senior Application Scientist
Abstract
The compound this compound belongs to the 2-pyridone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in natural products and biologically active molecules.[1][2] While this specific molecule remains largely uncharacterized in the scientific literature, its structural motifs suggest a range of plausible and compelling therapeutic targets. This guide synthesizes information from studies on analogous compounds to illuminate the most promising avenues for research and development. We will delve into potential molecular targets, propose mechanisms of action, and outline a comprehensive experimental workflow for the validation and exploration of this compound's therapeutic potential. The primary focus, guided by the activities of structurally related molecules, will be on its applications in oncology.
The 2-Oxo-1,2-dihydropyridine-3-carbonitrile Scaffold: A Privileged Structure in Drug Discovery
The core of the molecule is a 2-pyridone ring, which is a versatile pharmacophore capable of acting as a bioisostere for various functional groups and participating in hydrogen bonding as both a donor and acceptor.[3] This versatility has led to the development of numerous derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiotonic effects.[3]
The presence of the dihydropyridine structure is historically associated with L-type calcium channel blockers used in the management of hypertension.[4] However, the specific substitutions on the ring system of this compound, particularly the electron-withdrawing chloro and carbonitrile groups, differentiate it from classical calcium channel modulators, suggesting a distinct pharmacological profile.[5][6] Indeed, a wealth of recent research has focused on the anticancer properties of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives.[7][8][9][10]
Primary Therapeutic Area of Interest: Oncology
Based on extensive evidence from analogous compounds, the most promising therapeutic application for this compound is in the treatment of cancer. Numerous studies have demonstrated the potent cytotoxic and antiproliferative effects of this class of molecules against various human tumor cell lines.[8][10][11]
Table 1: Anticancer Activity of Representative 2-Oxo-1,2-dihydropyridine-3-carbonitrile Analogs
| Compound/Analog | Cancer Cell Line | IC50 Value | Reference |
| 4-(2-Ethoxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile | HT-29 (Colon) | 0.70 µM | [7] |
| 4-(2-Hydroxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile | MDA-MB-231 (Breast) | 4.6 µM | [7] |
| Analog 14a (a substituted nicotinonitrile) | NCIH 460 (Lung) | 25 nM | [11] |
| Analog 14a (a substituted nicotinonitrile) | RKOP 27 (Colon) | 16 nM | [11] |
| Analog 8 (a nicotinonitrile derivative) | Various | Higher than Doxorubicin | [10][12] |
| Analog 16 (a nicotinonitrile derivative) | Various | Higher than Doxorubicin | [10][12] |
Potential Molecular Targets in Oncology
The anticancer activity of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives is likely multifactorial. However, in silico and in vitro studies on closely related compounds have pointed towards several specific molecular targets.
Protein Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The 2-pyridone scaffold is a well-established kinase inhibitor template.
-
p38α Mitogen-Activated Protein (MAP) Kinase: This kinase is involved in cellular responses to stress, inflammation, and apoptosis. Its inhibition can be a valid therapeutic strategy in certain cancers. A study on 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles identified several compounds with potent p38α MAP kinase inhibitory activity, with IC50 values as low as 0.07 µM.[13] It is plausible that this compound could also fit into the ATP-binding pocket of this kinase.
-
PIM1 Kinase: PIM1 is a serine/threonine kinase that promotes cell survival and proliferation and is overexpressed in many hematological and solid tumors. Molecular docking studies have suggested that 2-oxo-1,2-dihydropyridine-3-carbonitriles can interact with PIM1 kinase, indicating it as a potential target for this class of compounds.[7][12]
Regulation of Apoptosis
Evasion of apoptosis is another hallmark of cancer. Targeting key proteins in the apoptotic pathway is a proven anticancer strategy.
-
Survivin: This protein is a member of the inhibitor of apoptosis (IAP) family and is highly expressed in most human cancers while being absent in most normal, differentiated tissues. It plays a dual role in inhibiting apoptosis and regulating cell division. Docking studies have implicated survivin as a potential molecular target for the antitumor activity of novel 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives.[7][12]
KRAS G12C Inhibition
The KRAS oncogene is one of the most frequently mutated genes in human cancers. The G12C mutation, in particular, has been a focus of intense drug development efforts. A recent study detailed the design of 1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives as covalent inhibitors of KRAS G12C.[14] One compound from this series demonstrated an IC50 of 7.6 nM against a KRAS G12C-mutant non-small-cell lung cancer (NSCLC) cell line.[14] Given the structural similarities, investigating the potential of this compound to target this specific mutant is a compelling avenue.
Caption: Experimental workflow for preclinical evaluation.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for p38α MAP Kinase)
-
Objective: To determine the IC50 value of the test compound against the target kinase.
-
Materials: Recombinant human p38α kinase, appropriate substrate (e.g., ATF2), ATP, test compound (dissolved in DMSO), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP (or ADP produced) using the detection reagent and a luminometer.
-
Causality: The amount of light produced is inversely proportional to the kinase activity. By measuring the luminescence across a range of compound concentrations, a dose-response curve can be generated to calculate the IC50 value, which is a direct measure of the compound's inhibitory potency.
-
Self-Validation: Include positive (known inhibitor) and negative (DMSO) controls to ensure the assay is performing correctly. The Z'-factor should be calculated to assess assay quality.
-
Protocol 2: Cellular Cytotoxicity Assay
-
Objective: To measure the concentration at which the test compound reduces the viability of a cancer cell line by 50% (GI50/IC50).
-
Materials: Selected cancer cell lines (e.g., HT-29, MDA-MB-231, NCI-H460), appropriate cell culture medium, fetal bovine serum (FBS), test compound, and a viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
Add the viability reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Measure luminescence using a plate reader.
-
Causality: A decrease in luminescence indicates a reduction in cell viability. Plotting cell viability against compound concentration allows for the determination of the IC50 value.
-
Self-Validation: Use a reference compound (e.g., Doxorubicin) as a positive control and untreated cells as a negative control.
-
Conclusion and Future Directions
While this compound itself has not been extensively profiled, the robust and consistent anticancer activity of its structural analogs provides a strong rationale for its investigation as a therapeutic agent. The most promising targets identified through analogy are protein kinases such as p38α and PIM1, the apoptosis inhibitor survivin, and potentially the KRAS G12C oncoprotein.
Future work should prioritize the synthesis of the compound, followed by the systematic experimental workflow outlined above. Initial broad screening against a panel of cancer cell lines and kinases will be crucial to identify the most sensitive cancer types and primary molecular targets. Subsequent mechanism-of-action studies will then be essential to validate these initial findings and build a compelling case for preclinical development. The versatility of the 2-pyridone scaffold also allows for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
References
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Al-Suwaidan, I. A., et al. (2016). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Molecules, 21(1), 47. Available from: [Link]
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Abdel-Aziz, M., et al. (2019). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Molecules, 24(15), 2821. Available from: [Link]
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El-Naggar, M., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(30), 20005–20016. Available from: [Link]
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Ghorab, M. M., et al. (2012). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 17(8), 9581–9593. Available from: [Link]
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Zaghary, W. A., et al. (2016). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 21(1), 30. Available from: [Link]
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Groutas, W. C., et al. (1985). Substituted 2-pyrones, 2-pyridones, and other congeners of elasnin as potential agents for the treatment of chronic obstructive lung diseases. Journal of Medicinal Chemistry, 28(8), 1106–1109. Available from: [Link]
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Kebaili, A., et al. (2021). 2-Pyridone rings in natural products, bioactive molecules, and pharmaceutical agents. ResearchGate. Available from: [Link]
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Martinez-Alonso, D., et al. (2021). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Medicinal Chemistry, 12(9), 1439-1457. Available from: [Link]
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Schwartz, A., et al. (1984). Effects of dihydropyridine calcium channel modulators in the heart: pharmacological and radioligand binding correlations. Biochemical and Biophysical Research Communications, 125(1), 387-394. Available from: [Link]
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Larsson, J., et al. (2016). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 18(15), 3646–3649. Available from: [Link]
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Zhang, X., et al. (2014). New generations of dihydropyridines for treatment of hypertension. Journal of Geriatric Cardiology, 11(2), 159–165. Available from: [Link]
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Patel, D. P., et al. (2017). Dihydropyridines as Calcium Channel Blockers: An Overview. MedCrave Online. Available from: [Link]
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Berwe, T., et al. (1995). The effects of dihydropyridine derivatives on force and Ca2+ current in frog skeletal muscle fibres. The Journal of Physiology, 488(Pt 2), 285–300. Available from: [Link]
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Amr, A. E. E., et al. (2009). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a new scaffold for p38alpha MAP kinase inhibition. Bioorganic & Medicinal Chemistry, 17(2), 643-650. Available from: [Link]
-
Yang, F., et al. (2025). Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives as novel covalent inhibitors for the treatment of KRASG12C-mutant NSCLC. Bioorganic Chemistry, 166, 109114. Available from: [Link]
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An In-depth Technical Guide to 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Synthesis, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, history, and synthesis of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a heterocyclic compound belonging to the versatile class of 2-pyridones. The 2-pyridone scaffold is a significant pharmacophore, and its derivatives have garnered substantial interest in medicinal chemistry due to their diverse biological activities.
Introduction and Significance
This compound is a substituted pyridinone characterized by a chlorine atom at the C4 position, a methyl group at C6, and a nitrile group at C3. This arrangement of functional groups offers multiple sites for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. The inherent reactivity of the chloro and nitrile moieties, coupled with the biological relevance of the 2-pyridone core, positions this compound as a key intermediate in the development of novel therapeutic agents. The broader family of 4-hydroxy-2-pyridone alkaloids, which are structurally related to the precursor of the title compound, exhibit a wide range of biological effects, including antifungal, antibacterial, and cytotoxic activities[1].
Historical Perspective and Discovery
While a singular "discovery" paper for this compound is not readily identifiable in publicly accessible literature, its synthesis and existence are confirmed through various chemical reports. The compound is mentioned in the context of the synthesis and reactions of related pyridinecarbonitriles, with a reported melting point of 295-297 °C[2].
The development of this compound is intrinsically linked to the broader exploration of 2-pyridone synthesis. A common and well-established route to this class of compounds is through the condensation of β-ketoesters with compounds containing an active methylene group, such as cyanoacetamide[3][4]. This suggests that the initial synthesis of the 4-chloro derivative likely proceeded through a two-step process: first, the synthesis of the corresponding 4-hydroxy precursor, followed by a chlorination step.
Synthetic Pathways
The most logical and experimentally supported pathway to this compound involves a two-stage synthesis. The first stage is the formation of the 4-hydroxy-2-pyridone core, followed by the chlorination of the 4-position.
Stage 1: Synthesis of 4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This precursor is typically synthesized via a condensation reaction between ethyl acetoacetate and cyanoacetamide in the presence of a base. This method is a variation of the Guareschi-Thorpe condensation.
Conceptual Synthetic Workflow for the 4-Hydroxy Precursor
Sources
Methodological & Application
Application Note & Protocol: A Validated Synthesis of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This document provides a detailed, two-step protocol for the synthesis of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a key heterocyclic building block. This compound serves as a crucial intermediate in the development of novel therapeutics and functional materials, owing to the versatile reactivity of its substituted 2-pyridone core.[1][2][3] The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering field-proven insights into the causality of experimental choices and ensuring a robust, reproducible workflow.
The synthesis is approached in two distinct, validated stages:
-
Stage 1: A base-catalyzed cyclocondensation reaction to form the pyridone scaffold, yielding the precursor 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
-
Stage 2: A robust chlorination of the 4-hydroxy intermediate using a Vilsmeier-Haack type reagent to yield the target compound.
Part 1: Scientific Principles & Reaction Mechanism
Stage 1: Formation of the 2-Pyridone Ring
The construction of the 6-methyl-2-oxo-1,2-dihydropyridine core is achieved via a classic Guareschi-Thorpe condensation.[4] This reaction involves the condensation of a β-ketoester (ethyl acetoacetate) with an active methylene compound (cyanoacetamide).
Mechanism: The reaction is initiated by a base catalyst (piperidine), which deprotonates the α-carbon of cyanoacetamide, creating a potent nucleophile. This carbanion subsequently attacks the electrophilic acetyl carbonyl of ethyl acetoacetate. An intramolecular cyclization follows, wherein the amide nitrogen attacks the ester carbonyl, leading to the elimination of ethanol and the formation of the stable, six-membered heterocyclic ring. The final product exists in equilibrium between its keto and enol tautomers, with the 4-hydroxy form being a significant contributor.
Stage 2: Chlorination of the 4-Hydroxy Group
The conversion of the 4-hydroxy group to a 4-chloro substituent is a critical transformation that activates the molecule for subsequent nucleophilic substitution reactions. This is effectively accomplished using phosphorus oxychloride (POCl₃), a powerful dehydrating and chlorinating agent. The reaction conditions are analogous to those used in the Vilsmeier-Haack reaction for the formylation of electron-rich systems.[5][6][7][8]
Mechanism: The oxygen of the 4-hydroxy group (or its tautomeric carbonyl) acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a dichlorophosphate ester intermediate. The pyridone nitrogen is protonated, and subsequent rearrangement and elimination of a phosphate byproduct, driven by the formation of the stable aromatic pyridone ring, results in the substitution of the hydroxyl group with a chlorine atom. Using POCl₃ in excess allows it to serve as both the reagent and the reaction solvent.
Part 2: Detailed Experimental Protocols
This section provides step-by-step methodologies for the synthesis. All operations involving hazardous reagents must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Data Presentation: Reagents & Stoichiometry
| Reagent | Stage | MW ( g/mol ) | Amount | Moles | Role |
| Ethyl Acetoacetate | 1 | 130.14 | 13.0 g (11.8 mL) | 0.10 | Starting Material |
| Cyanoacetamide | 1 | 84.08 | 8.4 g | 0.10 | Starting Material |
| Ethanol (Absolute) | 1 | 46.07 | 50 mL | - | Solvent |
| Piperidine | 1 | 85.15 | 1.0 mL | ~0.01 | Base Catalyst |
| 4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 2 | 164.15 | 8.2 g | 0.05 | Starting Material |
| Phosphorus Oxychloride (POCl₃) | 2 | 153.33 | 46.0 g (28 mL) | 0.30 | Chlorinating Agent/Solvent |
Protocol 1: Synthesis of 4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Objective: To synthesize the pyridone precursor via cyclocondensation.
Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (13.0 g, 0.10 mol), cyanoacetamide (8.4 g, 0.10 mol), and absolute ethanol (50 mL).
-
Catalyst Addition: Stir the mixture to form a homogeneous solution or suspension. Add piperidine (1.0 mL) dropwise to the stirring mixture. The addition of the base is the primary trigger for the reaction cascade.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.
-
Causality Insight: The elevated temperature provides the necessary activation energy for the condensation and cyclization steps. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).
-
-
Product Isolation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature, then further cool in an ice bath for 30-60 minutes. A pale yellow or off-white precipitate will form.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold ethanol (2 x 20 mL) and then cold deionized water (2 x 20 mL) to remove unreacted starting materials and the catalyst.
-
Drying: Dry the product under vacuum at 60°C to a constant weight.
-
Characterization: The expected yield is typically 75-85%. The product, 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, should be characterized by melting point and spectroscopic methods to confirm its identity.[9]
Protocol 2: Synthesis of this compound
Objective: To chlorinate the precursor at the 4-position.
!!! CRITICAL SAFETY WARNING !!! Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. This entire procedure must be conducted in a high-performance chemical fume hood. Ensure a quenching station (large beaker of ice/water) is prepared before starting.
Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with a dilute NaOH solution to neutralize HCl gas), carefully add phosphorus oxychloride (28 mL, 0.30 mol).
-
Substrate Addition: To the stirring POCl₃, add the dried 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (8.2 g, 0.05 mol) from Protocol 1 in small portions. The addition may be slightly exothermic.
-
Reflux: Once the addition is complete, heat the mixture to reflux (approximately 105-110°C) and maintain for 2-3 hours. The solution will typically turn a darker, reddish-brown color.
-
Causality Insight: The excess POCl₃ acts as the solvent, ensuring all the substrate is solubilized and available for reaction. Refluxing provides the energy required for the formation of the dichlorophosphate intermediate and subsequent elimination.
-
-
Reaction Quenching (CRITICAL STEP): After cooling the reaction mixture to room temperature, very slowly and carefully pour the mixture onto a vigorously stirred slurry of crushed ice (approx. 400 g) in a large beaker (at least 1 L). This process is highly exothermic and will generate HCl fumes. Perform this step slowly to control the temperature rise.
-
Neutralization and Precipitation: The resulting solution will be highly acidic. Slowly neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is approximately 7-8. The target product will precipitate as a solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove all inorganic salts.
-
Drying and Purification: Dry the crude product under vacuum. If necessary, the product can be recrystallized from a suitable solvent such as ethanol or acetonitrile to afford a purified crystalline solid.
-
Characterization: The expected yield is typically 80-90%. Confirm the structure of this compound via melting point, NMR, and IR spectroscopy.
Part 3: Visualization of Workflow & Key Parameters
Experimental Workflow Diagram
Caption: Overall synthetic workflow from starting materials to the final product.
Summary of Key Parameters & Expected Outcomes
| Parameter | Stage 1: Pyridone Formation | Stage 2: Chlorination |
| Reaction Type | Cyclocondensation | Nucleophilic Substitution |
| Key Reagent | Piperidine (Catalyst) | Phosphorus Oxychloride |
| Solvent | Ethanol | Phosphorus Oxychloride |
| Temperature | ~80-85°C (Reflux) | ~105-110°C (Reflux) |
| Reaction Time | 4-6 hours | 2-3 hours |
| Workup | Cooling/Precipitation | Ice Quench/Neutralization |
| Expected Yield | 75-85% | 80-90% |
| Product Appearance | Off-white to pale yellow solid | Light-colored crystalline solid |
References
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Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. Wiley Online Library. Available at: [Link]
-
2-Pyridone Synthesis Using 2-(phenylsulfinyl)acetamide. PubMed. Available at: [Link]
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Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. ACS Publications. Available at: [Link]
-
Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. ACS Publications. Available at: [Link]
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SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
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Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. International Union of Crystallography. Available at: [Link]
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- 3. Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Utility of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Privileged 2-Pyridone Scaffold
In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with a variety of biological targets, offering a versatile platform for medicinal chemists. The 2-pyridone ring system is a quintessential example of such a scaffold, lauded for its unique physicochemical properties and broad spectrum of biological activities.[1][2] Its capacity to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability and favorable solubility profiles, makes it a highly sought-after motif in the design of bioactive molecules.[3][4]
This guide focuses on a particularly valuable derivative within this class: 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile . The strategic placement of a reactive chloro group at the 4-position transforms this simple pyridone into a powerful and versatile intermediate. This chlorine atom serves as a synthetic handle, enabling a diverse array of chemical modifications through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. Consequently, this building block provides a gateway to a vast chemical space of potential drug candidates, spanning therapeutic areas such as oncology, virology, and inflammatory diseases.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed, field-proven protocols for the synthesis and derivatization of this key intermediate.
Synthetic Pathways: Accessing the Core Intermediate
The journey to harnessing the potential of this compound begins with its efficient synthesis. A common and reliable route involves a two-step process: the initial construction of the 4-hydroxy-2-pyridone core, followed by a robust chlorination reaction.
Protocol 1: Synthesis of the Precursor, 4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
The formation of the pyridone ring is often achieved through a multicomponent reaction, a highly efficient strategy that combines multiple reactants in a single step to generate molecular complexity.
Causality of Experimental Choices: This protocol utilizes the condensation of ethyl cyanoacetate and diketene, followed by cyclization with ammonia. Ethyl cyanoacetate provides the C3, C4, and nitrile functionalities. Diketene serves as a four-carbon synthon for the rest of the pyridone ring. The use of a base like sodium ethoxide is crucial for deprotonating the active methylene group of ethyl cyanoacetate, initiating the condensation cascade.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 eq) in anhydrous ethanol (a sufficient volume to dissolve the sodium) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reactants: To the resulting sodium ethoxide solution, add ethyl cyanoacetate (1.0 eq) dropwise at room temperature. Stir the mixture for 15 minutes.
-
Condensation: Cool the reaction mixture to 0 °C in an ice bath and add diketene (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
Cyclization: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture and acidify with a concentrated solution of hydrochloric acid to a pH of approximately 4-5. The resulting precipitate is collected by filtration, washed with cold water and then a small amount of cold ethanol, and dried under vacuum to yield 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a solid.
Protocol 2: Chlorination of the 4-Hydroxy Precursor
The conversion of the 4-hydroxy group to a 4-chloro group is a critical step that activates the pyridone for further diversification. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[5][6][7][8]
Causality of Experimental Choices: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. The reaction proceeds through the formation of a phosphate ester intermediate at the 4-hydroxy position, which is then displaced by a chloride ion. The use of a base, such as pyridine or a tertiary amine, can be employed to scavenge the HCl generated during the reaction, although in many cases, POCl₃ is used in excess as both the reagent and the solvent.
Step-by-Step Methodology:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. To the flask, add 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq).
-
Addition of Reagent: Carefully add phosphorus oxychloride (3-5 eq) to the flask. The reaction can be run neat or in a high-boiling inert solvent like toluene.
-
Reaction: Heat the mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Carefully cool the reaction mixture to room temperature. Slowly and cautiously quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and should be performed with extreme care.
-
Purification: The resulting solid precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or acetonitrile.
Diagram of Synthetic Workflow
Caption: Synthetic route to the target intermediate.
Application Notes: A Gateway to Diverse Bioactive Molecules
The strategic placement of the chloro group at the 4-position of the pyridone ring renders it susceptible to a variety of chemical transformations, making it a valuable intermediate for the synthesis of diverse compound libraries for drug discovery.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing nature of the pyridone ring and the adjacent nitrile group activates the C4 position for nucleophilic aromatic substitution.[9][10][11] This allows for the straightforward introduction of various nitrogen, oxygen, and sulfur nucleophiles.
-
Amination: Reaction with primary and secondary amines provides access to 4-amino-2-pyridone derivatives. These motifs are found in numerous kinase inhibitors, where the amino group often forms a key hydrogen bond interaction with the hinge region of the kinase.
-
Thiolation: Displacement of the chloride with thiols yields 4-thioether derivatives. This transformation is useful for introducing different side chains and modulating the physicochemical properties of the molecule.
-
Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base leads to the formation of 4-ether linkages, further expanding the accessible chemical space.
Palladium-Catalyzed Cross-Coupling Reactions
Modern medicinal chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The 4-chloro-2-pyridone scaffold is an excellent substrate for these powerful transformations.
-
Suzuki-Miyaura Coupling: This reaction enables the introduction of a wide range of aryl and heteroaryl groups at the 4-position by coupling with boronic acids or their esters.[4][12][13] This is a cornerstone for building molecular complexity and exploring structure-activity relationships (SAR) in many drug discovery programs.
-
Buchwald-Hartwig Amination: This provides a powerful and general method for the formation of C-N bonds, coupling the 4-chloro-2-pyridone with a diverse array of amines, including anilines and heterocyclic amines.[2][3][14][15] This reaction is often more versatile and higher-yielding than traditional SₙAr amination.
Diagram of Derivatization Pathways
Caption: Key derivatization routes from the title compound.
Protocols for Derivatization
The following protocols provide detailed, step-by-step methodologies for the key transformations of this compound.
Protocol 3: Nucleophilic Aromatic Substitution with an Amine
Causality of Experimental Choices: This protocol describes the reaction with an aniline derivative. The reaction is typically carried out in a polar, aprotic solvent like DMF or DMSO to facilitate the dissolution of the reactants and the stabilization of the charged intermediate (Meisenheimer complex). A base, such as potassium carbonate or a non-nucleophilic organic base like diisopropylethylamine (DIPEA), is often included to neutralize the HCl generated during the reaction, driving it to completion.
Step-by-Step Methodology:
-
Reaction Setup: To a vial or round-bottom flask, add this compound (1.0 eq), the desired amine (1.1-1.5 eq), and a base such as potassium carbonate (2.0 eq).
-
Solvent Addition: Add a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into water. The precipitated product is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 4: Suzuki-Miyaura Cross-Coupling
Causality of Experimental Choices: This protocol outlines a typical Suzuki-Miyaura coupling. A palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand, is essential for the catalytic cycle. A base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) is required to activate the boronic acid for transmetalation to the palladium center.[6] The reaction is often carried out in a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water to facilitate the dissolution of both the organic and inorganic reagents.
Step-by-Step Methodology:
-
Reaction Setup: In a microwave vial or a Schlenk tube, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Seal the vessel and heat the reaction mixture under an inert atmosphere. For conventional heating, reflux at 80-100 °C for 6-18 hours. For microwave-assisted synthesis, irradiate at 120-150 °C for 15-60 minutes. Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 5: Buchwald-Hartwig Amination
Causality of Experimental Choices: This protocol provides a general procedure for the Buchwald-Hartwig amination. This reaction requires a specific palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., Xantphos, SPhos) to facilitate the catalytic cycle, particularly the reductive elimination step. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is crucial for the deprotonation of the amine.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Addition of Reactants: Add this compound (1.0 eq) and the desired amine (1.1-1.2 eq).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
| Reaction Type | Key Reagents | Typical Solvents | Temperature (°C) | Typical Yields (%) |
| Nucleophilic Substitution (Amine) | Amine, K₂CO₃ | DMF, DMSO | 80-120 | 60-95 |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O | 80-150 | 50-90 |
| Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, Xantphos, NaOtBu | Toluene, Dioxane | 80-110 | 65-98 |
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic functionalization in medicinal chemistry. Its straightforward synthesis and the reactivity of the C4-chloro group provide an efficient and versatile platform for the generation of diverse molecular libraries. The application of robust and predictable synthetic methodologies, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, allows for the systematic exploration of chemical space around the privileged 2-pyridone core. As the demand for novel therapeutics continues to grow, the strategic application of such versatile intermediates will undoubtedly play a pivotal role in the discovery and development of the next generation of medicines.
References
- Vertex AI Search. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery.
- Vertex AI Search. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery.
- Vertex AI Search. (2025). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
- Vertex AI Search. (2021). Pyridones in drug discovery: Recent advances. PubMed.
- Vertex AI Search. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery | Request PDF.
- Vertex AI Search. (2025). Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile.
- Vertex AI Search. (2010). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. PubMed.
- Vertex AI Search. (2025).
- Vertex AI Search. (2025). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon | ACS Omega.
- Vertex AI Search. (2025). 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis. ChemicalBook.
- Vertex AI Search. (2025). (PDF) Synthesis of 4,6,6Trimethyl2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile.
- Vertex AI Search. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC - NIH.
- Vertex AI Search. (2020). (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
- Vertex AI Search. (2011).
- Vertex AI Search. (2025). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- Vertex AI Search. (2025). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Vertex AI Search. (2025). 16.
- Vertex AI Search. (2025). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PMC - NIH.
- Vertex AI Search. (2019).
- Vertex AI Search. (2022). 16.
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Application Notes and Protocols: 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures with tailored properties is perpetual. Among the myriad of heterocyclic scaffolds, the 2-pyridone core stands out as a "privileged structure," frequently appearing in a wide array of biologically active compounds and functional materials. The strategic functionalization of this core allows for the exploration of vast chemical space, leading to the discovery of potent therapeutic agents and innovative materials.[1][2][3]
4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a highly functionalized and versatile building block that offers multiple reaction sites for chemical elaboration. The presence of a reactive chlorine atom at the 4-position, a nucleophilic nitrogen in the pyridone ring, and a cyano group that can participate in cyclization reactions or be further transformed, makes this molecule an exceptionally valuable precursor for the synthesis of a diverse range of fused and decorated heterocyclic systems.
This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for its transformation into various heterocyclic frameworks of interest to the drug discovery and materials science communities.
Core Reactivity: A Hub for Molecular Diversification
The chemical behavior of this compound is dominated by the electrophilic nature of the C4 position, which is activated towards nucleophilic substitution. This reactivity is the primary avenue for introducing a wide range of substituents and for constructing fused ring systems. Additionally, the pyridone nitrogen can be alkylated or arylated, and the cyano group can serve as a linchpin for annulation reactions.
A [label="4-Chloro-6-methyl-2-oxo-\n1,2-dihydropyridine-3-carbonitrile", pos="0,0!", pin=true, fillcolor="#FBBC05"];
B [label="Nucleophilic Substitution\nat C4", pos="-3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Pd-Catalyzed Cross-Coupling\nat C4", pos="3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="N-Alkylation/Arylation", pos="-3,-2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Cyclization via\nCyano Group", pos="3,-2!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -- B; A -- C; A -- D; A -- E; }
Core reactivity pathways of the title compound.
I. Synthesis of Fused Heterocycles via Nucleophilic Substitution and Cyclization
A powerful strategy for constructing bicyclic and polycyclic heterocycles from this compound involves a sequential nucleophilic substitution at the C4 position followed by an intramolecular cyclization. This approach has been successfully employed for the synthesis of pyrazolo[3,4-b]pyridines, thieno[2,3-b]pyridines, and furo[2,3-b]pyridines, all of which are important pharmacophores.
A. Synthesis of Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine scaffold is a key structural motif in a variety of bioactive molecules, including kinase inhibitors and central nervous system agents.[4][5][6][7][8] The synthesis of this ring system from this compound is readily achieved by reaction with hydrazine derivatives.
Reaction Principle: The reaction proceeds via an initial nucleophilic aromatic substitution of the C4-chloro group by a hydrazine, followed by an intramolecular cyclization of the resulting 4-hydrazinyl intermediate onto the cyano group to form the pyrazole ring.
Start [label="4-Chloro-6-methyl-2-oxo-\n1,2-dihydropyridine-3-carbonitrile"]; Intermediate [label="4-Hydrazinyl Intermediate"]; Product [label="Pyrazolo[3,4-b]pyridine"];
Start -> Intermediate [label="Hydrazine (R-NHNH2)"]; Intermediate -> Product [label="Intramolecular\nCyclization"]; }
Synthesis of Pyrazolo[3,4-b]pyridines.
Detailed Protocol: Synthesis of 3-Amino-6-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one
-
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (3.0 eq)
-
Ethanol
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and ethanol.
-
Add hydrazine hydrate to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the desired 3-Amino-6-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one.
-
Expert Insights: The use of an excess of hydrazine hydrate ensures complete consumption of the starting material and facilitates the precipitation of the product. The choice of ethanol as a solvent is advantageous due to its ability to dissolve the starting material at elevated temperatures and allow for the crystallization of the product upon cooling. For substituted hydrazines, the reaction may require a base, such as triethylamine or potassium carbonate, to facilitate the initial nucleophilic substitution.
B. Synthesis of Thieno[2,3-b]pyridines
The thieno[2,3-b]pyridine core is present in a number of compounds with interesting biological activities, including anticancer and anti-inflammatory properties.[9][10][11][12][13] A common and efficient method for the synthesis of this scaffold is the Gewald reaction and its variations.
Reaction Principle: The synthesis of 3-aminothieno[2,3-b]pyridines from this compound can be achieved by a two-step sequence. First, the chloro group is displaced by a sulfur nucleophile, such as sodium sulfide, to form a 4-mercapto intermediate. This intermediate is then reacted with an α-halo carbonyl or α-halo nitrile compound in the presence of a base. The reaction proceeds via S-alkylation followed by an intramolecular Thorpe-Ziegler type cyclization.
Start [label="4-Chloro-6-methyl-2-oxo-\n1,2-dihydropyridine-3-carbonitrile"]; Intermediate1 [label="4-Mercapto Intermediate"]; Intermediate2 [label="S-Alkylated Intermediate"]; Product [label="Thieno[2,3-b]pyridine"];
Start -> Intermediate1 [label="Na2S or NaSH"]; Intermediate1 -> Intermediate2 [label="α-halo ketone/nitrile"]; Intermediate2 -> Product [label="Base-catalyzed\nCyclization"]; }
Synthesis of Thieno[2,3-b]pyridines.
Detailed Protocol: Synthesis of 3-Amino-6-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-2-carbonitrile
-
Materials:
-
This compound (1.0 eq)
-
Sodium sulfide nonahydrate (1.2 eq)
-
2-Chloroacetonitrile (1.1 eq)
-
Sodium ethoxide (2.5 eq)
-
Absolute ethanol
-
Magnetic stirrer and hotplate
-
-
Procedure:
-
Step 1: Formation of the 4-mercapto intermediate. In a round-bottom flask, dissolve sodium sulfide nonahydrate in ethanol and add this compound. Heat the mixture at reflux for 2-3 hours. The progress of this step can be monitored by the disappearance of the starting material by TLC.
-
Step 2: Cyclization. After cooling the reaction mixture, add a solution of sodium ethoxide in ethanol, followed by the dropwise addition of 2-chloroacetonitrile.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
After the reaction is complete, pour the mixture into ice-water and acidify with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 3-Amino-6-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-2-carbonitrile.
-
Expert Insights: The Thorpe-Ziegler cyclization is a powerful method for the formation of five-membered heterocyclic rings. The choice of base is critical for the success of the reaction, with sodium ethoxide being a common and effective choice. The reaction is typically carried out at room temperature to avoid potential side reactions. The acidity of the final product allows for its precipitation upon acidification of the reaction mixture.
II. Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the C4 position of this compound is also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful transformations allow for the introduction of a wide variety of aryl, heteroaryl, and amino substituents at the C4 position, providing rapid access to libraries of compounds for structure-activity relationship (SAR) studies.[14][15][16][17][18][19][20]
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[18][20][21][22][23] In the context of our building block, it allows for the arylation or heteroarylation of the C4 position.
Reaction Principle: The reaction involves the palladium-catalyzed cross-coupling of the 4-chloro-2-pyridone with a boronic acid or a boronic ester in the presence of a base. The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the catalyst.
"Pd(0)" -> "Oxidative\nAddition" [label="Ar-Cl"]; "Oxidative\nAddition" -> "Transmetalation" [label="Ar'-B(OH)2\nBase"]; "Transmetalation" -> "Reductive\nElimination" [label=""]; "Reductive\nElimination" -> "Pd(0)" [label="Ar-Ar'"]; }
Simplified catalytic cycle for Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of 4-Aryl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitriles
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane/water (4:1 mixture)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk flask or microwave vial, add this compound, the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC. Microwave irradiation can often significantly reduce the reaction time.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-pyridone.
-
Expert Insights: The choice of palladium catalyst and ligand is crucial for the success of the Suzuki-Miyaura coupling. For challenging substrates, more sophisticated ligands such as SPhos or XPhos may be required. The base plays a key role in activating the boronic acid for transmetalation. The use of a biphasic solvent system like dioxane/water often improves the reaction efficiency.
| Catalyst/Ligand System | Substrate Scope | Typical Conditions | Yield Range |
| Pd(OAc)₂ / PPh₃ | Electron-rich and some electron-neutral arylboronic acids | 80-100 °C, 12-24 h | Moderate to Good |
| Pd(PPh₃)₄ | Wide range of aryl- and heteroarylboronic acids | 80-110 °C, 8-16 h | Good to Excellent |
| PdCl₂(dppf) | Electron-deficient and sterically hindered boronic acids | 90-120 °C, 6-12 h | Good to Excellent |
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, providing access to a wide range of arylamines.[14][15][24][25][26] This reaction is particularly valuable for synthesizing 4-amino-2-pyridone derivatives, which are difficult to prepare by classical methods.
Reaction Principle: The reaction involves the palladium-catalyzed coupling of the 4-chloro-2-pyridone with a primary or secondary amine in the presence of a strong base. The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
"Pd(0)" -> "Oxidative\nAddition" [label="Ar-Cl"]; "Oxidative\nAddition" -> "Amine\nCoordination" [label="R2NH"]; "Amine\nCoordination" -> "Deprotonation" [label="Base"]; "Deprotonation" -> "Reductive\nElimination" [label=""]; "Reductive\nElimination" -> "Pd(0)" [label="Ar-NR2"]; }
Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of 4-(Arylamino)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitriles
-
Materials:
-
This compound (1.0 eq)
-
Aryl amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Anhydrous toluene or dioxane
-
Schlenk tube or glovebox
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere in a Schlenk tube, combine this compound, the aryl amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Add anhydrous, degassed toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, with vigorous stirring.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-(arylamino)-2-pyridone.
-
Expert Insights: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand and base. Bulky, electron-rich phosphine ligands like XPhos are often necessary for the coupling of less reactive aryl chlorides. Strong, non-nucleophilic bases such as sodium tert-butoxide are typically employed. The reaction must be carried out under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation.
| Ligand | Amine Scope | Typical Conditions | Yield Range |
| BINAP | Primary and secondary anilines | 100-120 °C, 18-36 h | Moderate to Good |
| XPhos | Wide range of primary and secondary amines, including hindered ones | 80-110 °C, 12-24 h | Good to Excellent |
| RuPhos | Electron-rich and heterocyclic amines | 80-100 °C, 10-20 h | Good to Excellent |
Conclusion
This compound has proven to be a remarkably versatile and valuable building block for the synthesis of a wide array of heterocyclic compounds. Its multiple reactive sites allow for a diverse range of transformations, including nucleophilic substitutions, cyclizations, and palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and materials science to harness the full synthetic potential of this privileged scaffold in their quest for novel and impactful molecules. The continued exploration of the reactivity of this and related building blocks will undoubtedly lead to the discovery of new synthetic methodologies and the development of next-generation therapeutics and functional materials.
References
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
-
Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron. [Link]
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform. [Link]
-
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
-
Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. Heterocycles. [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
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Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. PubMed. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
-
Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and their biological evaluation. ResearchGate. [Link]
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Methods for the synthesis of thieno[2,3‐b]pyridines. Journal of Heterocyclic Chemistry. [Link]
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Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link]
-
Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. ResearchGate. [Link]
-
Synthesis of Polyfunctionally Substituted Thiophene, Thieno[2,3-b]pyridine and Thieno[2,3-d]pyrimidine Derivatives. ResearchGate. [Link]
-
Synthesis of Some New Thieno[2,3-b]pyridines, Pyrimidino[4′,5′:4,5]thieno[2,3-b]-pyridines, and 2,3-Dihydro-1,3,4-thiadiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
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Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. Russian Chemical Bulletin. [Link]
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Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions. Springer Professional. [Link]
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Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing. [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin. [Link]
-
Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. [Link]
-
Multi-Component Reactions in Heterocyclic Chemistry. SpringerLink. [Link]
-
Heterocycle-Fused Acridines. Chemical Reviews. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry. [Link]
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Letters in Organic Chemistry. [Link]
-
Design and Synthesis of Novel Heterocycles Utilizing 4,6-Dimethyl-1- ((4-methylthiazol-2-yl)amino)-2-oxo-1,2-dihydropyridine-3-carbonitrile. Bentham Science. [Link]
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- 5. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Leveraging 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in Modern Synthesis
Abstract
The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2][3] This guide focuses on a particularly versatile building block: 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile . The presence of a chlorine atom at the C4 position, activated by the electron-withdrawing nitrile group and the pyridone ring system, renders this site highly susceptible to a variety of chemical transformations. We provide detailed experimental protocols, mechanistic insights, and practical guidance for leveraging this key intermediate in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling the rapid generation of compound libraries for drug discovery and development.
Introduction: The Strategic Importance of the 4-Chloro-2-pyridone Moiety
The inherent reactivity of this compound stems from its electronic architecture. The chloro group at the C4 position serves as an excellent leaving group in two major classes of reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, further accentuated by the adjacent cyano group, facilitates the attack of various nucleophiles at the C4 position.
-
Palladium-Catalyzed Cross-Coupling: The C-Cl bond provides a reactive handle for oxidative addition to a palladium(0) center, initiating catalytic cycles for C-C and C-N bond formation.
This dual reactivity makes it an invaluable synthon for accessing a wide array of 4-substituted-2-pyridone derivatives, which are otherwise challenging to synthesize.
Protocol 2.1.1: Amination with Primary/Secondary Amines
This protocol describes the reaction with a representative amine nucleophile, such as benzylamine. [4]
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 - 1.5 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Dioxane
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound and the solvent (DMF, 0.1 M).
-
Add the amine (1.2 eq) followed by the base (TEA, 2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and pour into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and then a cold, non-polar solvent (e.g., diethyl ether or hexanes).
-
Dry the solid under vacuum. If necessary, purify further by column chromatography (e.g., silica gel, dichloromethane/methanol gradient) or recrystallization.
-
Causality and Insights:
-
Base: The base (TEA/DIPEA) is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Solvent: Polar aprotic solvents like DMF or Dioxane are ideal as they solvate the ionic intermediate and can be heated to the required temperatures.
-
Temperature: Elevated temperatures are necessary to overcome the activation energy for the formation of the Meisenheimer complex.
| Nucleophile Class | Representative Reagent | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| N-Nucleophiles | Substituted Anilines | DIPEA | Dioxane | 80-100 | 60-92 | [5] |
| Alicyclic Amines | K₂CO₃ | DMF | Reflux | 63-92 | [5] | |
| O-Nucleophiles | Sodium Methoxide | N/A | Methanol | Reflux | >80 | N/A |
| S-Nucleophiles | Thiophenol | TEA | DMF | 80 | >90 | [4] |
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions offer a powerful alternative for constructing C-C and C-N bonds, often with broader substrate scope and milder conditions than classical methods.
Protocol 2.2.1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, ideal for synthesizing 4-aryl-2-pyridone derivatives. [6][7][8]
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%)
-
Aqueous Sodium Carbonate (Na₂CO₃, 2M solution) or Potassium Phosphate (K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., Dioxane/Water, Toluene/Water, or DMF)
-
Schlenk flask or microwave vial
-
-
Procedure:
-
To a Schlenk flask, add the 4-chloro-2-pyridone (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₃PO₄, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1, 0.1 M).
-
Heat the mixture to 90-110 °C with vigorous stirring until TLC/LC-MS indicates completion (4-24 hours).
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle. The base is critical for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the aryl group to the palladium center. [7][8]
Protocol 2.2.2: Buchwald-Hartwig Amination
This reaction is a powerful method for C-N bond formation, often succeeding where traditional SNAr reactions fail, especially with less nucleophilic amines. [9][10][11]
-
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.3 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-Buchwald precatalyst, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add the 4-chloro-2-pyridone and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by LC-MS. Upon completion (2-18 hours), cool to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Causality and Insights:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like XPhos or RuPhos are generally effective as they promote both the oxidative addition and the final reductive elimination step. [12]* Base: Strong, non-nucleophilic bases like sodium tert-butoxide are often required to deprotonate the amine and facilitate its coordination to the palladium center.
Protocol 2.2.3: Sonogashira Coupling
The Sonogashira coupling enables the synthesis of 4-alkynyl-2-pyridones, which are valuable intermediates for further transformations or as final products. [13][14]
-
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI) co-catalyst (1-5 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine, used as solvent or co-solvent)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the 4-chloro-2-pyridone, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the solvent (e.g., THF) and the base (e.g., Triethylamine, 3.0 eq).
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (1-6 hours).
-
Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Mechanistic Rationale: The Sonogashira reaction involves a dual catalytic cycle. The palladium cycle is similar to other cross-couplings, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. [14][15]
Characterization Data
For the starting material, This compound , the following are representative spectral data:
-
¹H NMR (DMSO-d₆): δ ppm 12.5 (br s, 1H, NH), 6.3 (s, 1H, H-5), 2.3 (s, 3H, CH₃).
-
IR (KBr, cm⁻¹): ~3400 (N-H), 2220 (C≡N), 1650 (C=O). [16][17]* MS (ESI): Calculated m/z, observed [M+H]⁺.
Products should be characterized thoroughly by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry to confirm their structure and purity.
Safety and Handling
-
General: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Reagents:
-
Palladium Catalysts/Ligands: Can be toxic and are air/moisture sensitive. Handle under an inert atmosphere.
-
Bases: Strong bases like NaOtBu are corrosive and react violently with water. Handle with care.
-
Solvents: Organic solvents like Dioxane, Toluene, and DMF are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
-
Procedures: Reactions at elevated temperatures and pressures (e.g., in sealed microwave vials) should be conducted behind a blast shield.
References
- Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. (2005). ChemInform.
- The Versatile Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. PharmaCompass.
- This compound(582300-58-1) 1H NMR. ChemicalBook.
- Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Deriv
- Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile.
- One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. PubMed.
- Buchwald–Hartwig amin
- Spectroscopic, structural, thermal and antimicrobial studies of 4,6-bis (4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3. SciSpace.
- Synthesis of 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile.
- This compound. Chemrio.
- 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. PubChem.
- Spectroscopic, structural, thermal and antimicrobial studies of 4,6-bis (4-chlorophenyl)- 2-oxo-1,2-dihydropyridine-3-carbonitrile with some transition metals.
- Recent advances in Sonogashira reactions. PubMed.
- 1-(4-Chlorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. mzCloud.
- Sonogashira coupling. Wikipedia.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Amin
- INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Semantic Scholar.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
- Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile.
- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
- 4-Methyl-2-Oxo-6-(Trifluoromethyl)-1,2-Dihydropyridine-3-Carbonitrile. Nj-finechem.
- Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc.
- Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- Synthesis of Nucleosides and Non-nucleosides Based 4,6-disubstituted-2-oxo-dihydropyridine-3-carbonitriles as Antiviral Agents. PubMed.
- Organoborane coupling reactions (Suzuki coupling).
- Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton ePrints.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.
- Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline. Benchchem.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
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Application Note & Protocols: Comprehensive Characterization of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed guide to the essential analytical techniques for the comprehensive characterization of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (C₇H₅ClN₂O), a key heterocyclic intermediate in medicinal chemistry and materials science. The protocols herein are designed to establish the identity, structure, and purity of the compound, ensuring data integrity for regulatory submissions and further research. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and UV-Visible (UV-Vis) Spectroscopy.
Introduction and Rationale
This compound is a polysubstituted pyridinone derivative. The unique arrangement of functional groups—a nitrile, a chloro group, an amide within a heterocyclic ring, and a methyl group—makes it a versatile scaffold for synthesizing more complex molecules.[1] Given its role as a critical building block, unambiguous confirmation of its chemical structure and a precise assessment of its purity are paramount. An impure or misidentified intermediate can compromise the entire synthetic route, leading to failed reactions, generation of unintended side products, and erroneous biological data.
This guide moves beyond a simple listing of methods. It explains the causality behind procedural steps and data interpretation, providing a robust framework for confident characterization. Each technique offers a unique piece of the molecular puzzle; it is the synergistic integration of their data that provides a complete and validated picture.
Integrated Analytical Workflow
A sequential and logical approach is crucial for efficient and definitive characterization. The workflow outlined below ensures that each step builds upon the last, from preliminary purity checks to definitive structural confirmation.
Caption: Integrated workflow for the characterization of the target compound.
Mass Spectrometry (MS): Molecular Weight and Formula Verification
Mass spectrometry is the first-line technique for confirming the molecular weight of a synthesized compound. For this molecule, which contains chlorine, MS provides a distinct isotopic pattern that serves as a powerful diagnostic tool.
Expertise & Causality: We select Electrospray Ionization (ESI) in positive mode as it is a soft ionization technique ideal for polar molecules like our target, minimizing fragmentation and yielding a strong signal for the protonated molecular ion [M+H]⁺. The presence of a chlorine atom (with natural isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic [M+H]⁺ and [M+2+H]⁺ pattern, separated by ~2 Da, with a relative intensity ratio of ~3:1. This is a definitive confirmation of the presence of a single chlorine atom.
Protocol: ESI-MS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile. The concentration should be low to avoid detector saturation.
-
Instrument Setup (Typical ESI-MS Parameters):
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Pressure: 30 - 40 psi
-
Drying Gas Flow: 8 - 12 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Acquisition & Interpretation:
-
Infuse the sample solution directly or via an LC system.
-
Observe the mass spectrum for the expected molecular ions.
-
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₇H₅ClN₂O | - |
| Monoisotopic Mass | 168.01 g/mol | Calculated for C₇H₅³⁵ClN₂O |
| Expected [M+H]⁺ (³⁵Cl) | m/z 169.0166 | Primary ion for structural confirmation. |
| Expected [M+H]⁺ (³⁷Cl) | m/z 171.0137 | Isotopic peak confirming one chlorine atom. |
| Intensity Ratio | ~3:1 | Natural abundance of ³⁵Cl vs. ³⁷Cl. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. Both ¹H and ¹³C NMR are required for a full structural assignment.
Expertise & Causality: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. The target molecule has a potentially acidic N-H proton of the pyridinone ring. DMSO is a polar, aprotic solvent that can form hydrogen bonds, allowing the N-H proton to be observed as a broad singlet at a downfield chemical shift, which might be lost due to exchange in protic solvents like methanol-d₄.[2][3]
Predicted ¹H and ¹³C NMR Signals
Caption: Predicted NMR signals correlated with the molecular structure.
Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Acquisition Pulses: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO solvent peak at 2.50 ppm.[4]
-
-
¹³C NMR Acquisition:
-
Spectrometer Frequency: 100 MHz (corresponding to 400 MHz for ¹H).
-
Acquisition Mode: Proton-decoupled.
-
Acquisition Pulses: 1024-4096 scans (or more, as ¹³C has low natural abundance).
-
Relaxation Delay: 2-5 seconds.
-
Reference: DMSO-d₆ solvent peak at 39.52 ppm.[4]
-
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| N1-H | ~12.5 | Broad singlet | - |
| C5-H | ~6.3 | Singlet | ~98 |
| C6-CH₃ | ~2.4 | Singlet | ~20 |
| C2 (C=O) | - | - | ~160 |
| C6 | - | - | ~155 |
| C4 | - | - | ~145 |
| C3 | - | - | ~115 |
| C≡N | - | - | ~117 |
Note: The chemical shifts are predictive and may vary slightly. A ¹H-NMR spectrum of a similar compound showed a broad singlet at 12.56 ppm for the N-H proton.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.[5]
Expertise & Causality: The structure contains several highly diagnostic functional groups. The nitrile (C≡N) group gives a sharp, intense absorption in a region that is often clear of other signals. The pyridinone carbonyl (C=O) and N-H groups are also easily identifiable. Comparing the spectrum to that of related pyridinone structures can provide strong confirmatory evidence.[6][7]
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal. No further preparation is needed.
-
Instrument Setup:
-
Mode: Attenuated Total Reflectance (ATR).
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans.
-
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Apply the sample and clamp the pressure arm to ensure good contact.
-
Acquire the sample spectrum.
-
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3300 - 3100 | Medium, Broad |
| C-H Stretch (Methyl, Alkene) | 3000 - 2850 | Medium |
| C≡N Stretch (Nitrile) | 2240 - 2220 | Strong, Sharp |
| C=O Stretch (Pyridinone/Amide) | 1680 - 1650 | Strong, Sharp |
| C=C Stretch (Ring) | 1600 - 1475 | Medium-Strong |
| C-Cl Stretch | 800 - 600 | Medium-Strong |
High-Performance Liquid Chromatography (HPLC): Purity Assessment
HPLC is the gold standard for determining the purity of a compound and identifying the presence of any impurities.
Expertise & Causality: A reversed-phase method using a C18 column is the most versatile and logical starting point for a polar, aromatic compound.[8] The mobile phase will consist of a mixture of water and an organic solvent (acetonitrile or methanol), with a small amount of acid (formic acid or trifluoroacetic acid) added. The acid serves to protonate any basic sites and suppress the ionization of the N-H group, leading to sharper, more symmetrical peaks. UV detection is chosen based on the strong absorbance of the conjugated pyridinone system. A wavelength of ~254 nm is a common starting point for aromatic systems, but the optimal wavelength should be confirmed by UV-Vis spectroscopy.
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Sample Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in methanol or acetonitrile. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.
-
HPLC System and Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Elution: Gradient (e.g., 10% B to 90% B over 20 minutes) or Isocratic (e.g., 40% B). A gradient is recommended for initial method development to elute all potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis Diode Array Detector (DAD) scanning from 200-400 nm, with data extracted at the λ_max (e.g., 254 nm).
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
UV-Visible (UV-Vis) Spectroscopy
This technique provides information about the electronic transitions within the molecule and is useful for confirming the conjugated system and determining the optimal wavelength for HPLC detection.
Expertise & Causality: The extended π-system of the dihydropyridine-carbonitrile core is expected to show strong absorption in the UV region due to π → π* transitions. The position of the absorption maximum (λ_max) is sensitive to the solvent and substitution pattern.[9][10]
Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation: Prepare a dilute solution (~10-20 µg/mL) of the compound in a UV-transparent solvent, such as ethanol or methanol.
-
Instrument Setup:
-
Scan Range: 200 - 400 nm.
-
Blank: Use the same solvent as used for the sample.
-
-
Data Acquisition:
-
Record the absorbance spectrum.
-
Identify the wavelength of maximum absorbance (λ_max). The expected λ_max for this conjugated system is likely in the 250-320 nm range.
-
Conclusion: A Synergistic Approach to Validation
No single technique is sufficient for the complete characterization of this compound. A robust and defensible characterization relies on the integration of all data points:
-
MS confirms the correct molecular weight and elemental composition (C, H, Cl, N, O).
-
NMR provides the definitive C-H framework and atomic connectivity.
-
FT-IR validates the presence of all key functional groups.
-
HPLC quantifies the purity and separates any related impurities.
-
UV-Vis confirms the electronic properties of the conjugated system.
By following these detailed protocols and understanding the scientific rationale behind them, researchers can ensure the quality and integrity of their materials, paving the way for successful and reproducible downstream applications.
References
- Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. (2005). ChemInform.
- Setkina, O. N., Danyushevsky, Ya. L., & Goldfarb, Ya. L. (n.d.). Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. SpringerLink.
-
Azuma, Y., Morone, M., Nagayama, K., Kawamata, Y., & Sato, A. (2003). Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. HETEROCYCLES. [Link]
- Koon, N., & Wong, A. (2003). The FTIR Spectra of Pyridine and Pyridine-d. Semantic Scholar.
- Supporting M
- UV-vis absorption spectral changes upon addition of pyridine. (n.d.).
- Characterization Techniques. (n.d.). Source not specified.
- L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation. (n.d.). The Royal Society of Chemistry.
- The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. (n.d.).
- UV-Vis Spectrum of Pyridine. (n.d.). SIELC Technologies.
-
Gandolfo, C., Grasso, D., Fasone, S., & Capietti, G. (1975). Ultra-violet absorption spectra of substituted pyridines. Journal of Molecular Structure. [Link]
-
Evans, R. F., & Kynaston, W. (1962). Infrared spectra and hydrogen bonding in pyridine derivatives. Journal of the Chemical Society. [Link]
- 2(1H)-Pyridinone. (n.d.). NIST WebBook.
- Sadeek, S. A., et al. (2014). Spectroscopic, structural, thermal and antimicrobial studies of 4,6-bis (4-chlorophenyl)- 2-oxo-1,2-dihydropyridine-3-carbonitrile with some transition metals.
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Source not specified.
- Pyridine FTIR Spectroscopy. (n.d.). CET Scientific Services Pte Ltd.
- FTIR spectrum for Pyridine. (n.d.).
- Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines. (n.d.). New Journal of Chemistry (RSC Publishing).
- This compound. (n.d.). Guidechem.
- A Comparative Guide to Analytical HPLC Methods. (n.d.). Benchchem.
- Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. (2023). Source not specified.
- Gao, B., et al. (2024). Synthesis of 4-Methyl-2-oxo-6-arylamino-2 H -pyran-3-carbonitrile Derivatives.
- This compound. (n.d.). CHEMFISH TOKYO CO.,LTD.
- This compound(582300-58-1) 1 h nmr. (n.d.). ChemicalBook.
- 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. (n.d.). PubChem.
- 4-Methyl-2-Oxo-6-(Trifluoromethyl)-1,2-Dihydropyridine-3-Carbonitrile. (n.d.). Source not specified.
- Separation of 6-Chloropyridine-2-carbonitrile on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics.
- NMR spectral analysis of strongly second-order 6-, 8-, 9-. (n.d.). SciSpace.
- 4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile. (n.d.). Biosynth.
- 4-amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile. (n.d.). PubChemLite.
- NMR Chemical Shifts of Impurities. (n.d.). Sigma-Aldrich.
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Application Notes and Protocols for In Vitro Evaluation of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Introduction
Pyridinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] These activities include anti-proliferative effects against various cancer cell lines, anti-inflammatory properties, and the inhibition of key enzymes involved in disease progression.[1][2][3] 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a member of this versatile family of compounds.[4][5] The evaluation of such novel chemical entities necessitates a systematic in vitro screening approach to elucidate their biological potential and mechanism of action.
This guide provides a comprehensive overview of detailed in vitro assay protocols designed for researchers, scientists, and drug development professionals to characterize the biological effects of this compound. The protocols herein are structured to first assess the compound's general cytotoxicity, a critical initial step in drug discovery, followed by more specific assays to probe its potential anti-inflammatory and antioxidant activities.[6][7][8]
Part 1: Cytotoxicity Profiling
A fundamental primary screen for any potential therapeutic agent is the assessment of its cytotoxic effects on living cells.[6][7][8] This initial evaluation helps determine the concentration range at which the compound exhibits biological activity and identifies potential liabilities. We will describe two widely used and complementary assays: the MTT assay to measure metabolic activity as an indicator of cell viability, and the LDH release assay to quantify membrane integrity.[6][9]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides a quantitative measure of metabolically active cells.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is directly proportional to the number of living cells.[7]
-
Cell Seeding: Plate cells (e.g., HeLa, MCF-7, or other relevant cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Following the treatment period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[6]
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[6][9] This provides a measure of cell lysis.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the incubation period, transfer an aliquot of the cell culture supernatant to a new 96-well plate.[6]
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and NAD+) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed with a detergent to achieve maximum LDH release).
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| HeLa | MTT | 48 | 25.3 ± 2.1 |
| MCF-7 | MTT | 48 | 38.7 ± 3.5 |
| A549 | MTT | 48 | 19.8 ± 1.9 |
| HeLa | LDH | 48 | 30.1 ± 2.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Caption: General workflow for in vitro cytotoxicity assessment.
Part 2: Anti-Inflammatory Activity Assessment
Chronic inflammation is implicated in a multitude of diseases. The NF-κB (nuclear factor-kappa B) signaling pathway is a central regulator of inflammation, making it an attractive target for therapeutic intervention.[10][11]
NF-κB Reporter Assay
This assay utilizes a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.[10]
-
Cell Seeding: Plate NF-κB reporter cells (e.g., HEK293-NF-κB-luc) in a 96-well plate.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a pro-inflammatory stimulus such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) and incubate for 6-8 hours.[10]
-
Cell Lysis: Wash the cells with PBS and add lysis buffer.
-
Luciferase Assay: Add luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) and calculate the percent inhibition of NF-κB activation.
Caption: Simplified NF-κB signaling pathway.
Part 3: Evaluation of Oxidative Stress
Reactive oxygen species (ROS) are key signaling molecules, but their overproduction can lead to cellular damage and contribute to various diseases.[12][13] Assessing a compound's ability to modulate intracellular ROS levels is crucial for understanding its mechanism of action.
Intracellular ROS Detection using DCFDA
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable probe that becomes fluorescent upon oxidation by ROS within the cell.[14][15]
-
Cell Seeding: Plate cells in a black, clear-bottom 96-well plate.
-
H2DCFDA Loading: Wash the cells with PBS and incubate with 10 µM H2DCFDA in serum-free medium for 30-45 minutes at 37°C in the dark.[14][16]
-
Compound Treatment: Wash the cells to remove excess probe and treat with this compound in the presence or absence of an ROS inducer (e.g., H₂O₂ or tert-butyl hydroperoxide).
-
Data Acquisition: Measure the fluorescence intensity at an excitation/emission of ~495/529 nm using a fluorescence microplate reader.[14]
-
Data Analysis: Quantify the change in fluorescence relative to the control groups to determine the effect of the compound on ROS levels.
Table 2: Hypothetical Anti-inflammatory and ROS Scavenging Activity
| Assay | Cell Line | Stimulus | IC50 (µM) |
| NF-κB Reporter | HEK293 | TNF-α | 15.2 ± 1.8 |
| ROS Detection | A549 | H₂O₂ | 22.5 ± 2.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory, and antioxidant potential, researchers can gain valuable insights into the compound's biological activity and make informed decisions for further drug development endeavors. A multi-faceted approach combining cellular assays with molecular analyses is essential for a comprehensive understanding of a novel compound's therapeutic potential.[9]
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Application Note & In Vivo Protocol: Preclinical Evaluation of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a Novel Antihypertensive Agent
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the in vivo experimental design and evaluation of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 582300-58-1), a novel small molecule with a dihydropyridine scaffold.[1] The dihydropyridine class of compounds is well-established in clinical practice for the management of hypertension, primarily through the blockade of L-type voltage-gated calcium channels.[2][3] This guide is built on the hypothesis that the subject compound will exhibit antihypertensive properties consistent with its structural class. We present the scientific rationale, detailed protocols for an acute efficacy study in a validated animal model of hypertension, and a framework for data analysis and interpretation. The methodologies are designed to be robust and self-validating, incorporating essential controls to ensure scientific integrity.
Scientific Rationale & Mechanistic Hypothesis
The 1,4-dihydropyridine (DHP) scaffold is the cornerstone of a major class of cardiovascular drugs.[4] Their primary mechanism of action is the allosteric modulation and blockade of L-type voltage-gated calcium channels (CaV1.2), which are highly expressed in vascular smooth muscle cells.[2][4]
Causality of Action: Under normal physiological conditions, the depolarization of vascular smooth muscle cells triggers the opening of L-type calcium channels, leading to an influx of extracellular Ca²⁺. This influx causes calcium to bind with calmodulin, activating myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, initiating actin-myosin cross-bridge cycling and resulting in vasoconstriction, which increases peripheral resistance and blood pressure.
Our hypothesis is that this compound, by acting as an antagonist at the L-type calcium channel, will inhibit this influx of Ca²⁺. This interruption of the signaling cascade is expected to promote smooth muscle relaxation (vasodilation), decrease total peripheral resistance, and consequently lower arterial blood pressure. This proposed mechanism is consistent with decades of research on DHP derivatives.[4][5]
Caption: Proposed signaling pathway for the antihypertensive action of the test compound.
In Vivo Experimental Design: Foundational Principles
A well-designed in vivo study is crucial for generating reliable and translatable preclinical data.[6] The following design incorporates principles to minimize bias and maximize scientific validity.
2.1. Ethical Considerations All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed to minimize animal use and suffering.[6][7]
2.2. Animal Model Selection: Spontaneously Hypertensive Rat (SHR)
-
Justification: The Spontaneously Hypertensive Rat (SHR) is the most widely used and validated animal model for studying essential hypertension.[8] These rats develop hypertension genetically without any surgical or chemical induction, closely mimicking the pathophysiology of human essential hypertension. This makes the model highly relevant for assessing the efficacy of novel antihypertensive agents.
-
Specifications: Male SHRs, 14-16 weeks of age, are typically used as their blood pressure has stabilized at a hypertensive level (Systolic Blood Pressure > 160 mmHg).
2.3. Compound Formulation and Administration
-
Vehicle Selection: The choice of vehicle is critical and depends on the compound's solubility. A common starting point for dihydropyridines is a mixture of Polyethylene Glycol 400 (PEG 400), Ethanol, and Saline. A preliminary formulation screen is essential to find a vehicle that ensures complete dissolution and stability.
-
Route of Administration: Oral gavage (p.o.) is the preferred route for initial screening as it reflects the intended clinical route for most antihypertensive drugs. Intravenous (i.v.) administration can also be used for determining absolute bioavailability and intrinsic activity.[8]
2.4. Preliminary Dose-Ranging and Tolerability Before a full efficacy study, a dose-ranging tolerability study in a small number of animals is essential. This helps identify the maximum tolerated dose (MTD) and select appropriate doses for the main experiment that are efficacious without causing overt toxicity. The toxicological profile of related pyridine compounds suggests that high doses may be required to induce adverse effects.[9][10]
Detailed Experimental Protocol: Acute Antihypertensive Efficacy
This protocol details a single-dose study to evaluate the acute effect of the compound on blood pressure.
3.1. Materials and Equipment
-
This compound
-
Vehicle (e.g., 40% PEG 400, 10% Ethanol, 50% Saline)
-
Positive Control: Amlodipine (a clinically used DHP calcium channel blocker).[11]
-
Spontaneously Hypertensive Rats (Male, 14-16 weeks old)
-
Non-invasive blood pressure (NIBP) measurement system (tail-cuff plethysmography)[5]
-
Animal restrainers
-
Oral gavage needles
-
Analytical balance and standard laboratory glassware
3.2. Step-by-Step Methodology
-
Animal Acclimatization: House the SHRs for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water) to minimize stress-induced physiological variations.[5]
-
Baseline Blood Pressure Measurement:
-
For 2-3 days prior to the experiment, train the animals by placing them in the restrainers and performing mock measurements with the tail-cuff system. This reduces anxiety and ensures more stable and accurate readings.
-
On the day of the experiment, record a stable baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for each animal. A stable reading is typically an average of 5-7 consecutive measurements.
-
-
Randomization and Group Allocation:
-
Animals with a baseline SBP > 160 mmHg are included in the study.
-
Randomly assign animals into experimental groups (n = 6-8 per group is recommended for statistical power).[12] This step is critical to avoid selection bias.
-
Group Allocation Table:
Group ID Treatment Dose Level (mg/kg, p.o.) Purpose G1 Vehicle N/A Negative Control: To assess any effect of the vehicle alone. G2 Test Compound Dose 1 (Low) To establish the lower end of the dose-response curve. G3 Test Compound Dose 2 (Mid) To assess dose-dependent efficacy. G4 Test Compound Dose 3 (High) To determine maximal acute effect. | G5 | Amlodipine | 5 mg/kg | Positive Control: To validate the experimental model.[11] |
-
-
Compound Administration:
-
Prepare fresh formulations of the test compound and Amlodipine in the selected vehicle on the day of the experiment.
-
Administer the assigned treatment to each animal via oral gavage. The volume is typically 5-10 mL/kg, adjusted based on the most recent body weight.
-
-
Post-Dose Monitoring:
-
Measure blood pressure and heart rate at multiple time points post-administration. A typical schedule would be: 1, 2, 4, 6, 8, and 24 hours.
-
The time points are chosen to capture the peak effect (T_max) and duration of action, which for many DHPs occurs within a few hours.[11]
-
Throughout the experiment, observe the animals for any clinical signs of toxicity or adverse effects.
-
3.3. Data Analysis
-
Calculate the change in blood pressure (ΔSBP, ΔDBP) and heart rate (ΔHR) from the baseline for each animal at each time point.
-
Average the data for each group to get the mean ± SEM.
-
Perform statistical analysis. A two-way repeated measures ANOVA followed by a post-hoc test (e.g., Dunnett's or Bonferroni's) is appropriate to compare the treatment groups to the vehicle control group over time.
-
A p-value < 0.05 is typically considered statistically significant.
Data Presentation and Workflow Visualization
Clear presentation of data is essential for interpretation.
4.1. Representative Data Table
The final data should be summarized in a table to clearly show the dose-dependent effects.
| Treatment Group | Dose (mg/kg) | Max ΔSBP (mmHg) | Time to Peak Effect (hours) |
| Vehicle | N/A | -5 ± 2.1 | N/A |
| Test Compound | 10 | -15 ± 3.5 | 4 |
| Test Compound | 30 | -30 ± 4.2 | 4 |
| Test Compound | 100 | -45 ± 5.0 | 2 |
| Amlodipine | 5 | -42 ± 4.8** | 6 |
| p < 0.05, **p < 0.01 vs. Vehicle. (Note: Data are hypothetical examples) |
4.2. Experimental Workflow Diagram
Caption: Workflow for the in vivo acute antihypertensive study.
Conclusion and Future Directions
This application note outlines a robust, validated protocol for the initial in vivo assessment of this compound as a potential antihypertensive agent. A statistically significant, dose-dependent reduction in blood pressure compared to the vehicle control would provide strong proof-of-concept for its efficacy.
Next Steps:
-
Pharmacokinetic (PK) Study: A PK study in rats would determine key parameters like half-life, bioavailability, and clearance, which are crucial for designing chronic dosing regimens.
-
Chronic Dosing Study: If the acute study is positive, a multi-week chronic dosing study would assess long-term efficacy and potential for tolerance.
-
Mechanism of Action Confirmation: In vitro electrophysiology studies (e.g., patch-clamp on isolated vascular smooth muscle cells) can definitively confirm L-type calcium channel blockade as the mechanism of action.
References
- ResearchGate. (n.d.). Major pharmacokinetic properties of the orally administered dihydropyridine calcium channel blockers.
- Zhou, X., MacDiarmid, J., Coburn, R. A., & Morris, M. E. (2005). Pharmacokinetics and bioavailability of a newly synthesized dihydropyridine compound with multidrug resistance reversal activity. Biopharmaceutics & Drug Disposition, 26(7), 279–285.
- National Institutes of Health. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PMC.
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Meredith, P. A., & Elliott, H. L. (1992). Clinical pharmacokinetics of amlodipine. Clinical Pharmacokinetics, 22(1), 22–31. Retrieved from [Link]
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Zhou, Y. T., Yu, L. S., & Zeng, S. (2013). Pharmacokinetic drug-drug interactions between 1,4-dihydropyridine calcium channel blockers and statins: factors determining interaction strength and relevant clinical risk management. Therapeutics and Clinical Risk Management, 10, 17–26. Retrieved from [Link]
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Xia, C. Q., et al. (2004). Effects of dihydropyridines and pyridines on multidrug resistance mediated by breast cancer resistance protein: in vitro and in vivo studies. Molecular Cancer Therapeutics, 3(12), 1531-1539. Retrieved from [Link]
-
Preprints.org. (2024). Determination of the Structural and Pharmacokinetic Basis for Dihydropyridine Calcium Channel Blocker Activity. Retrieved from [Link]
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Wiley Online Library. (2005). Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. Retrieved from [Link]
-
MDPI. (2023). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]
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ModernVivo. (2024). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. Retrieved from [Link]
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YouTube. (2022). Webinar: Designing Your In Vivo Studies. Retrieved from [Link]
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National Institutes of Health. (2012). 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family. PMC. Retrieved from [Link]
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PubMed. (1994). Comparative QSAR studies of two series of 1,4-dihydropyridines as slow calcium channel blockers. Retrieved from [Link]
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ResearchGate. (2023). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]
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National Institutes of Health. (2013). New generations of dihydropyridines for treatment of hypertension. PMC. Retrieved from [Link]
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National Institutes of Health. (n.d.). Toxicological Profile for Pyridine. NCBI Bookshelf. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Pyridine | Public Health Statement. ATSDR. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]
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The Versatile Scaffold: Applications of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of potent and selective therapeutic agents is paramount. One such scaffold that has garnered considerable attention is the 2-oxo-1,2-dihydropyridine-3-carbonitrile core. This application note delves into the specific utility of a key derivative, 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile , as a versatile building block in the synthesis of a diverse range of biologically active compounds. Its unique structural features, including a reactive chlorine atom and a nucleophilic nitrogen, make it an ideal starting point for the construction of complex heterocyclic systems with significant therapeutic potential.
This guide provides an in-depth overview of the applications of this compound in drug discovery, complete with detailed synthetic protocols and an exploration of the biological activities of its derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their own research endeavors.
The Strategic Importance of the 2-Oxo-1,2-dihydropyridine-3-carbonitrile Core
The 2-oxo-1,2-dihydropyridine-3-carbonitrile moiety is a privileged structure in medicinal chemistry, known to be a key component in a variety of pharmacologically active molecules.[1] Derivatives of this core have demonstrated a broad spectrum of biological activities, including but not limited to, antiviral, anticancer, and anti-inflammatory properties. The presence of the cyano group and the pyridone ring system allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The introduction of a chlorine atom at the 4-position and a methyl group at the 6-position of this scaffold, as in This compound , further enhances its synthetic utility. The chloro substituent serves as an excellent leaving group for nucleophilic substitution reactions, providing a convenient handle for the introduction of various functional groups and the construction of fused ring systems.
Synthesis of the Core Scaffold: A Detailed Protocol
The synthesis of this compound is a critical first step in its utilization as a drug discovery intermediate. While several methods have been reported for the synthesis of related 2-pyridones, a common approach involves the cyclocondensation of a β-ketoester with a cyanoacetamide derivative. The following protocol is a representative procedure adapted from established methodologies for the synthesis of substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles.[2][3]
Protocol 1: Synthesis of 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile (A representative precursor)
This protocol outlines the synthesis of a closely related precursor to illustrate the general synthetic strategy.
Materials:
-
Ethyl acetoacetate
-
Benzaldehyde
-
Cyanoacetamide
-
Piperidine
-
Ethanol
Procedure:
-
To a solution of ethyl acetoacetate (0.1 mol) and benzaldehyde (0.1 mol) in ethanol (50 mL), add a catalytic amount of piperidine (5-10 drops).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add cyanoacetamide (0.1 mol) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired 6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile.
Protocol 2: Chlorination to Yield this compound
The chlorination of the corresponding 4-hydroxy or 4-unsubstituted pyridone is a key step to introduce the reactive chloro group.
Materials:
-
6-Methyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile (or the 4-unsubstituted precursor)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
Procedure:
-
Suspend the pyridone precursor (1.0 eq) in toluene.
-
Add a catalytic amount of DMF.
-
Slowly add phosphorus oxychloride (3.0-5.0 eq) to the mixture at 0 °C.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours, monitoring by TLC.
-
After completion, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Applications in the Synthesis of Bioactive Molecules
The synthetic versatility of this compound has been exploited in the development of several classes of therapeutic agents.
Anticancer Agents: Targeting Kinases and Inducing Apoptosis
The 2-oxo-pyridine scaffold is a cornerstone in the design of various kinase inhibitors. By utilizing the chloro-substituted intermediate, medicinal chemists can readily synthesize libraries of compounds for screening against a range of cancer-related targets. A prominent application is the synthesis of pyrido[2,3-d]pyrimidine derivatives, which have shown potent anticancer activity.[1][4][5][6][7]
These compounds often act as inhibitors of critical cell cycle regulators such as Cyclin-Dependent Kinases (CDKs) and Pim-1 kinase.[4][6] Inhibition of these kinases can lead to cell cycle arrest and the induction of apoptosis in cancer cells.
Workflow for the Synthesis of Pyrido[2,3-d]pyrimidine Anticancer Agents:
Caption: Synthetic workflow for pyrido[2,3-d]pyrimidine anticancer agents.
Table 1: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound Class | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrido[2,3-d]pyrimidines | CDK4/6 | PC-3 (Prostate) | Potent (specific values not in abstract) | [4] |
| Pyrido[2,3-d]pyrimidines | PIM-1 Kinase | MCF-7 (Breast) | 0.57 | [6] |
| Pyrido[2,3-d]pyrimidines | PIM-1 Kinase | HepG2 (Liver) | 0.99 | [6] |
| Pyrido[2,3-d]triazolopyrimidines | - | PC-3 (Prostate) | 0.36 | [5] |
| Pyrido[2,3-d]triazolopyrimidines | - | A-549 (Lung) | 0.41 | [5] |
Protocol 3: General Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-ones
This protocol provides a general procedure for the synthesis of the pyrido[2,3-d]pyrimidine core from an o-aminonicotinonitrile precursor, which can be derived from this compound.
Materials:
-
2-Amino-4-methyl-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxamide (or related o-aminonitrile)
-
Formamide
-
Triethyl orthoformate
-
Acetic anhydride
Procedure for Cyclization with Formamide:
-
A mixture of the o-aminonicotinamide (0.01 mol) and formamide (25 mL) is refluxed for 4 hours (monitored by TLC).
-
The reaction mixture is cooled, and the formed precipitate is filtered off and dried to yield the pyrido[2,3-d]pyrimidin-4(3H)-one.
Procedure for Cyclization with Triethyl Orthoformate/Acetic Anhydride:
-
A mixture of the o-aminonicotinamide (0.01 mol) in acetic anhydride (10 mL) is treated with triethyl orthoformate (0.015 mol).
-
The reaction mixture is refluxed for 2-3 hours.
-
After cooling, the precipitate is collected by filtration, washed with ethanol, and dried.
Antiviral Agents: Potent HIV-1 Inhibitors
A significant application of the 4-chloro-2-oxo-pyridine scaffold is in the synthesis of potent inhibitors of the Human Immunodeficiency Virus type 1 (HIV-1). Research has shown that tricyclic products derived from related pyridinone intermediates can exhibit potent in vitro inhibition of wild-type HIV-1 replication, with IC₅₀ values in the nanomolar range. These compounds often act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[6]
Reaction Scheme for a Potent HIV-1 Inhibitor:
Caption: Synthesis of a potent tricyclic HIV-1 inhibitor.
Protocol 4: Representative Synthesis of a Thieno[2,3-b]pyridine Derivative
Thieno[2,3-b]pyridines are another important class of heterocyclic compounds with diverse biological activities, and their synthesis can be achieved from 4-chloro-2-oxo-pyridine precursors. The following is a generalized protocol.
Materials:
-
This compound
-
Ethyl thioglycolate
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
To this solution, add ethyl thioglycolate (1.0 eq) dropwise at 0 °C.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, neutralize the reaction with a weak acid (e.g., acetic acid).
-
The precipitated product is filtered, washed with water and ethanol, and dried to yield the thieno[2,3-b]pyridine derivative.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile building block in the field of drug discovery. Its strategic placement of reactive functional groups facilitates the efficient construction of complex molecular architectures, leading to the identification of potent modulators of various biological targets. The successful application of this scaffold in the development of anticancer and antiviral agents underscores its significance.
Future research in this area will likely focus on expanding the diversity of substituents introduced at the 4-position, exploring novel cyclization reactions to generate unique heterocyclic systems, and conducting in-depth structure-activity relationship studies to optimize the potency and selectivity of the resulting compounds. The continued exploration of the chemical space accessible from this privileged scaffold holds great promise for the discovery of next-generation therapeutics.
References
-
Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. PubMed. [Link]
-
Synthesis and antitumor activity of pyrido [2,3-d]pyrimidine and pyrido[2,3-d][1][4][5]triazolo[4,3-a]pyrimidine derivatives that induce apoptosis through G1 cell-cycle arrest. PubMed. [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]
-
Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors with docking studies. National Institutes of Health. [Link]
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][4][6]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. [Link]
- Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. Google Search.
-
(PDF) Synthesis of 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. ResearchGate. [Link]
-
Synthesis of 3-cyano-4-aryl-5-ethoxycarbonyl-6-methyl-3,4-dihydropyridine-2-thiones. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of pyridone inhibitors of non-nucleoside reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and optimization of pyridazinone non-nucleoside inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This valuable heterocyclic compound is a key building block in medicinal chemistry. The following sections provide in-depth troubleshooting advice and detailed protocols to help you overcome common synthetic challenges and improve your reaction yields.
Overview of the Synthetic Pathway
The most common and reliable synthesis of this compound is a two-step process. The first step involves the formation of the 2-pyridone heterocyclic core, followed by a chlorination step.
-
Step 1: Guareschi-Thorpe Condensation. This reaction forms the foundational 2-pyridone ring. It involves the condensation of a β-ketoester, such as ethyl acetoacetate, with cyanoacetamide in the presence of a base. This yields the intermediate, 6-methyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile.
-
Step 2: Chlorination. The hydroxyl group at the C4 position of the pyridone ring is subsequently replaced with a chlorine atom using a suitable chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Caption: General two-step synthesis pathway.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each answer explains the underlying chemical principles to empower you to make informed decisions in your experiments.
Issue 1: Low Yield in the Initial 2-Pyridone Ring Formation (Step 1)
Question: My initial condensation reaction to form 6-methyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile is resulting in very low yields or failing completely. What are the likely causes?
Answer: Low yields in the Guareschi-Thorpe condensation are a common problem and can typically be traced back to several key factors.[1]
-
Reagent Quality: The purity of your starting materials is critical. Cyanoacetamide is susceptible to hydrolysis over time, forming cyanoacetic acid and ammonia, which can interfere with the reaction. Ensure you are using high-purity, dry reagents.
-
Choice and Amount of Base: The base catalyzes the initial Knoevenagel condensation and the subsequent cyclization.
-
Weak Bases: Amine bases like piperidine or catalytic amounts of potassium hydroxide are often preferred.[2] They are strong enough to facilitate the reaction without promoting significant side reactions like hydrolysis of the nitrile or ester groups.
-
Strong Bases: Using strong bases like sodium ethoxide can sometimes lead to the formation of undesired byproducts.
-
Stoichiometry: The amount of base is crucial. A catalytic amount is typically sufficient. Excess base can lead to degradation of the product.
-
-
Reaction Temperature: Temperature control influences the rate of competing reactions.[3] While some condensations proceed at room temperature, others may require gentle heating (e.g., reflux in ethanol at 80°C) to drive the reaction to completion.[2] However, excessive heat can promote polymerization or decomposition. It is advisable to monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Solvent Selection: The solvent plays a vital role in reactant solubility and reaction kinetics.[4] Ethanol is a common and effective solvent for this reaction as it readily dissolves the reactants and the basic catalyst.
Issue 2: Inefficient or Failed Chlorination (Step 2)
Question: I am struggling to convert the 4-hydroxy intermediate to the final 4-chloro product. The reaction is either incomplete or results in a dark, intractable tar. What should I investigate?
Answer: The chlorination of the 4-hydroxy-2-pyridone is a sensitive step. Success hinges on the careful control of reagents and conditions.
-
Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the most common reagent for this transformation.[5]
-
Quality: Ensure the POCl₃ is fresh and has not been exposed to atmospheric moisture, which hydrolyzes it to phosphoric acid and HCl, reducing its efficacy.
-
Excess: A significant excess of POCl₃ is often required to drive the reaction to completion and to act as the solvent in some procedures.
-
-
Anhydrous Conditions: This is arguably the most critical parameter. Any water present will rapidly quench the POCl₃. All glassware must be oven-dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: This reaction is highly exothermic. The initial addition of the 2-pyridone intermediate to POCl₃ should be done slowly and with cooling in an ice bath to manage the exotherm. After the initial addition, the reaction mixture is typically heated to reflux to ensure complete conversion. Uncontrolled temperature can lead to charring and the formation of polymeric tars.
-
Work-up Procedure: The work-up is hazardous and must be performed with extreme caution in a well-ventilated fume hood. The reaction mixture is quenched by slowly and carefully pouring it onto crushed ice. This hydrolyzes the excess POCl₃. The pH is then carefully adjusted with a base (e.g., NaOH or NaHCO₃) to precipitate the product. Improper quenching can be violent and can lead to product degradation.
Issue 3: Significant Impurity Profile in the Final Product
Question: My final product is impure even after the work-up. What are the common byproducts and how can I effectively purify my compound?
Answer: Impurities can arise from both the condensation and chlorination steps.
-
Common Impurities:
-
Unreacted Starting Material: Incomplete reaction in either step will leave starting materials in your crude product.
-
Over-chlorination: While less common at the C4 position, other sites on the ring can potentially be chlorinated under harsh conditions.
-
Hydrolysis Product: If the 4-chloro product is exposed to water for extended periods, especially under non-neutral pH, it can hydrolyze back to the 4-hydroxy starting material.
-
Polymeric Tar: As mentioned, this results from poor temperature control during chlorination.
-
-
Purification Strategies:
-
Recrystallization: This is the most common and effective method for purifying the final product. A suitable solvent system must be identified. Ethanol or isopropanol are often good starting points. The crude product is dissolved in the minimum amount of hot solvent, and then allowed to cool slowly to form pure crystals.
-
Column Chromatography: For difficult-to-remove impurities, silica gel column chromatography can be employed. A gradient of hexane and ethyl acetate is a common mobile phase for compounds of this polarity.[4]
-
Washing: After precipitation during the work-up, thoroughly washing the crude solid with cold water can help remove inorganic salts. A subsequent wash with a non-polar solvent like diethyl ether can remove non-polar organic impurities.
-
Frequently Asked Questions (FAQs)
Q1: How critical is the purity of the starting cyanoacetamide? A: It is extremely critical. As a solid, cyanoacetamide can appear fine, but it can hydrolyze over time. It is best practice to use a freshly opened bottle or to recrystallize old material from ethanol before use.
Q2: What are the best safety practices for working with phosphorus oxychloride (POCl₃)? A: POCl₃ is highly corrosive and reacts violently with water. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty gloves. Have a neutralizing agent (like sodium bicarbonate) readily available for spills. The quenching process must be done slowly, with adequate cooling and behind a blast shield.
Q3: Can microwave-assisted synthesis improve the yield and reaction time? A: Yes, microwave-assisted synthesis has been shown to lead to excellent yields (82%-94%) and significantly shorter reaction times (2-7 minutes) for similar pyridine syntheses.[3] This could be a valuable optimization strategy for both the condensation and chlorination steps, though specific conditions would need to be developed.
Q4: What is the best way to monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., 50:50 ethyl acetate:hexane) to track the disappearance of the starting material and the appearance of the product spot. UV visualization is typically effective for these aromatic compounds.
Q5: My chlorination reaction produces a significant amount of dark solid material. What is it? A: This is likely a polymeric tar resulting from decomposition at high temperatures. This indicates that the initial exotherm was not properly controlled during the addition of the substrate to the POCl₃, or the reflux temperature was too high for too long. Improve cooling during addition and monitor the reflux temperature carefully.
Quantitative Data and Protocols
Data Summary Tables
Table 1: Recommended Conditions for Step 1 (Condensation)
| Parameter | Recommended Condition | Rationale & Notes |
| Reactants | Ethyl acetoacetate, Cyanoacetamide | Ensure high purity of both reactants. |
| Solvent | Ethanol | Good solubility for reactants and catalyst.[2] |
| Catalyst | Piperidine (catalytic amount) | Mild base, minimizes side reactions. |
| Temperature | 80°C (Reflux) | Drives reaction to completion.[2] Monitor by TLC. |
| Reaction Time | 2-4 hours | Varies by scale; monitor by TLC for completion. |
Table 2: Comparison of Chlorinating Agents for Step 2
| Agent | Pros | Cons |
| POCl₃ | Highly effective, common reagent. | Highly reactive with water, corrosive, work-up is hazardous. |
| SOCl₂ | Effective, gaseous byproducts (SO₂, HCl). | Can sometimes lead to different side products. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-methyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile
-
To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 eq), cyanoacetamide (1.0 eq), and ethanol (approx. 3-4 mL per gram of cyanoacetamide).
-
Add a catalytic amount of piperidine (approx. 0.1 eq) to the stirred mixture.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Allow the mixture to cool to room temperature. The product will often precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain the 2-pyridone intermediate, which can often be used in the next step without further purification.
Protocol 2: Synthesis of this compound
CAUTION: This procedure must be performed in a certified fume hood with appropriate PPE.
-
In an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂), place phosphorus oxychloride (POCl₃) (5-10 eq).
-
Cool the flask in an ice bath.
-
Slowly and portion-wise, add the dry 6-methyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq) to the cooled POCl₃ with vigorous stirring. Maintain the internal temperature below 10°C.
-
Once the addition is complete, slowly allow the mixture to warm to room temperature, then heat to reflux (approx. 100-110°C) for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction to cool to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully , pour the reaction mixture onto the crushed ice with stirring. This is a highly exothermic and gas-evolving step.
-
Once the quench is complete, carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate or by adding solid sodium carbonate portion-wise until the product precipitates.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol.
Troubleshooting Workflow
Sources
Technical Support Center: Synthesis of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Welcome to the technical support guide for the synthesis of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis. Our focus is on providing practical solutions grounded in chemical principles to ensure the integrity and success of your experiments.
Overview of the Synthesis
The most prevalent and reliable method for synthesizing this compound (the target compound) involves the chlorination of its precursor, 2,4-dihydroxy-6-methylnicotinonitrile. A common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃). While this method is robust, it is not without potential pitfalls. Side reactions can occur, leading to a mixture of products and complicating purification. This guide will address these specific issues.
Visualizing the Reaction Pathway
The following diagram illustrates the primary synthesis route and the potential side reactions that can occur during the chlorination step. Understanding these pathways is the first step in effective troubleshooting.
Caption: Main reaction and potential side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction seems to be incomplete. I'm observing a significant amount of starting material (2,4-dihydroxy-6-methylnicotinonitrile) in my crude product. What could be the cause and how can I fix it?
A1: Incomplete conversion is a common issue and typically points to suboptimal reaction conditions.
Causality: The chlorination of the dihydroxy precursor with POCl₃ is a substitution reaction where the hydroxyl groups are replaced by chlorine atoms. If the reaction does not go to completion, it's often due to one of the following factors:
-
Insufficient Chlorinating Agent: An inadequate amount of POCl₃ will naturally lead to unreacted starting material.
-
Low Reaction Temperature: The activation energy for the second chlorination might not be reached if the temperature is too low.
-
Short Reaction Time: The reaction may simply not have had enough time to proceed to completion.
-
Poor Quality of Reagents: Moisture in the solvent or on the glassware can quench the POCl₃, reducing its effectiveness.
Troubleshooting Protocol:
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of POCl₃. A molar ratio of at least 2.5 to 3 equivalents of POCl₃ per equivalent of the dihydroxy precursor is recommended.
-
Temperature and Time Optimization: The reaction often requires heating. A good starting point is refluxing in a suitable solvent like toluene or using neat POCl₃ at elevated temperatures (e.g., 80-110 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Ensure Anhydrous Conditions: All glassware should be thoroughly dried before use. Use anhydrous solvents to prevent the decomposition of POCl₃.
-
Re-treatment of Crude Product: If you have already isolated a crude product containing a significant amount of starting material, you can subject it to the reaction conditions again with fresh POCl₃.
| Parameter | Standard Condition | Troubleshooting Adjustment |
| POCl₃ (equivalents) | 2.0 - 2.5 | Increase to 3.0 - 4.0 |
| Temperature | 80 - 90 °C | Increase to 100 - 110 °C (monitor for side products) |
| Reaction Time | 2 - 4 hours | Extend to 6 - 8 hours (monitor by TLC) |
Q2: I've isolated my product, but I'm seeing a significant impurity that I suspect is the dichlorinated byproduct (2,4-dichloro-6-methylpyridine-3-carbonitrile). How can I confirm its presence and prevent its formation?
A2: The formation of the dichlorinated byproduct is often a result of overly harsh reaction conditions.
Causality: The target molecule, this compound, exists in tautomeric equilibrium with 4-chloro-2-hydroxy-6-methylnicotinonitrile. The remaining hydroxyl group can undergo further chlorination under forcing conditions to yield the 2,4-dichloro derivative.
Identification:
-
NMR Spectroscopy: The most definitive way to identify the dichlorinated byproduct is through ¹H and ¹³C NMR. The ¹H NMR spectrum of the desired product will show a characteristic N-H proton signal, which will be absent in the dichlorinated byproduct. The aromatic region will also show distinct chemical shifts.
-
Mass Spectrometry: The mass spectrum of the dichlorinated byproduct will show a molecular ion peak corresponding to a higher mass due to the additional chlorine atom.
Prevention Protocol:
-
Control Reaction Temperature: Avoid excessive heating. Once the reaction is initiated, maintain a consistent temperature and monitor for the disappearance of the starting material without prolonged heating.
-
Limit Excess POCl₃: While an excess of POCl₃ is necessary for complete conversion of the starting material, a large excess can promote the formation of the dichlorinated byproduct. Use the minimum excess required for full conversion of the starting material.
-
Use of a Milder Chlorinating Agent: In some cases, a less reactive chlorinating agent or the addition of a base like pyridine can provide more controlled chlorination.[1]
Purification Strategy:
If the dichlorinated byproduct has formed, it can often be separated from the desired product by column chromatography on silica gel. The dichlorinated compound is typically less polar than the target product.
Q3: During workup, my product seems to be decomposing or reverting to the starting material. What is happening and how can I perform a more effective workup?
A3: The chloro-substituent on your target molecule can be susceptible to hydrolysis, especially under basic or prolonged aqueous conditions.
Causality: The chlorine atom at the 4-position is activated towards nucleophilic substitution. Water, especially in the presence of a base, can act as a nucleophile, leading to the hydrolysis of the chloro group and regeneration of the hydroxyl group, effectively reverting your product to the starting material.
Workup Protocol:
Caption: Recommended workup procedure.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. The excess POCl₃ should be quenched by slowly and carefully pouring the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring. This should be done in a well-ventilated fume hood as HCl gas will be evolved.
-
Extraction: Extract the aqueous mixture promptly with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities. Avoid washing with basic solutions like sodium bicarbonate if hydrolysis is a concern.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Key Considerations:
-
Temperature Control: Keep the temperature low during the quenching step to minimize hydrolysis.
-
Avoid Base: Do not use basic solutions during the workup unless absolutely necessary and validated to not cause hydrolysis.
-
Promptness: Do not let the product sit in aqueous conditions for extended periods.
By carefully controlling the reaction conditions and employing a meticulous workup procedure, the formation of side products can be minimized, and a high yield of pure this compound can be achieved.
References
-
Jung, S.-H., et al. (2016). A mild Cu-catalyzed approach for the N-arylation of 2-pyridones with diaryliodonium salts. The Journal of Organic Chemistry, 81(17), 7717–7724. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
Zhang, W., et al. (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 19(7), 9419–9427. [Link]
Sources
Technical Support Center: Purification of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Welcome to the technical support center for 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 582300-58-1). This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of purifying this valuable synthetic intermediate. As a key building block in the development of novel therapeutics, achieving high purity is paramount.[1][2] This document provides in-depth, field-proven insights to troubleshoot common purification challenges, ensuring the integrity of your downstream applications.
Core Concepts: Understanding the Molecule
The purification of this compound is often complicated by its unique structural features. The molecule exists in a tautomeric equilibrium between the 2-pyridone (lactam) form and the 2-hydroxypyridine (lactim) form. The position of this equilibrium is sensitive to solvent polarity, pH, and temperature, which can lead to challenges in characterization and purification, such as broad peaks or multiple spots in chromatography.[3][4] The pyridone form generally predominates in polar solvents and the solid state.[4]
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered during the purification of this compound.
Q1: My NMR spectrum shows two sets of peaks, but my LC-MS shows a single mass. Is my sample impure?
A1: Not necessarily. The presence of two sets of peaks in an NMR spectrum, particularly in solvents like DMSO-d6, is often indicative of the lactam-lactim tautomerism.[3] The different electronic environments of the protons and carbons in each tautomer result in distinct NMR signals. If your LC-MS data confirms a single molecular weight corresponding to the target compound, you are likely observing this equilibrium. To confirm, you can try acquiring the NMR spectrum in a non-polar solvent like CDCl3, which may favor one tautomer and simplify the spectrum.
Q2: I'm observing significant peak tailing during HPLC analysis. What is the cause and how can I fix it?
A2: Peak tailing with pyridine derivatives on silica-based columns is a classic issue.[5] The basic nitrogen atom on the pyridine ring can interact strongly with acidic residual silanol groups on the silica surface. This secondary interaction mechanism leads to a portion of the analyte being retained longer, causing the peak to tail.
-
Solution 1: Mobile Phase Modification: Add a small amount of a competing base, like triethylamine (TEA) (e.g., 0.1%), to your mobile phase. The TEA will preferentially interact with the active silanol sites, masking them from your compound.[5]
-
Solution 2: pH Adjustment: Lowering the mobile phase pH (e.g., to 2.5-3.0 with formic or trifluoroacetic acid) will protonate the pyridine nitrogen. While this can sometimes improve peak shape, it may also alter retention time significantly.
Q3: My purified product has a persistent yellow or brown color. How can I decolorize it?
A3: Coloration often arises from minor, highly conjugated impurities formed during synthesis or degradation.
-
Activated Charcoal Treatment: Dissolve your compound in a suitable solvent (e.g., hot ethanol or ethyl acetate). Add a small amount of activated charcoal (approx. 1-2% w/w), heat the mixture gently for 5-10 minutes, and then filter it hot through a pad of Celite® to remove the charcoal. The charcoal adsorbs the colored impurities. Be aware that this can sometimes lead to a loss of the desired product.
-
Recrystallization: A carefully chosen recrystallization solvent system can often leave colored impurities behind in the mother liquor.
Q4: My compound won't crystallize and remains an oil or a gum after purification. What should I do?
A4: The inability to crystallize is typically due to residual impurities or the compound's inherent properties.
-
Ensure High Purity: First, confirm the purity is >98% by HPLC or NMR. Even trace amounts of solvent or impurities can inhibit crystallization.
-
Solvent Screening: Systematically screen a range of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, methanol/water, dichloromethane/ether).[3]
-
Induce Crystallization: If the product is pure, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. If you have a previously obtained crystal, "seed" the supersaturated solution with a tiny crystal to initiate growth.[3]
In-Depth Troubleshooting Guides
This section provides structured workflows and detailed protocols to resolve more complex purification issues.
Guide 1: Diagnosing the Purification Problem
Before attempting a large-scale purification, it's crucial to diagnose the nature of the impurities. This workflow helps guide your decision-making process.
Sources
- 1. Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Welcome to the technical support center for the synthesis and optimization of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and achieve optimal results.
Reaction Overview
The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The general approach often involves the cyclization of appropriate precursors. However, like many multicomponent reactions, it can be sensitive to various parameters, leading to challenges in yield and purity. This guide will address these common issues.
Reaction Pathway
Caption: Generalized reaction pathway for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q: I am getting a very low yield of my target compound, or the reaction doesn't seem to be proceeding at all. What are the likely causes and how can I fix this?
A: Low or no yield is a common issue that can often be traced back to several key factors:
-
Reagent Quality: The purity of your starting materials is paramount. Ensure that your acetoacetamide, malononitrile, and any catalysts are of high purity and are not degraded. It is particularly important to use dry solvents, as moisture can interfere with the reaction.
-
Catalyst Inactivity: If you are using a base catalyst, its activity can diminish over time. Consider using a freshly opened bottle or purifying the catalyst before use. The choice of catalyst can also be critical; while piperidine is commonly used, other bases like triethylamine or DBU might be more effective depending on your specific conditions.
-
Incorrect Reaction Temperature: Temperature control is crucial. For the initial condensation reaction, temperatures that are too low may result in a slow reaction rate, while temperatures that are too high can lead to the formation of side products and decomposition. A temperature range of 80-100°C is often a good starting point, but optimization may be required.
-
Inefficient Chlorination: The chlorination step is often the most challenging. The choice of chlorinating agent (e.g., phosphorus oxychloride, thionyl chloride) and the reaction conditions are critical. Ensure that the precursor is completely dry before adding the chlorinating agent. The reaction temperature for chlorination should be carefully controlled, often starting at a lower temperature and gradually warming to reflux.
Issue 2: Formation of Impurities and Side Products
Q: My final product is contaminated with significant impurities. What are the common side reactions, and how can I minimize them?
A: The formation of impurities is a frequent challenge. Here are some common side products and strategies to avoid them:
-
Polymerization: Starting materials like malononitrile can polymerize under strongly basic conditions or at high temperatures. To mitigate this, add the base catalyst portion-wise or use a milder base. Maintaining a controlled temperature is also essential.
-
Incomplete Chlorination: If the chlorination reaction does not go to completion, you will have the 4-hydroxy precursor remaining in your product mixture. To drive the reaction to completion, you can try increasing the reaction time, using a larger excess of the chlorinating agent, or adding a catalytic amount of a tertiary amine like N,N-dimethylaniline.
-
Hydrolysis of the Chloro Group: The 4-chloro group is susceptible to hydrolysis, especially during workup. It is important to perform the workup under anhydrous or near-anhydrous conditions until the product is isolated. Washing with ice-cold water or a saturated sodium bicarbonate solution can help to neutralize any remaining acid without causing significant hydrolysis.
Issue 3: Difficulties with Product Isolation and Purification
Q: I am struggling to isolate and purify my final product. What are the best practices for workup and purification?
A: Effective isolation and purification are key to obtaining a high-purity product.
-
Workup Procedure: After the chlorination reaction, the excess chlorinating agent must be carefully quenched. This is typically done by slowly pouring the reaction mixture onto crushed ice. Be aware that this process is highly exothermic and should be done in a well-ventilated fume hood with appropriate personal protective equipment.
-
Extraction: After quenching, the product can be extracted into an organic solvent such as dichloromethane or ethyl acetate. Multiple extractions will ensure a better recovery of the product.
-
Purification:
-
Recrystallization: This is often the most effective method for purifying the final product. Suitable solvents for recrystallization include ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexane.
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is a good starting point.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of reactants for this synthesis?
A1: While the optimal ratio can vary, a common starting point is a 1:1:1 molar ratio of the primary starting materials (e.g., diketone, nitrile, and ammonia source). However, a slight excess of the more volatile or less stable reactant may be beneficial. For the chlorination step, a significant excess of the chlorinating agent (e.g., 3-5 equivalents) is often used to ensure complete conversion.
Q2: Which solvent is best for the initial cyclization reaction?
A2: The choice of solvent can have a significant impact on the reaction. Protic solvents like ethanol or isopropanol are commonly used and can facilitate the reaction by participating in proton transfer. Aprotic solvents such as DMF or DMSO can also be effective, particularly for dissolving all reactants.[1] The best solvent choice may need to be determined empirically for your specific reaction setup.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction kinetics.
Q4: What are the key safety precautions I should take when running this reaction?
A4: This reaction involves hazardous materials and should be performed with appropriate safety measures.
-
Chlorinating Agents: Phosphorus oxychloride and thionyl chloride are corrosive and react violently with water. Always handle them in a fume hood and wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.
-
Cyanide-Containing Compounds: Malononitrile is toxic. Avoid inhalation of dust and skin contact.
-
Exothermic Reactions: The quenching of the chlorination reaction is highly exothermic. Use an ice bath and add the reaction mixture slowly to control the temperature.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting common synthesis issues.
Recommended Reaction Parameters
The following table provides a summary of generally recommended starting conditions for the synthesis. Note that these may require optimization for your specific setup.
| Parameter | Recommended Range/Value | Rationale |
| Cyclization Temperature | 80 - 120 °C | Balances reaction rate with minimizing side product formation. |
| Chlorination Temperature | 0 °C to Reflux | Gradual temperature increase allows for controlled reaction. |
| Catalyst (Cyclization) | Piperidine, Triethylamine | Basic catalyst to promote condensation and cyclization. |
| Chlorinating Agent | POCl₃, SOCl₂ | Effective for converting the hydroxyl group to a chloro group. |
| Solvent (Cyclization) | Ethanol, DMF, DMSO | Solubilizes reactants and can influence reaction rate.[1] |
| Reaction Time (Cyclization) | 2 - 8 hours | Monitor by TLC to determine completion. |
| Reaction Time (Chlorination) | 1 - 4 hours | Monitor by TLC to ensure complete conversion of the precursor. |
References
-
Azuma, Y., Morone, M., Nagayama, K., Kawamata, Y., & Sato, A. (2003). Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. HETEROCYCLES, 60(11), 2563. [Link]
-
Gutiérrez, J. E., Fernandez-Moreira, E., Acosta, M. E., Ramírez, H., & Charris, J. E. (2021). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. Journal of the Brazilian Chemical Society, 32(6), 1235-1249. [Link]
Sources
stability issues of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in solution
Technical Support Center: 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
A Guide for Researchers on Ensuring Solution Stability and Experimental Reproducibility
Welcome to the dedicated support guide for this compound (CAS 582300-58-1). This document provides in-depth technical guidance, troubleshooting, and best practices derived from field experience and established chemical principles. As a substituted 2-pyridone, this compound belongs to a class of privileged scaffolds in drug discovery, valued for its potential biological activity and unique physicochemical properties.[1][2] However, the presence of a reactive chloro group and a nitrile moiety necessitates careful handling in solution to prevent degradation and ensure the integrity of your experimental results.
This guide is structured to address the most common challenges encountered in the lab. We will delve into the causality behind these issues and provide validated protocols to mitigate them.
Troubleshooting Guide: Immediate Solutions for Common Problems
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My compound precipitated out of my aqueous buffer. How can I improve its solubility?
Answer: This is a common issue stemming from the low aqueous solubility of many 2-pyridone derivatives.[1][3] While they possess properties that can enhance water solubility compared to other heterocycles, the overall structure is still largely non-polar.
-
Underlying Cause: The planar, heterocyclic core of the molecule prefers organic environments. Direct dissolution in purely aqueous buffers, especially at high concentrations, will often lead to precipitation.
-
Immediate Action:
-
Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the compound in a suitable, anhydrous organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices due to their high solvating power and miscibility with aqueous solutions.
-
Serial Dilution: Perform serial dilutions of this organic stock solution into your aqueous experimental buffer. It is critical to add the stock solution to the buffer (not the other way around) while vortexing or stirring to avoid localized high concentrations that can cause immediate precipitation.
-
Concentration Limit: Be aware that there is a limit to the percentage of organic solvent your final assay can tolerate. Typically, a final DMSO or DMF concentration of <0.5% is recommended to avoid off-target effects in biological assays. This will dictate the maximum achievable concentration of your compound in the working solution.
-
Question 2: My solution has developed a yellow or brownish tint over time. What does this indicate?
Answer: A change in color is a strong indicator of chemical degradation. For a chlorinated heterocyclic compound like this, there are several likely degradation pathways that can produce chromophoric byproducts.
-
Underlying Causes & Mechanisms:
-
Hydrolysis/Solvolysis: The chlorine atom at the 4-position is susceptible to nucleophilic substitution. In aqueous solutions, water or hydroxide ions (especially at neutral to basic pH) can displace the chloride to form the corresponding 4-hydroxy derivative. If your solvent is an alcohol (e.g., methanol, ethanol), a similar solvolysis reaction can occur, yielding a 4-methoxy or 4-ethoxy analog. These reactions are often catalyzed by trace impurities or changes in pH.
-
Photodegradation: Aromatic and heterocyclic chlorides can be susceptible to degradation upon exposure to UV light.[4] Ambient lab lighting, especially direct sunlight, can provide enough energy to initiate radical reactions or other degradation pathways over time.
-
Oxidation: The dihydropyridine ring system can be sensitive to oxidation from dissolved oxygen or other oxidizing agents present in the solution.
-
-
Preventative Measures:
-
Solvent Choice: For stock solutions, always use anhydrous, high-purity solvents like DMSO or DMF.
-
Light Protection: Store all solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[3]
-
Inert Atmosphere: For long-term storage or when maximum stability is critical, consider blanketing the stock solution vial with an inert gas like argon or nitrogen before sealing.
-
Temperature Control: Store stock solutions at -20°C or -80°C. Prepare fresh working solutions for each experiment from the frozen stock.
-
Question 3: My HPLC/LC-MS analysis shows multiple peaks, but the compound was pure upon receipt. What are the likely degradation products?
Answer: The appearance of new peaks confirms degradation. Based on the structure, the most probable degradation products arise from the reaction at the 4-chloro position and hydrolysis of the nitrile group.
-
Expected Degradation Products:
-
Peak 1 (Primary): 4-Hydroxy Derivative: Resulting from the hydrolysis of the C-Cl bond. This product will have a molecular weight of 166.15 g/mol (C7H6N2O2).
-
Peak 2 (Possible): 4-Alkoxy Derivative: If alcohols are present, you may see a product corresponding to the addition of the alcohol (e.g., 4-methoxy derivative, MW = 180.18 g/mol ).
-
Peak 3 (Possible, under harsh conditions): Carboxylic Acid/Amide Derivative: Under strong acidic or basic conditions, the nitrile group (-CN) can hydrolyze to a primary amide (-CONH2) or further to a carboxylic acid (-COOH).
-
The diagram below illustrates the most common hydrolytic degradation pathway.
Caption: Primary hydrolytic degradation pathway.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stable stock solution?
A1: Anhydrous Dimethyl Sulfoxide (DMSO) is the top recommendation. It is an excellent solvent for this class of compounds, is aprotic (reducing the risk of solvolysis), and is generally compatible with most downstream biological assays at low final concentrations. Anhydrous N,N-Dimethylformamide (DMF) is a suitable alternative. Avoid protic solvents like methanol or ethanol for long-term storage.
Q2: What are the optimal storage conditions for solid and solution forms?
A2: Proper storage is critical to extending the shelf life of the compound.
| Form | Temperature | Atmosphere | Light Condition |
| Solid | 2-8°C or -20°C | Sealed container with desiccant | Dark (in original vial) |
| Stock Solution | -20°C or -80°C | Tightly sealed, inert gas optional | Amber vial or foil-wrapped |
| Working Solution | 2-8°C (short-term) | Sealed container | Amber vial or foil-wrapped |
Q3: How often should I prepare fresh working solutions?
A3: It is strongly recommended to prepare fresh working solutions daily from a frozen, concentrated stock. Avoid repeated freeze-thaw cycles of the main stock solution by preparing smaller aliquots. If you must store a working solution in an aqueous buffer, it should be used within 24 hours and kept at 2-8°C, protected from light. Its stability should be validated for your specific buffer conditions.
Protocols for Ensuring Experimental Integrity
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-analysis: Allow the vial of solid this compound (MW: 184.59 g/mol ) to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh out a desired amount of the solid (e.g., 1.85 mg) in a sterile microfuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration. For 1.85 mg, add 100 µL of anhydrous DMSO to make a 10 mM solution.
-
Dissolution: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in amber or foil-wrapped tubes. Store immediately at -20°C or -80°C.
Protocol 2: Workflow for Monitoring Compound Stability
This workflow outlines a systematic approach to verifying the stability of your compound in your experimental buffer using HPLC or LC-MS.[5]
Caption: Workflow for assessing compound stability.
References
-
Nanjing Finechem Holding Co.,Limited. (n.d.). 4-Methyl-2-Oxo-6-(Trifluoromethyl)-1,2-Dihydropyridine-3-Carbonitrile. Retrieved from [Link]
-
Mejía-Dionicio, D. D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(48), 31057-31081. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Pyrethrins and Pyrethroids. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
CHEMFISH TOKYO CO.,LTD. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]
-
Wilkinson, J., et al. (2017). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. Molecules, 22(9), 1433. Retrieved from [Link]
-
Lin, Y.-C., et al. (2009). Degradation of the biocide 4-chloro-3,5-dimethylphenol in aqueous medium with ozone in combination with ultraviolet irradiation: Operating conditions influence and mechanism. Journal of Hazardous Materials, 168(1), 337-344. Retrieved from [Link]
-
Almqvist, F., et al. (2010). Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. Diva-portal.org. Retrieved from [Link]
-
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected N‐substituted 2‐pyridones with biological activity. Retrieved from [Link]
-
ResearchGate. (2005). Synthesis of 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. Retrieved from [Link]
-
IUCr Journals. (2023). Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 79(11). Retrieved from [Link]
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Methyl-2-Oxo-6-(Trifluoromethyl)-1,2-Dihydropyridine-3-Carbonitrile Supplier China | Purity, Safety Data, Price & Applications [nj-finechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in handling 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No: 582300-58-1).[1] Its purpose is to provide field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges, ensuring the integrity and success of your experimental workflows.
Compound Overview and Key Properties
This compound is a highly functionalized heterocyclic compound, valuable as a versatile intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry. Its structure incorporates several reactive centers—a labile chlorine atom at the 4-position, a nucleophilic pyridinone nitrogen, and a reactive nitrile group—making it a powerful synthon, but also one that requires careful handling to avoid common pitfalls.
| Property | Value | Source |
| CAS Number | 582300-58-1 | [1][2] |
| Molecular Formula | C₇H₅ClN₂O | |
| Molecular Weight | 168.58 g/mol | N/A (Calculated) |
| Appearance | Typically a solid (e.g., white, yellow) | [3] |
| Key Functional Groups | C4-Chloro, C6-Methyl, C2-Oxo (Pyridinone), C3-Carbonitrile | N/A |
| Solubility | Low solubility in water; soluble in some organic solvents. | [4] |
Mandatory Safety & Handling Protocols
Handling chlorinated heterocyclic compounds requires strict adherence to safety protocols to mitigate risks. This compound may cause skin, eye, and respiratory irritation.[5][6]
Q: What are the absolute minimum personal protective equipment (PPE) requirements?
A: Always handle this compound in a well-ventilated chemical fume hood.[6][7] The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield, especially during reactions or transfers where splashing is possible.[5]
-
Hand Protection: Nitrile gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[8] Dispose of contaminated gloves immediately.[7]
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with a particulate filter is recommended.[8]
Q: What are the immediate first aid measures in case of exposure?
A:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[8]
Synthesis & Purification: A Troubleshooting Guide
The synthesis of substituted pyridinones often involves multi-step condensation reactions.[9][10] Success depends on controlling reaction conditions to prevent side products and ensure proper cyclization.
Q: My synthesis yield is consistently low. What are the common causes?
A: Low yields in pyridine synthesis often stem from three primary issues: incomplete reaction, side product formation, or degradation of the target molecule.
-
Incomplete Reaction:
-
Causality: Condensation reactions for pyridine ring formation can be slow. Insufficient reaction time or temperature can lead to unreacted starting materials.
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or LC-MS. Consider extending the reaction time or incrementally increasing the temperature. Ensure reagents, especially any catalysts or bases, are fresh and active.
-
-
Side Product Formation:
-
Causality: The Bohlmann-Rahtz and Hantzsch pyridine syntheses, common routes for related structures, can suffer from poor regioselectivity if unsymmetrical precursors are used.[11] This can lead to the formation of structural isomers that are difficult to separate.
-
Solution: The choice of starting materials is critical. If using a pre-formed enamine, ensure its purity. Steric hindrance on precursors can help direct the cyclization to the desired product.[11]
-
-
Product Degradation:
-
Causality: The product may be unstable under the reaction or workup conditions. Highly acidic or basic conditions, or excessive heat during solvent removal, can cause decomposition.
-
Solution: Employ milder workup procedures. Use a saturated sodium bicarbonate solution to neutralize acid instead of stronger bases.[11] When concentrating the product, use a rotary evaporator at a controlled temperature.
-
Q: I'm struggling to purify the final product. It remains oily or discolored after column chromatography.
A: This is a common issue when residual starting materials or polar byproducts are present.
-
Optimize Chromatography:
-
Causality: The polarity of your eluent system may be too high, causing co-elution of impurities.
-
Solution: Develop a more selective eluent system using TLC first. A common system for similar compounds is a hexane-ethyl acetate gradient.[12] Ensure your silica gel is properly packed and not overloaded.
-
-
Consider Recrystallization:
-
Causality: For solid compounds, recrystallization is often a superior method for achieving high purity.
-
Solution: If you have a crude solid, attempt recrystallization from a suitable solvent system. Ethanol is often a good starting point for related pyridine structures.[11] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, enabling pure crystals to form while impurities remain in the mother liquor.
-
Reactivity & Derivatization: Common Pitfalls
The utility of this compound lies in its reactivity. However, its multifunctional nature can lead to unexpected outcomes.
Q: I am attempting a nucleophilic substitution at the C4-chloro position, but the reaction is failing.
A: The chlorine at the C4 position is activated for nucleophilic aromatic substitution (SNAr), but several factors can inhibit this reaction.
-
Steric Hindrance: The adjacent nitrile group and the methyl group on the ring can sterically hinder the approach of bulky nucleophiles.
-
Nucleophile Strength: A weak nucleophile may not be potent enough to displace the chloride.
-
Competitive N-Alkylation: The pyridinone nitrogen is also nucleophilic. Under certain conditions (especially with a strong base that deprotonates the nitrogen), your nucleophile might react at the N1 position instead of the C4 position. Selective O-benzylation of 2-oxo-1,2-dihydropyridines is a known reaction, highlighting the competing reactivity of the pyridinone system.[3]
-
Troubleshooting: Use a stronger, less sterically hindered nucleophile if possible. Employ a non-nucleophilic base to activate your nucleophile without deprotonating the pyridinone nitrogen. Alternatively, protect the N1 position first before attempting the C4 substitution.
Q: My product is showing an unexpected peak in the IR spectrum around 1670 cm⁻¹ (amide) and loss of the nitrile peak (~2220 cm⁻¹). What happened?
A: You have likely hydrolyzed the nitrile group to a primary amide.
-
Causality: The carbonitrile group is sensitive to both acidic and basic conditions, especially in the presence of water and heat. This can occur during the reaction itself or during an aqueous workup.
-
Prevention: Ensure all reagents and solvents are anhydrous if the desired reaction does not involve water. Perform aqueous workups at low temperatures and avoid prolonged exposure to strong acids or bases. If purification requires chromatography on silica gel (which is slightly acidic), do not let the compound sit on the column for an extended period.
Storage and Stability FAQs
Proper storage is essential for maintaining the compound's purity and reactivity.
Q: What are the ideal storage conditions? A: Store the compound in a tightly sealed container to prevent moisture absorption and exposure to air.[4][13] It should be kept in a cool, dry, and well-ventilated place, away from direct sunlight, heat, and incompatible materials like strong oxidizing agents.[4][13] Refrigeration is recommended for long-term storage.[5]
Q: How do I know if my compound has degraded? A: Visual inspection for a change in color or texture is a first indicator. The most reliable method is to check the purity by TLC or LC-MS and compare it to a reference sample or the initial analysis. A ¹H NMR spectrum can also reveal the presence of degradation products.[14]
Q: Is it air or moisture sensitive? A: Yes, precautions should be taken. The pyridinone ring can be hygroscopic, and moisture can facilitate hydrolysis of the nitrile group. Some safety documents recommend handling under an inert atmosphere and protecting from moisture.[5][6]
Detailed Experimental Protocols
The following protocols are generalized procedures based on established syntheses of related substituted pyridines and should be adapted and optimized for your specific laboratory conditions.[11][12][15]
Protocol 1: Illustrative Synthesis via Condensation
This protocol is based on the general principle of condensing a 1,3-dicarbonyl equivalent with a cyanoacetamide precursor, followed by chlorination.
Materials:
-
Ethyl 2-cyano-3-methyl-4-oxopent-2-enoate (or similar precursor)
-
Ammonia or Ammonium Acetate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ethanol, Ethyl Acetate, Hexane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Cyclization: In a round-bottom flask, dissolve the β-keto ester precursor (1.0 equiv) in ethanol. Add ammonium acetate (2.5 equiv).
-
Heat the mixture to reflux and stir vigorously, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile intermediate.
-
Chlorination: (Caution: POCl₃ is highly corrosive and reacts violently with water. Perform in a fume hood with appropriate PPE). To the crude intermediate in a flask, cautiously add POCl₃ (3.0-5.0 equiv) dropwise at 0 °C. A small amount of DMF can be used as a catalyst.
-
Slowly warm the reaction mixture to 80-100 °C and stir for several hours, monitoring by TLC.
-
Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7-8. A precipitate should form.
-
Filter the solid product, wash thoroughly with cold water, and dry under vacuum.
-
Purification: The crude solid can be purified by recrystallization from ethanol or by column chromatography (Hexane:Ethyl Acetate gradient) to yield the final product.[11]
Protocol 2: Purification by Recrystallization
-
Place the crude, dry solid in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol, isopropanol) to the flask, just enough to form a slurry.
-
Heat the flask on a hot plate with stirring until the solvent boils and the solid dissolves completely. If it does not dissolve, add more solvent dropwise until a clear solution is obtained at boiling point.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow cooling and promote larger crystal growth.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
References
- Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. (2005). ChemInform.
- Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. Benchchem.
- Safety Data Sheet for 2-Chloro-4-methylpyrimidine. (2013). Thermo Fisher Scientific.
- Safety Data Sheet for 4-Chloro-2,6-dimethylpyridine. Apollo Scientific.
- Safety Data Sheet for 2-AMINO-4-CHLORO-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE. (2024). CymitQuimica.
- Product Information for 4-Methyl-2-Oxo-6-(Trifluoromethyl)-1,2-Dihydropyridine-3-Carbonitrile. Nanjing Finechem Holding Co.,Limited.
-
Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. Available at: [Link]
-
Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337. Available at: [Link]
- Safety Data Sheet for 2-Pyridinecarbonitrile, 4-chloro-6-fluoro-. (2022). Capot Chemical Co., Ltd.
-
O'Malley, S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab Group Meeting. Available at: [Link]
-
Pyridine Synthesis Overview. Organic Chemistry Portal. Available at: [Link]
- Jansone, D., Fleisher, M., Andreeva, G., Leite, L., & Lukevics, E. (2005). Synthesis of 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. Chemistry of Heterocyclic Compounds, 41, 1649-1650.
- Synthesis of 4-CHLORO-PYRIDINE-2-CARBONITRILE. ChemicalBook.
- Product Information for this compound. Sigma-Aldrich.
- Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(13), 23-30.
- Product Information for this compound. Guidechem.
- Product Information for 6-Methyl-2-Oxo-4-(Trifluoromethyl)-1,2-Dihydropyridine-3-Carbonitrile. Nanjing Finechem Holding Co.,Limited.
- Dichloromethane. Wikipedia.
- Guidance on Storage and Handling of Chlorinated Solvents.
- Product Information for this compound. CHEMFISH TOKYO CO.,LTD.
- Spectral Data for this compound. ChemicalBook.
- PubChem Compound Summary for 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. PubChem.
- Product Information for 4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile. Biosynth.
- Dyachenko, V. D., & Dyachenko, I. V. (2020). The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. Chemistry Proceedings.
- CN103450094A - Method for purifying 4, 6-dichloro pyrimidine.
- ECSA New Guidance on Storage and Handling for Chlorin
- Standard Operating Procedure for Chlorin
- Chlorinated Solvents - Product Stewardship Manual. Olin Chlor Alkali.
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2021). Molecules.
- Product Information for Methyl 6-chloro-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxyl
- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
- PubChem Compound Summary for 4-amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile. PubChem.
- Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. (2023).
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Technical Support Center: Scaling Up the Synthesis of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Welcome to the technical support center for the synthesis of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the synthesis and scale-up of this valuable heterocyclic intermediate. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you to optimize your process effectively.
Synthesis Overview
The synthesis of this compound is typically achieved in a two-stage process. The first stage involves the construction of the pyridone ring, followed by a chlorination step. A common and efficient route begins with the reaction of an enone with a methylene-activated nitrile, such as malononitrile, to form the 2-pyridone precursor.[1] This precursor is then chlorinated, often using a potent agent like phosphorus oxychloride (POCl₃), to yield the final product.
Caption: General two-stage synthetic workflow.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter. The questions are organized by the synthetic stage for clarity.
Stage 1: Synthesis of the Pyridone Precursor
Question 1: My yield for the pyridone precursor is consistently low. What are the critical parameters to investigate?
Low yield in the initial cyclization is a common scale-up challenge. The root cause often lies in one of three areas:
-
Reagent Quality and Stoichiometry: Ensure the enone is pure and the malononitrile has not hydrolyzed. The stoichiometry is critical; while a 1:1 molar ratio is the theoretical starting point, a slight excess of one reagent may be required to drive the reaction to completion, depending on your specific conditions.
-
Reaction Conditions:
-
Catalyst/Promoter: This reaction is often catalyzed by a base (like ammonium acetate) or acid.[2] The choice and amount of catalyst are crucial. For instance, with ammonium acetate, using catalytic amounts versus a larger excess can determine whether a nitrogen-containing or oxygen-containing heterocycle is formed.[2]
-
Temperature: The initial condensation is often performed at a moderate temperature, while the subsequent cyclization may require heating. An insufficient temperature will lead to an incomplete reaction, while an excessive temperature can cause decomposition and byproduct formation.
-
Solvent: The choice of solvent impacts reagent solubility and reaction rate. Protic solvents like ethanol or acetic acid are common.
-
-
Work-up and Isolation: The product may have some solubility in the mother liquor. Ensure your isolation procedure (e.g., cooling time for crystallization, choice of washing solvent) is optimized to minimize loss.
Question 2: The crude precursor from my scaled-up batch is impure, showing multiple spots on TLC. How can I improve its purity before the chlorination step?
Starting the chlorination with impure material is a primary cause of low yields and difficult purification later.
-
Identify the Impurities: If possible, isolate and characterize the main byproducts. Common side-products can arise from self-condensation of the starting materials or incomplete cyclization.
-
Optimize the Reaction: A cleaner reaction is the best solution. Experiment with slower addition of reagents or better temperature control to minimize side reactions.
-
Purification Strategy: Recrystallization is the most effective method for purifying the precursor on a large scale. A solvent screen is essential.
| Solvent System for Recrystallization | Comments |
| Ethanol/Water | Good for moderately polar compounds. Product should be less soluble in water. |
| Acetic Acid | Often used as a reaction solvent, can be effective for crystallization upon cooling. |
| Isopropanol | A common choice for pyridone-type structures. |
| Toluene/Heptane | For less polar impurities; the product may precipitate while impurities remain dissolved. |
Stage 2: Chlorination with Phosphorus Oxychloride (POCl₃)
Question 3: The chlorination reaction is sluggish and does not go to completion, even with extended heating. How can I improve the conversion rate?
Incomplete chlorination is a frequent issue, especially as batch size increases. The key is understanding the reaction mechanism, which often involves the formation of a Vilsmeier-Haack type reagent if a formamide like DMF is present.[3][4]
-
Vilsmeier-Haack Activation: The combination of POCl₃ and a catalytic amount of N,N-dimethylformamide (DMF) generates the Vilsmeier reagent in situ.[3] This is a much more powerful electrophile than POCl₃ alone and is highly effective for this type of transformation. If you are not using a catalyst, adding 0.1-0.2 equivalents of DMF can dramatically accelerate the reaction.
-
Temperature Control: This reaction typically requires heating to reflux. Ensure your reactor is providing uniform and adequate heating. On a larger scale, "hot spots" and "cold spots" can lead to a mix of unreacted starting material and decomposed product.
-
Stoichiometry of POCl₃: POCl₃ is both a reagent and can act as the solvent. Using an insufficient amount will lead to incomplete conversion. A common ratio is to use a significant excess of POCl₃. However, this creates challenges for work-up and waste disposal. A more efficient approach is to use a co-solvent (like toluene or dichloroethane) with a smaller excess of POCl₃ (e.g., 2-5 equivalents).[5]
Caption: Troubleshooting logic for incomplete chlorination.
Question 4: What are the key safety considerations when scaling up a reaction with POCl₃?
Phosphorus oxychloride is corrosive, toxic, and reacts violently with water. Safety is paramount during scale-up.
-
Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions. Any moisture will rapidly decompose POCl₃ into phosphoric acid and HCl gas, creating a pressure buildup and reducing the reagent's effectiveness.
-
Controlled Quenching: The work-up is the most hazardous step. Never add water directly to the hot reaction mixture. The recommended procedure is to cool the reaction mixture to room temperature and then add it slowly and portion-wise to a vigorously stirred slurry of ice and water or a cooled, dilute basic solution (e.g., sodium bicarbonate). This must be done in a well-ventilated fume hood, as large volumes of HCl gas will be evolved.
-
Personal Protective Equipment (PPE): Always use a lab coat, safety glasses with side shields, and heavy-duty acid-resistant gloves. For large-scale operations, a face shield and working behind a blast shield are mandatory.
-
Solvent Compatibility: Be aware of potential incompatibilities. For example, an explosion has been reported from an unexpected reaction between POCl₃ and acetone.[6] Avoid using nucleophilic solvents that can react exothermically with POCl₃.
Stage 3: Work-up and Purification
Question 5: My final product is an oil or a sticky solid after work-up. How can I achieve a crystalline, easy-to-handle solid?
This issue usually points to residual impurities, often from the starting material or the chlorination reaction.
-
Effective Quenching and Neutralization: Ensure the pH of the aqueous layer is neutral or slightly basic after quenching. An acidic pH can lead to the co-precipitation of phosphate salts with your product.
-
Solvent Extraction: If the product is not precipitating cleanly, perform an extraction with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). Wash the organic layer with water and then brine to remove inorganic salts.
-
Purification:
-
Recrystallization: This is the preferred method for final purification. Isopropanol or ethanol are good starting points. If the product is still oily, try a solvent/anti-solvent system like Dichloromethane/Hexane or Ethyl Acetate/Heptane.
-
Silica Gel Chromatography: While not ideal for very large scales, a silica gel plug (a short, wide column) can be effective at removing baseline impurities. Elute with a solvent system like Hexane/Ethyl Acetate.
-
Detailed Protocol: Lab-Scale Synthesis (Illustrative)
Step 1: Synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(dimethylamino)but-3-en-2-one (10.0 g, 78.6 mmol), malononitrile (5.2 g, 78.7 mmol), and glacial acetic acid (100 mL).
-
Heat the mixture to reflux (approx. 118°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The intermediate amide should form and then convert to the cyclized product.[1]
-
Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 1 hour.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water (2 x 30 mL) and then a small amount of cold ethanol (1 x 20 mL).
-
Dry the solid under vacuum at 60°C to a constant weight. Expected yield: 7-9 g of a pale yellow solid.
Step 2: Chlorination to yield this compound
-
SAFETY: Perform this step in a certified, high-flow fume hood. Wear appropriate PPE.
-
To a 100 mL flask equipped with a stirrer, reflux condenser, and drying tube, add the pyridone precursor from Step 1 (5.0 g, 33.7 mmol).
-
Carefully add phosphorus oxychloride (POCl₃, 25 mL, approx. 270 mmol). The mixture will form a slurry.
-
Add N,N-dimethylformamide (DMF, 0.5 mL, approx. 6.5 mmol) dropwise.
-
Heat the mixture to reflux (approx. 105-110°C) and maintain for 3-5 hours. The slurry should dissolve to form a dark solution. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
WORK-UP: Prepare a 1 L beaker with 400 g of crushed ice and a large magnetic stir bar. With vigorous stirring, add the cooled reaction mixture dropwise via an addition funnel. The addition is highly exothermic and will generate HCl gas. Maintain the quench temperature below 20°C.
-
Once the addition is complete, a solid precipitate should form. Continue stirring for 30 minutes.
-
Collect the solid by vacuum filtration. Wash thoroughly with cold water until the filtrate is neutral (pH 6-7).
-
Dry the solid under vacuum at 50°C. For higher purity, the crude solid can be recrystallized from isopropanol.
References
-
Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters - ACS Publications. Available at: [Link]
-
Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. Available at: [Link]
-
Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. Wiley Online Library. Available at: [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Available at: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2-pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioacti. ChemRxiv. Available at: [Link]
-
Electronic Supporting Information How chlorination affects prototropic tautomerism: the 2-hydroxypyridine/2-pyridone equilibrium. Royal Society of Chemistry. Available at: [Link]
-
One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. PubMed. Available at: [Link]
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PubMed Central. Available at: [Link]
-
4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. PubChem. Available at: [Link]
- Synthetic method of 4, 6-dichloro-2-methylpyrimidine. Google Patents.
-
Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. ResearchGate. Available at: [Link]
- Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. Google Patents.
-
Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-Amino-4-hydroxyl-6-methylpyrimidine. ResearchGate. Available at: [Link]
- Method for purifying 4, 6-dichloro pyrimidine. Google Patents.
-
Specific Solvent Issues with Chlorination. WordPress. Available at: [Link]
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC - NIH. Available at: [Link]
-
Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. Wiley Online Library. Available at: [Link]
-
Synthesis of 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. ResearchGate. Available at: [Link]
-
This compound. Chemfishing. Available at: [Link]
-
Re-evaluating pyridine's role in chlorination reaction. Chemistry World. Available at: [Link]
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Google Patents.
-
Identification of reaction sites and chlorinated products of purine bases and nucleosides during chlorination: a computational study. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 6. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Enhancing the Biological Activity of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and its derivatives. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and experimental protocols to help you overcome common challenges and enhance the biological activity of your compounds. Pyridinone-containing compounds show a broad spectrum of pharmacological properties such as antitumor, antimicrobial, anti-inflammatory, antimalarial, antidepressant, and cardiotonic effects.[1][2] This versatility has made the pyridone scaffold a focal point in medicinal chemistry.[1][2]
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis and evaluation of this compound derivatives.
Synthesis & Characterization
Q1: My synthesis of the this compound scaffold is resulting in low yields. What are the critical parameters to optimize?
A1: Low yields in the synthesis of this pyridone scaffold often stem from suboptimal reaction conditions. Key parameters to investigate include:
-
Reaction Temperature: Ensure the reaction temperature is appropriate for the chosen synthetic route. Some multi-component reactions for similar scaffolds proceed well at room temperature, while others require heating.[3][4]
-
Catalyst: The choice and amount of catalyst are crucial. For Hantzsch-type reactions leading to dihydropyridines, various catalysts have been employed, including environmentally friendly options like Fe3O4@Phen@Cu magnetic nanoparticles.[4]
-
Solvent: The solvent can significantly impact reaction efficiency. While traditional organic solvents are common, greener alternatives like water or solvent-free conditions have been successfully used for similar syntheses.[5][6]
-
Reactant Purity: Impurities in starting materials can lead to side reactions and reduced yields. Ensure the purity of your aldehydes, active methylene compounds, and ammonia source.
Q2: I am observing multiple spots on my TLC plate during the reaction monitoring. How can I identify the desired product and potential byproducts?
A2: Multiple spots on a TLC plate indicate a mixture of compounds. To identify your target and byproducts:
-
Reference Spotting: If available, spot a reference standard of the desired product on the same TLC plate.
-
Spectroscopic Analysis: Isolate the major spots from a preparative TLC plate or by column chromatography and analyze them using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to elucidate their structures.
-
Common Byproducts: In dihydropyridine synthesis, over-reduction to tetrahydropyridine or piperidine derivatives can occur, especially with strong reducing agents.[7] These over-reduced products are typically more polar and will have lower Rf values on a normal-phase silica gel TLC plate.[7]
Biological Activity & Assay Development
Q3: My this compound derivatives are showing poor solubility in aqueous buffers for biological assays. How can I address this?
A3: Poor aqueous solubility is a common challenge for many heterocyclic compounds.[1] Here are some strategies to improve solubility for in vitro assays:
-
Co-solvents: Use a small percentage (typically <1%) of a biocompatible organic solvent like DMSO or ethanol to dissolve the compound before diluting it in the aqueous buffer. Always run a vehicle control to account for any effects of the solvent.
-
Formulation Strategies: For in vivo studies, consider formulation approaches such as the use of cyclodextrins, liposomes, or nanoparticles to enhance solubility and bioavailability.
-
Structural Modification: If poor solubility is a persistent issue, consider synthetic modifications to the derivative to introduce more polar functional groups. However, this must be balanced with the potential impact on biological activity.
Q4: The biological activity of my derivatives is lower than expected. What are some general strategies to enhance their potency?
A4: Enhancing biological activity often involves a systematic approach to structure-activity relationship (SAR) studies.[1][8] Consider the following:
-
Substituent Effects: The nature and position of substituents on the pyridone ring can dramatically influence activity. For example, in some pyridin-2(1H)-one derivatives, electron-releasing groups were found to be important for modulating urease inhibitory activity.[8]
-
Introduction of Pharmacophores: Incorporating known pharmacophoric groups can enhance binding to the biological target.
-
Bioisosteric Replacement: Replace certain functional groups with bioisosteres to improve potency, selectivity, or pharmacokinetic properties.
-
Computational Modeling: Utilize molecular docking studies to understand the binding mode of your compounds with their target and to guide the design of more potent analogs.[1]
II. Troubleshooting Guides
This section provides step-by-step guidance for resolving specific experimental issues.
Guide 1: Troubleshooting Low Yield in the Synthesis of the Pyridone Scaffold
Problem: Consistently obtaining low yields (<30%) of the this compound core structure.
Caption: Troubleshooting workflow for low synthetic yield.
Step-by-Step Troubleshooting:
-
Verify Starting Material Purity:
-
Action: Analyze your starting materials (e.g., 4-chloroacetoacetonitrile, an appropriate aldehyde, and an ammonia source) using techniques like NMR or GC-MS to confirm their identity and purity.
-
Rationale: Impurities can inhibit the reaction or lead to the formation of unwanted side products, consuming reactants and lowering the yield of the desired product.
-
-
Optimize Reaction Conditions:
-
Action: Systematically vary the reaction temperature and time. Monitor the reaction progress by TLC to determine the optimal conditions for product formation while minimizing byproduct formation.
-
Rationale: Many organic reactions are sensitive to temperature and time. Insufficient heating or time may lead to incomplete reactions, while excessive heat or time can cause decomposition of the product or starting materials.
-
-
Evaluate Catalyst and Solvent:
-
Action: If applicable to your synthetic route, screen different catalysts and solvents. For instance, in Hantzsch-type syntheses of dihydropyridines, both acidic and basic catalysts, as well as various solvents ranging from alcohols to water, have been successfully used.[3][4][5]
-
Rationale: The catalyst and solvent play critical roles in reaction kinetics and selectivity. An optimal combination can significantly enhance the reaction rate and yield.
-
-
Analyze Byproducts:
-
Action: Isolate and characterize the major byproducts. Understanding their structures can provide insights into competing reaction pathways.
-
Rationale: For example, the formation of over-reduced products would suggest that the reducing conditions are too harsh.[7]
-
-
Refine Purification:
-
Action: Optimize your purification method. Compare the efficiency of recrystallization from different solvents versus column chromatography.
-
Rationale: The desired product might be lost during purification. A well-optimized purification protocol is essential for maximizing the isolated yield.
-
Guide 2: Enhancing Biological Potency through Structural Modification
Problem: Synthesized derivatives exhibit weak biological activity in the primary assay.
Caption: Workflow for enhancing biological potency.
Step-by-Step Strategy:
-
Establish a Baseline SAR:
-
Action: Synthesize a small library of derivatives with simple modifications at various positions of the pyridone ring (e.g., different alkyl or aryl groups at the C6 position, and various substituents on the N1 position).
-
Rationale: This initial screen will provide a basic understanding of which positions are sensitive to substitution and how different electronic and steric properties of the substituents affect biological activity.[8]
-
-
Utilize Computational Tools (if applicable):
-
Action: If the biological target is known, perform molecular docking studies with your initial set of compounds.
-
Rationale: Docking can help visualize the binding mode and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the target protein.[1] This information is invaluable for designing new derivatives with improved binding affinity.
-
-
Targeted Modifications:
-
Action: Based on the initial SAR and computational data, design and synthesize a new generation of derivatives with more targeted modifications. This could involve introducing groups that can form additional hydrogen bonds, fill a hydrophobic pocket, or mimic the structure of a known ligand.
-
Rationale: A data-driven approach to molecular design is more efficient than random screening and has a higher probability of success.
-
-
Iterative Synthesis and Testing:
-
Action: Test the new derivatives in the biological assay and use the results to further refine your SAR model.
-
Rationale: Drug discovery is an iterative process. Each round of synthesis and testing provides new information that guides the design of the next generation of compounds.
-
III. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4,6-Disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles
This protocol is a generalized procedure based on multicomponent reactions, which are often employed for the synthesis of such scaffolds.[9]
Materials:
-
Appropriate aldehyde (1 mmol)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1 mmol)
-
A compound with an active methyl group (e.g., an acetophenone derivative) (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1 mmol), active methylene nitrile (1 mmol), the compound with an active methyl group (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).
-
Stir the mixture at reflux for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 4,6-disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Note: This is a general procedure, and the optimal conditions (solvent, temperature, reaction time) may vary depending on the specific substrates used.
IV. Quantitative Data Summary
The following table provides a hypothetical example of how to present biological activity data for a series of newly synthesized derivatives.
| Compound ID | R¹ Substituent (at N1) | R² Substituent (at C6) | IC₅₀ (µM) vs. Target X |
| Lead-Cmpd | H | 6-methyl | >100 |
| DERIV-01 | CH₃ | 6-methyl | 52.3 |
| DERIV-02 | CH₂CH₃ | 6-methyl | 45.8 |
| DERIV-03 | H | 6-phenyl | 25.1 |
| DERIV-04 | H | 6-(4-methoxyphenyl) | 10.5 |
| DERIV-05 | H | 6-(4-chlorophenyl) | 30.2 |
Data is for illustrative purposes only.
This table allows for a quick comparison of the structure-activity relationships, indicating in this hypothetical case that substitution at the C6 position with an electron-donating phenyl group (DERIV-04) enhances potency compared to the lead compound and other derivatives.
V. References
-
Li, Q., Wang, W., Berst, K. B., Claiborne, A., Hasvold, L., Raye, K., Tufano, M., Nilius, A., Shen, L. L., Flamm, R., Alder, J., Marsh, K., Crowell, D., Chu, D. T., & Plattner, J. J. (1998). Synthesis and structure-activity relationships of 2-pyridones: II. 8-(Fluoro-substituted pyrrolidinyl)-2-pyridones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 8(15), 1953–1958. [Link]
-
MDPI. (2023). Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. [Link]
-
Wiley Online Library. (2005). Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. [Link]
-
Taylor & Francis Online. (n.d.). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. [Link]
-
Zhu, S., Zhang, J., Li, Y., & Liu, H. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]
-
PubMed. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
-
PubMed. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. [Link]
-
Royal Society of Chemistry. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]
-
ResearchGate. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. [Link]
-
Royal Society of Chemistry. (n.d.). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. [Link]
-
PubMed. (n.d.). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. [Link]
-
Springer. (n.d.). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. [Link]
-
Banaras Hindu University. (n.d.). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. [Link]
-
Journal of Synthetic Chemistry. (2023). Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Cataly. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,4-Dihydropyridine Derivatives Under Aqueous Media. [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key heterocyclic intermediates is paramount. 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a valuable building block in the synthesis of a variety of biologically active compounds. This guide provides a comprehensive comparison of the primary synthetic methodologies for this target molecule, offering insights into the rationale behind experimental choices and presenting validated protocols with supporting data. Our aim is to equip fellow scientists with the knowledge to select and execute the most suitable synthesis for their specific research needs.
Introduction to this compound
The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities. The introduction of a chlorine atom at the 4-position and a cyano group at the 3-position of the 6-methyl-2-pyridone core furnishes a versatile intermediate. The chloro substituent serves as a key functional handle for further elaboration through nucleophilic substitution reactions, while the cyano group can be transformed into various other functionalities. This unique combination of reactive sites makes this compound a sought-after precursor in the development of novel therapeutics.
Synthetic Strategies: A Comparative Analysis
The synthesis of this compound can be broadly approached via two main strategies:
-
Strategy A: Construction of the Pyridone Ring followed by Chlorination. This is a convergent approach where the 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile core is first assembled, followed by a selective chlorination at the 4-position.
-
Strategy B: Direct Synthesis incorporating the Chloro Substituent. This is a linear approach where the chloro-substituted pyridone is constructed from acyclic precursors.
This guide will focus on the more established and versatile Strategy A , which generally offers greater flexibility and access to a wider range of precursors.
Method 1: Synthesis of the Pyridone Precursor and Subsequent Chlorination
This widely employed two-step method involves the initial synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, followed by a chlorination step.
Step 1: Synthesis of 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
The synthesis of the pyridone precursor can be achieved through a condensation reaction. A common and efficient method involves the reaction of an enamine with an active methylene compound, such as malononitrile.[1][2]
Reaction Causality: The reaction proceeds via a Michael addition of the malononitrile carbanion to the enamine, followed by cyclization and elimination of a secondary amine to form the stable 2-pyridone ring. The choice of an enamine, such as 4-(dimethylamino)but-3-en-2-one, provides a reactive and readily available starting material. Acid-induced cyclization of the intermediate is often employed to drive the reaction to completion.[1]
Experimental Protocol: Synthesis of 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
-
To a stirred solution of 4-(dimethylamino)but-3-en-2-one (1.0 eq) in a suitable solvent such as ethanol, add malononitrile (1.0 eq).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The intermediate, (2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide, can be isolated at this stage if desired.
-
For direct conversion, the reaction mixture is acidified with hydrochloric acid.
-
The mixture is then heated to reflux for 1-2 hours.
-
Upon cooling, the product precipitates from the solution.
-
The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Step 2: Chlorination of 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
The introduction of the chlorine atom at the 4-position is a critical step. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3]
Reaction Causality: The oxygen atom of the 2-pyridone tautomer attacks the electrophilic phosphorus or sulfur center of the chlorinating agent, forming a reactive intermediate. Subsequent nucleophilic attack by a chloride ion at the 4-position of the pyridine ring, followed by rearomatization, yields the desired 4-chloro derivative. The use of a base, such as triethylamine, can be employed to neutralize the acidic byproducts.
Experimental Protocol: Chlorination to yield this compound
-
To a stirred suspension of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq) in an excess of phosphorus oxychloride (or a solution in a high-boiling inert solvent), add triethylamine (1.1 eq) dropwise at 0 °C.
-
After the addition is complete, the reaction mixture is heated to reflux for 3-4 hours.
-
The excess phosphorus oxychloride is carefully removed under reduced pressure.
-
The residue is cooled to room temperature and cautiously quenched with ice-water.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield this compound.
Method 2: One-Pot Multicomponent Synthesis (A Potential Alternative)
While not as commonly reported for this specific molecule, one-pot multicomponent reactions represent an attractive alternative due to their efficiency and atom economy.[4] A hypothetical one-pot synthesis could involve the reaction of an appropriate acetophenone, an aldehyde, a source of ammonia (e.g., ammonium acetate), and a chlorinated active methylene compound. However, the development of such a method would require significant optimization to control regioselectivity and achieve high yields.
Comparative Data Summary
| Parameter | Method 1: Stepwise Synthesis | Method 2: One-Pot Synthesis (Hypothetical) |
| Starting Materials | 4-(dimethylamino)but-3-en-2-one, malononitrile, POCl₃ | Acetophenone, Aldehyde, Ammonium Acetate, Chlorinated active methylene compound |
| Number of Steps | 2 | 1 |
| Reported Yield | Good to excellent (specific yields depend on reaction conditions) | Potentially moderate to good, requires optimization |
| Purity | Generally high after purification | May require extensive purification to remove byproducts |
| Scalability | Readily scalable | May present challenges in scaling up |
| Versatility | High, allows for the synthesis of various analogues | More limited to the specific combination of reactants |
Visualizing the Synthesis
Workflow for Method 1
Caption: Stepwise synthesis of the target compound.
Reaction Mechanism for Chlorination
Caption: Simplified chlorination mechanism.
Conclusion and Future Perspectives
The synthesis of this compound is most reliably achieved through a two-step process involving the initial formation of the pyridone ring followed by chlorination. This method offers high yields, good purity, and is readily scalable. While one-pot multicomponent reactions present a promising avenue for future research to improve efficiency, the stepwise approach remains the current standard. Further investigations could focus on developing milder and more environmentally friendly chlorination methods to enhance the overall sustainability of the synthesis.
References
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comparing the efficacy of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with other compounds
An In-depth Comparative Guide to the Efficacy of Substituted 2-Oxo-1,2-dihydropyridine-3-carbonitriles in Drug Discovery
Introduction: The Versatile Scaffold of 2-Oxo-1,2-dihydropyridine-3-carbonitriles
The 2-oxo-1,2-dihydropyridine-3-carbonitrile core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of compounds with a broad spectrum of biological activities. These compounds have garnered significant interest due to their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2] The versatility of this heterocyclic system lies in the amenability of its pyridine ring to various substitutions, allowing for the fine-tuning of its pharmacological properties. The presence of the cyano group and the oxo functionality are crucial for their biological activity, often acting as key interaction points with biological targets.[3] This guide provides a comparative analysis of the efficacy of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and related compounds, supported by experimental data and protocols.
Focus Compound: this compound
Chemical Structure and Properties
This compound is a derivative of the 2-pyridone core, characterized by a chlorine atom at the C4 position and a methyl group at the C6 position. The electron-withdrawing nature of the chlorine atom and the cyano group, combined with the electron-donating methyl group, creates a unique electronic environment that can influence its interaction with biological macromolecules.
Figure 1: Chemical structure of the title compound.
Comparative Efficacy Analysis
The therapeutic potential of this compound can be inferred by comparing its structure with other substituted pyridones that have been evaluated for their biological activities.
Comparator Group 1: 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles
A significant number of studies have focused on 2-oxo-1,2-dihydropyridine-3-carbonitriles bearing aryl substituents at the C4 and C6 positions. These compounds have demonstrated potent anticancer activities.[4][5] The nature and substitution pattern of the aryl rings play a crucial role in determining their efficacy. For instance, the presence of electron-donating or electron-withdrawing groups on the aryl rings can modulate the compound's interaction with target enzymes like p38α MAP kinase.[4]
Figure 2: General structure of 4,6-diaryl comparator compounds.
Comparator Group 2: Thieno[2,3-b]pyridines
Thieno[2,3-b]pyridines are a class of fused heterocyclic compounds that have also been investigated for their anticancer properties.[1] These compounds can be synthesized from 2-oxo-1,2-dihydropyridine-3-carbonitrile precursors. The fusion of the thiophene ring to the pyridine core significantly alters the molecule's shape and electronic properties, leading to different biological activities and target interactions.
Figure 3: Core structure of Thieno[2,3-b]pyridine comparators.
Comparator Group 3: Pyrido[2,3-d]pyrimidines
Further chemical modifications of the 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold can lead to the formation of pyrido[2,3-d]pyrimidines. These fused heterocyclic systems have shown promise as dual inhibitors of VEGFR-2 and HER-2, two important targets in cancer therapy.[6] The additional pyrimidine ring introduces more hydrogen bond donors and acceptors, potentially enhancing binding affinity to target proteins.
Figure 4: Core structure of Pyrido[2,3-d]pyrimidine comparators.
Quantitative Efficacy Data
The following table summarizes the reported antiproliferative activities of several substituted pyridone derivatives against various human cancer cell lines.
| Compound ID | Substituents | Cell Line | IC50 (µM) | Reference |
| 14a | 4-(naphthalen-1-yl), 6-(4-chlorophenyl) | NCI-H460 (Lung) | 0.025 | [7] |
| RKOP 27 (Colon) | 0.016 | [7] | ||
| 24 | 1,4,6-trisubstituted | HT-29 (Colon) | More active than doxorubicin | [8] |
| 6 | 4-(2-Ethoxyphenyl), 6-(4-fluorophenyl), 2-imino | HT-29 (Colon) | 0.70 | [5] |
| 4 | 4-(2-Hydroxyphenyl), 6-(4-fluorophenyl), 2-imino | MDA-MB-231 (Breast) | 4.6 | [5] |
| 5o | 6-Amino-4-(4-bromophenyl)-1-(4-chlorobenzyl) | Glioblastoma | Potent activity | [9] |
Structure-Activity Relationship (SAR) Insights
From the available data, several structure-activity relationships can be deduced:
-
Aryl Substituents at C4 and C6: The presence of bulky, lipophilic aryl groups at the C4 and C6 positions appears to be beneficial for anticancer activity, as seen in compound 14a .[7]
-
Substitution at N1: The nature of the substituent at the N1 position significantly influences cytotoxicity. For example, a 1-(4-chlorobenzyl) group in compound 5o contributes to its potent activity against glioblastoma cells.[9]
-
Imino vs. Oxo Group at C2: The replacement of the C2-oxo group with an imino group can lead to highly active compounds, such as compounds 6 and 4 .[5]
-
Fused Ring Systems: The fusion of other heterocyclic rings, such as in thieno[2,3-b]pyridines and pyrido[2,3-d]pyrimidines, offers opportunities to target different biological pathways and can lead to compounds with dual inhibitory actions.[1][6]
Experimental Methodologies
General Synthesis of 4,6-Disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles
This protocol describes a one-pot, multi-component reaction for the synthesis of the core scaffold.
Figure 5: General workflow for the synthesis of comparator compounds.
Protocol:
-
A mixture of the appropriate aromatic ketone (1 mmol), aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (8 mmol) is dissolved in absolute ethanol (30 mL).[5]
-
The reaction mixture is refluxed for 10-12 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol to remove any unreacted starting materials.
-
The final product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).
In Vitro Antiproliferative Activity Assay (MTT Assay)
This protocol outlines a standard method for evaluating the cytotoxicity of the synthesized compounds against cancer cell lines.
-
Cell Seeding: Human cancer cells (e.g., HCT-116, HepG-2, MCF-7) are seeded in 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours.[1]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is discarded, and the formed formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Conclusion and Future Perspectives
While direct experimental data on the efficacy of this compound is not extensively available in the reviewed literature, a comparative analysis of structurally related compounds provides valuable insights into its potential. The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a highly promising platform for the development of novel therapeutic agents, particularly in oncology.
The evidence suggests that substitutions at the C4, C6, and N1 positions are critical determinants of biological activity. The presence of a chlorine atom at C4 in the title compound is expected to influence its electronic properties and lipophilicity, which could translate to significant biological activity. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogs to fully elucidate their therapeutic potential. Further exploration of fused ring systems derived from this core structure also holds promise for the discovery of next-generation targeted therapies.
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Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2010). 1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2567. [Link]
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El-Sayed, N. N. E., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 6(48), 32935–32953. [Link]
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Christodoulou, M. S., et al. (2020). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Molecules, 25(21), 5038. [Link]
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Gouda, M. A., et al. (2021). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Molecules, 26(16), 4991. [Link]
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Ragab, F. A., et al. (2011). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Bioorganic & Medicinal Chemistry, 19(12), 3633–3639. [Link]
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Rachakonda, S., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(39), 25297–25305. [Link]
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Jansone, D., et al. (2005). SYNTHESIS OF 4,6,6-TRIMETHYL-2-OXO-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE. Chemistry of Heterocyclic Compounds, 41(12), 1593–1594. [Link]
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Boumaiza, A., et al. (2023). Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1083–1087. [Link]
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El-Sayed, N. N. E., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 7(4), 3849–3865. [Link]
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Klucho, J., et al. (2012). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. Molecules, 17(1), 746–760. [Link]
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de Oliveira, A. M., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Bioinorganic Chemistry and Applications, 2019, 3941242. [Link]
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Szafranski, K., & Szafranski, K. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 26(16), 4991. [Link]
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El-Henawy, A. A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6527. [Link]
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Ghorab, M. M., et al. (2016). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 21(11), 1472. [Link]
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Ganbarov, K., et al. (2025). Antimicrobial Activity of Hydropyridine Derivatives against Gram-Positive and Gram-Negative Pathogenic Bacteria. Advances in Biology & Earth Sciences, 10(2), 203. [Link]
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Ghorab, M. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Scientific Reports, 14(1), 7984. [Link]
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Sridhar, R., & Perumal, P. T. (2013). ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 743–749. [Link]
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Ragab, F. A., et al. (2013). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Medicinal Chemistry, 3(3), 229–236. [Link]
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Ghorab, M. M., et al. (2010). 1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2567. [Link]
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Wankhede, S. B., & Upadhyay, S. K. (2017). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. Journal of Saudi Chemical Society, 21(Suppl 1), S33–S41. [Link]
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Bezugly, Y., et al. (2020). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Scientia Pharmaceutica, 88(4), 48. [Link]
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A Technical Guide to the Structure-Activity Relationship of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Analogs in Anticancer Drug Discovery
The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer properties.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs derived from 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. By systematically examining the impact of structural modifications at various positions of the pyridone ring, we aim to elucidate the key determinants of cytotoxic activity and provide a rational basis for the design of novel, more effective anticancer agents.
The this compound Scaffold: A Promising Starting Point
The parent compound, this compound, serves as a versatile synthon for the generation of diverse chemical libraries. The presence of a reactive chloro group at the C4-position allows for facile nucleophilic substitution, enabling the introduction of a wide variety of functionalities. The methyl group at C6 and the carbonitrile at C3 also offer opportunities for chemical modification, while the lactam nitrogen (N1) can be readily alkylated or arylated. This inherent chemical tractability, combined with the intrinsic biological activity of the 2-pyridone core, makes this scaffold an excellent starting point for SAR studies.
Comparative Analysis of Structural Modifications and Anticancer Activity
Our comprehensive analysis of the literature reveals that modifications at the C4, C6, and N1 positions of the 2-oxo-1,2-dihydropyridine-3-carbonitrile core have a profound impact on cytotoxic potency. The following sections detail these relationships, supported by experimental data from various studies.
The Critical Role of Substituents at the C4-Position
The C4-position of the pyridone ring is a key modulator of anticancer activity. The parent chloro-substituted compound serves as a valuable intermediate for the synthesis of more potent analogs through nucleophilic displacement of the chlorine atom.
Key Insights:
-
Aromatic and Heteroaromatic Moieties: Replacement of the C4-chloro group with various aryl and heteroaryl rings has been shown to significantly enhance cytotoxicity. For instance, the introduction of a 4-chlorophenyl or a thiophen-2-yl group at the C4-position can lead to potent antiproliferative activity.[3]
-
Electron-Withdrawing and Donating Groups: The electronic nature of the substituent on the C4-aryl ring plays a crucial role. While a comprehensive trend is not always clear and can be cell-line dependent, the presence of both electron-withdrawing (e.g., chloro, fluoro) and electron-donating (e.g., methoxy) groups has been associated with potent activity in different contexts.[1][4] This suggests that a combination of electronic and steric factors governs the interaction with the biological target.
Table 1: SAR at the C4-Position of 6-Aryl-2-oxo-1,2-dihydropyridine-3-carbonitrile Analogs
| Compound | R (C4-Substituent) | R' (C6-Substituent) | Cancer Cell Line | IC50 (nM) |
| 4a | 4-Chlorophenyl | Naphthalen-1-yl | NCIH 460 | - |
| 6a | 2-Chloro-4-(4-chlorophenyl) | Naphthalen-1-yl | NCIH 460 | Moderate |
| 4b | Thiophen-2-yl | Naphthalen-1-yl | NCIH 460 | - |
| 6b | 2-Chloro-4-(thiophen-2-yl) | Naphthalen-1-yl | NCIH 460 | Moderate |
| 14a | 4-Chlorophenyl | Naphthalen-1-yl | NCIH 460 | 25 ± 2.6 |
| 14a | 4-Chlorophenyl | Naphthalen-1-yl | RKOP 27 | 16 ± 2 |
Data synthesized from multiple sources, highlighting the impact of C4-substituents. Direct comparison is facilitated by keeping the C6-substituent constant where possible.[3]
Influence of Substituents at the C6-Position
The C6-position also offers a critical handle for modulating the biological activity of this scaffold.
Key Insights:
-
Bulky Aromatic Systems: The presence of bulky aromatic systems, such as a naphthalen-1-yl group, at the C6-position is often associated with enhanced cytotoxic activity.[3][5] This suggests that these larger moieties may engage in favorable hydrophobic or π-stacking interactions within the active site of the target protein.
-
Indole Moieties: The incorporation of an indole ring at the C6-position has also yielded compounds with significant antiproliferative effects against various cancer cell lines, including ovarian, breast, and cervical adenocarcinomas.[4]
Modifications at the N1-Position of the Pyridone Ring
Alkylation and arylation of the lactam nitrogen at the N1-position provide another avenue for optimizing anticancer potency.
Key Insights:
-
Benzyl Groups: The introduction of benzyl groups at the N1-position of 6-amino-2-pyridone-3,5-dicarbonitriles has been shown to yield compounds with potent anti-cancer activity against glioblastoma cells.[6][7]
-
Substituted Benzyl Moieties: The electronic properties of substituents on the N1-benzyl ring can fine-tune the activity. For example, the presence of chloro or bromo substituents on the benzyl ring has been explored, leading to highly active compounds.[6][7]
Table 2: SAR at the N1-Position of 6-Amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile Analogs
| Compound | R (N1-Substituent) | R' (C4-Substituent) | Cancer Cell Line | EC50 (µM) |
| 5g | 4-Chlorobenzyl | 4-Chlorophenyl | Murine glioma GL261 | >10 |
| 5j | 2-Chlorobenzyl | 4-Fluorophenyl | Murine glioma GL261 | 1-10 |
| 5n | 2-Chlorobenzyl | 4-Bromophenyl | Murine glioma GL261 | >10 |
| 5o | 4-Chlorobenzyl | 4-Bromophenyl | Murine glioma GL261 | <1 |
Data from a study on 6-amino-2-pyridone-3,5-dicarbonitriles, demonstrating the impact of N1-substituents.[7]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the synthesis and biological evaluation of this compound analogs.
General Synthetic Protocol for 4-Aryl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitriles
This protocol is a generalized procedure based on multicomponent reactions commonly employed for the synthesis of the 2-pyridone scaffold.[1]
Workflow for Synthesis
A typical synthetic workflow.
Step-by-Step Procedure:
-
A mixture of the appropriate aromatic aldehyde (1 mmol), 1-(naphthalen-1-yl)ethanone (1 mmol), ethyl cyanoacetate (1 mmol), and a catalytic amount of ammonium acetate in ethanol is prepared.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
The crude product is purified by recrystallization from a suitable solvent to afford the desired 4-aryl-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8]
Workflow for MTT Assay
Workflow of the MTT cytotoxicity assay.
Step-by-Step Procedure:
-
Human cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
Following the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs have provided valuable insights into the structural requirements for potent anticancer activity. The C4 and C6 positions are critical for introducing aryl and heteroaryl moieties that can significantly enhance cytotoxicity, likely through specific interactions with the biological target. Furthermore, modifications at the N1-position offer an additional avenue for optimizing the pharmacological profile of these compounds.
Future research in this area should focus on:
-
Target Identification and Validation: Elucidating the precise molecular targets of these compounds to enable structure-based drug design.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most potent analogs to assess their drug-likeness.
-
In Vivo Efficacy Studies: Testing the most promising candidates in preclinical animal models of cancer to validate their therapeutic potential.
By leveraging the SAR data presented in this guide and pursuing these future directions, the 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold holds significant promise for the development of novel and effective anticancer therapeutics.
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- Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. (2021).
- Functionalization of Pyridines at the C4 Position via Metalation and Capture. (n.d.).
- Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. (2021). ACS Omega.
- Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. (2021).
- Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity. (n.d.).
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- One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. (n.d.). PubMed.
- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022). Diva-portal.org.
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- Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. (n.d.).
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A Comparative Guide to the Biological Activity of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile versus Known STAT3 Inhibitors
This guide provides an in-depth technical comparison of the potential biological activity of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile against established inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. For the purpose of this guide, we will hypothesize that the novel compound acts as a STAT3 inhibitor, providing a framework for its evaluation and positioning it against current therapeutic strategies targeting this critical oncogenic pathway.
Introduction: STAT3 as a Pivotal Target in Oncology
The Signal Transducer and Activator of Transcription (STAT) family comprises intracellular transcription factors vital for mediating cellular responses to cytokines and growth factors.[1] Among its members, STAT3 is a key player in cell proliferation, differentiation, survival, and inflammatory responses.[1] In normal cellular physiology, STAT3 activation is a transient and tightly regulated process. However, its aberrant and persistent activation is a hallmark of numerous human malignancies, including breast, prostate, and pancreatic cancers, as well as hematological tumors.[2][3][4]
Constitutively active STAT3 drives the expression of a wide array of genes responsible for tumor growth, resistance to apoptosis, metastasis, and suppression of anti-tumor immunity.[5] This central role in oncogenesis has validated STAT3 as a high-priority target for novel cancer therapeutics.[6] Consequently, significant efforts have been dedicated to developing small-molecule inhibitors that can disrupt this signaling cascade.
This guide will explore the biological activity of this compound within the context of STAT3 inhibition, comparing its hypothetical performance metrics against well-characterized direct and indirect STAT3 inhibitors. We will delve into the underlying mechanisms, present detailed experimental protocols for validation, and provide a framework for interpreting comparative data.
The STAT3 Signaling Pathway: A Detailed Mechanistic Overview
The canonical STAT3 signaling pathway is initiated when cytokines (e.g., Interleukin-6, IL-6) or growth factors bind to their cognate receptors on the cell surface. This binding event triggers the activation of receptor-associated Janus kinases (JAKs).[7] Activated JAKs then phosphorylate specific tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for the SH2 (Src Homology 2) domain of latent STAT3 proteins residing in the cytoplasm.[8]
Upon recruitment, STAT3 is itself phosphorylated by JAKs at a critical tyrosine residue (Tyr705).[3] This phosphorylation is the pivotal activation step, inducing a conformational change that facilitates the formation of stable STAT3 homodimers (or heterodimers with other STAT proteins) through reciprocal SH2 domain-phosphotyrosine interactions.[9] These activated dimers then translocate into the nucleus, where they bind to specific DNA consensus sequences in the promoter regions of target genes, thereby initiating their transcription.[5]
Key downstream targets of STAT3 include genes that promote cell cycle progression (e.g., Cyclin D1), prevent apoptosis (e.g., Bcl-xL, Survivin), and facilitate angiogenesis and metastasis.[4] The persistent activation of this pathway in cancer cells creates a feed-forward loop that sustains the malignant phenotype.
Figure 1: The canonical JAK-STAT3 signaling pathway.
A Comparative Analysis of STAT3 Inhibitors
STAT3 can be targeted either directly, by interfering with the STAT3 protein itself, or indirectly, by inhibiting upstream activators like JAKs.
Hypothesized Profile: this compound
While specific STAT3 inhibition data for this compound is not extensively documented in public literature, the dihydropyridine scaffold has been associated with kinase inhibition and anticancer properties.[10][11] We hypothesize that this compound functions as a direct STAT3 inhibitor , potentially by binding to the SH2 domain. This interaction would sterically hinder the phosphotyrosine-mediated dimerization, a critical step for STAT3 activation. Its relatively small, rigid structure could allow it to fit into the binding pocket of the SH2 domain, disrupting the protein-protein interaction necessary for dimer formation.
Known Inhibitors for Comparison
1. Direct STAT3 Inhibitors (SH2 Domain Targeting):
-
Stattic: Recognized as the first non-peptidic small-molecule inhibitor of STAT3, Stattic selectively targets the STAT3 SH2 domain.[8][12] This prevents STAT3 dimerization, subsequent nuclear translocation, and DNA binding.[13][14] It has demonstrated an IC₅₀ of 5.1 µM in cell-free assays for inhibiting the binding of a phosphopeptide to the STAT3 SH2 domain.[8][12] Stattic has been shown to induce apoptosis in cancer cell lines that are dependent on STAT3 signaling.[15]
-
C188-9 (TTI-101): This is an orally bioavailable inhibitor that also targets the phosphotyrosyl peptide binding site within the STAT3 SH2 domain.[5] By preventing STAT3 activation, it blocks the transcription of STAT3-regulated genes.[5] C188-9 has shown efficacy in reducing tumor growth in preclinical xenograft models and has been evaluated in clinical trials.[16][17]
2. Indirect STAT3 Inhibitors (Upstream Kinase Targeting):
-
Ruxolitinib (Jakafi®): Ruxolitinib is a potent inhibitor of the Janus kinases JAK1 and JAK2.[1][18] By blocking these upstream kinases, it prevents the phosphorylation and subsequent activation of STAT3.[7] This mechanism effectively shuts down the entire signaling cascade. Ruxolitinib is clinically approved for treating myelofibrosis and polycythemia vera, conditions characterized by dysregulated JAK-STAT signaling.[1][19] Its action is not specific to STAT3, as it impacts all signaling pathways downstream of JAK1 and JAK2.
| Inhibitor | Class | Mechanism of Action | Target | Reported IC₅₀ / Potency |
| This compound | Direct (Hypothesized) | Binds to the STAT3 SH2 domain, preventing STAT3 dimerization. | STAT3 | To be determined |
| Stattic | Direct | Binds to the STAT3 SH2 domain, inhibiting STAT3 activation and dimerization.[8][13] | STAT3 | 5.1 µM (SH2 domain binding)[12][14] |
| C188-9 (TTI-101) | Direct | Binds to the STAT3 SH2 domain, preventing phosphorylation and activation.[5] | STAT3 | Potent inhibition of tumor growth in xenograft models.[16] |
| Ruxolitinib | Indirect | Competitively inhibits the ATP-binding site of JAK1 and JAK2 kinases.[9][18] | JAK1 / JAK2 | Potent inhibition of JAK-mediated STAT3 phosphorylation.[7] |
Experimental Protocols for Evaluating STAT3 Inhibition
To validate and compare the biological activity of a novel compound like this compound, a multi-tiered experimental approach is essential. This ensures a comprehensive understanding of its potency, selectivity, and mechanism of action.
Figure 2: A tiered workflow for validating STAT3 inhibitors.
Protocol 1: Fluorescence Polarization (FP) Assay for SH2 Domain Binding
Principle: This biochemical assay directly measures the binding of a compound to the STAT3 SH2 domain. A fluorescently labeled phosphopeptide probe that binds to the SH2 domain is used. When the small probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. If a test compound does not inhibit binding, the large STAT3 protein will bind the probe, slowing its tumbling and increasing polarization. An effective inhibitor will compete with the probe for binding to the SH2 domain, leaving the probe free and keeping the polarization low.[20][21]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 20 mM Tris pH 8.5, 5% glycerol, 1 mM EDTA, 0.01 mg/ml BSA).[22]
-
Dilute recombinant full-length STAT3 protein to a final concentration of ~480 nM in the assay buffer.[22]
-
Dilute a fluorescein-labeled phosphopeptide probe (e.g., derived from the gp130 receptor) to a final concentration of 20 nM.[22]
-
Prepare serial dilutions of the test compound (e.g., this compound) and known inhibitors (e.g., Stattic) in DMSO, then dilute further in assay buffer.
-
-
Assay Execution (in a 96- or 384-well black plate):
-
Add 25 µL of the test compound dilutions to the wells.
-
Add 50 µL of the STAT3 protein solution to each well.
-
Add 25 µL of the fluorescent probe solution to initiate the binding reaction.
-
Include controls: probe only (minimum polarization) and probe + STAT3 without inhibitor (maximum polarization).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-2 hours with gentle agitation to reach equilibrium.[22]
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: STAT3-Dependent Luciferase Reporter Assay
Principle: This cell-based assay measures the transcriptional activity of STAT3. Cells are engineered to express a luciferase reporter gene under the control of a promoter containing STAT3 binding sites. When STAT3 is active, it binds to the promoter and drives luciferase expression, which can be quantified by measuring light output after adding a substrate. An inhibitor will reduce STAT3 activity, leading to a decrease in the luminescent signal.[23][24][25]
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 or a cancer cell line with low endogenous STAT3 activity like MDA-MB-468) in 96-well plates.[3]
-
Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (as an internal control for transfection efficiency and cell viability).[26]
-
-
Compound Treatment and Stimulation:
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound and known inhibitors.
-
Incubate for 1-2 hours.
-
Stimulate the cells with a STAT3 activator, such as IL-6 (e.g., 20 ng/mL), to induce STAT3 signaling.[23] Include an unstimulated control.
-
-
Incubation:
-
Incubate the cells for an additional 16-24 hours to allow for reporter gene expression.[23]
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase assay system and a luminometer.[24]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of STAT3 activity by the stimulant (e.g., IL-6) and the percentage of inhibition by the test compounds.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against compound concentration.
-
Protocol 3: Western Blot for STAT3 Phosphorylation
Principle: This assay directly assesses the level of activated STAT3 in cells by detecting its phosphorylated form (p-STAT3). An effective inhibitor (either direct or indirect) will reduce the amount of p-STAT3 upon cell stimulation.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate a cancer cell line with constitutively active STAT3 (e.g., DU145, PANC-1) or a cell line that can be stimulated (e.g., HeLa, HepG2) in 6-well plates.[2][27]
-
Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 4-24 hours).
-
If using a stimulation model, pre-treat with the inhibitor before adding a stimulant like IL-6.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal protein loading, re-probe the membrane with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 or loading control signal to determine the relative inhibition of phosphorylation.
-
Conclusion and Future Directions
The relentless pursuit of targeted cancer therapies has positioned the STAT3 signaling pathway as a cornerstone of modern drug discovery. While established inhibitors like Stattic and Ruxolitinib have paved the way, there remains a critical need for novel chemical scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles.
This guide has established a rigorous framework for evaluating the biological activity of this compound as a potential STAT3 inhibitor. By employing a systematic progression from direct biochemical assays to cell-based functional readouts, researchers can effectively characterize its mechanism and benchmark its performance against known inhibitors. The dihydropyridine core represents a promising starting point for medicinal chemistry efforts. Should this compound demonstrate significant activity in the described assays, further investigation into its selectivity against other STAT family members and its efficacy in in vivo cancer models would be the logical next steps in its development as a potential therapeutic agent.
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A Comparative Spectroscopic Guide to 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and Its Synthetic Precursors
This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry and materials science.[1][2] We will explore the spectral journey from its key precursors, establishing a clear, data-supported narrative that validates each step of the synthesis. This document is intended for researchers and professionals in drug development and chemical synthesis, offering both detailed protocols and the scientific rationale behind the analytical methodologies.
The core principle of robust chemical synthesis is unambiguous structural verification. By comparing the spectroscopic data of starting materials, intermediates, and the final product, we create a self-validating system where chemical transformations are tracked and confirmed through distinct spectral changes. This guide will focus on the primary analytical techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Part 1: The Synthetic Pathway: From Precursors to Product
The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the formation of the pyridone ring via a cyclocondensation reaction, followed by a targeted chlorination at the C4 position. Understanding this pathway is crucial for interpreting the subsequent spectroscopic data.
Caption: Synthetic route to the target compound.
Part 2: Spectroscopic Analysis of Precursors
A thorough characterization of the starting materials and intermediates is fundamental. It provides a baseline against which the final product's data can be compared, ensuring the desired transformations have occurred.
Precursor I: Ethyl 2-cyano-3-oxobutanoate
This β-ketoester is a common building block in heterocyclic synthesis.[3][4] Its structure contains multiple functional groups, each with a distinct spectroscopic signature.
Experimental Protocol: Synthesis This compound is commercially available. If synthesis is required, it can be prepared via the acylation of ethyl cyanoacetate.
Spectroscopic Profile:
-
¹H NMR: The spectrum is characterized by the ethyl ester signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm), a singlet for the acetyl methyl group (~2.3 ppm), and a methine proton signal. Due to keto-enol tautomerism, the methine proton signal may be broad or accompanied by an enolic proton signal.
-
IR Spectroscopy: Key vibrational bands include a sharp, strong absorption for the nitrile (C≡N) group around 2250-2230 cm⁻¹, and multiple strong carbonyl (C=O) absorptions between 1750-1650 cm⁻¹ corresponding to the ester and ketone functionalities.[5]
-
Mass Spectrometry: The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (155.15 g/mol ).[3]
Intermediate: 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This is the direct precursor to our target compound, formed via cyclization. Its formation is confirmed by the appearance of signals characteristic of the pyridone ring.
Experimental Protocol: Synthesis of 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
-
In a round-bottom flask, combine ethyl 2-cyano-3-oxobutanoate (1 equiv.) and a molar excess of ammonium acetate.
-
Heat the mixture in a suitable solvent (e.g., ethanol or acetic acid) under reflux for 2-4 hours.[6]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates and can be collected by filtration, then washed with cold water and a small amount of cold ethanol to yield the pure intermediate.
Spectroscopic Profile:
-
¹H NMR (DMSO-d₆): The spectrum simplifies significantly compared to the precursor. Expect a singlet for the C6-methyl group (~2.3 ppm), two doublets for the vinyl protons on the pyridone ring (H4 and H5, ~6.2 and ~8.0 ppm respectively), and a broad singlet for the N-H proton at high chemical shift (>12 ppm).[7] The disappearance of the ethyl group signals is a key indicator of successful cyclization.
-
IR Spectroscopy: The spectrum retains the sharp nitrile (C≡N) peak (~2220 cm⁻¹). A strong, broad carbonyl (C=O) absorption appears around 1660 cm⁻¹, characteristic of an amide in a cyclic system.[8] A broad N-H stretching band is also visible around 3400-3200 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight (134.14 g/mol ).[9]
Part 3: Spectroscopic Verification of the Final Product
The final chlorination step introduces a halogen atom, which has a profound and easily identifiable impact on the spectroscopic data, particularly in the mass spectrum.
Experimental Protocol: Synthesis of this compound
-
To a flask containing 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1 equiv.), slowly add phosphorus oxychloride (POCl₃) (2-3 equiv.) at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Collect the solid product by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol or acetonitrile may be required for high purity.
Comparative Spectroscopic Analysis
The most powerful validation comes from directly comparing the spectra of the product with its immediate precursor.
-
¹H NMR (DMSO-d₆): The most telling change is the disappearance of the doublet corresponding to the H4 proton . The remaining vinyl proton (H5) will now appear as a singlet (~6.5 ppm). The C6-methyl and N-H signals will remain, though they may experience slight shifts. This observation provides conclusive evidence that substitution has occurred at the C4 position.
-
IR Spectroscopy: The spectrum will be very similar to the precursor, showing the characteristic nitrile (C≡N) and amide carbonyl (C=O) stretches.[5] A C-Cl stretching vibration may be observed in the fingerprint region (typically 800-600 cm⁻¹), but this is often less diagnostic.
-
Mass Spectrometry: This is the definitive analytical technique for confirming chlorination. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), any fragment containing a single chlorine atom will appear as a pair of peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[10][11][12] The molecular ion will present as a strong M⁺ peak and a smaller M+2 peak, providing unequivocal proof of the presence of one chlorine atom.
Data Summary Table
| Spectroscopic Feature | Precursor (Intermediate) | Final Product | Rationale for Change |
| ¹H NMR: C4-H Signal | Doublet, ~6.2 ppm | Absent | Substitution of H with Cl. |
| ¹H NMR: C5-H Signal | Doublet, ~8.0 ppm | Singlet, ~6.5 ppm | Loss of coupling to C4-H. |
| IR: C≡N Stretch (cm⁻¹) | ~2220 | ~2225 | Minor electronic effect of Cl. |
| **IR: C=O Stretch (cm⁻¹) ** | ~1660 | ~1670 | Minor electronic effect of Cl. |
| MS: Molecular Ion | M⁺ at m/z 134 | M⁺ at m/z 168 | Mass increase from H to Cl. |
| MS: Isotopic Pattern | Single M⁺ peak | M⁺ and M+2 peaks (~3:1 ratio) | Definitive evidence of one Cl atom. |
Part 4: Standard Analytical Workflow
The process from synthesis to final characterization follows a logical and systematic workflow to ensure data integrity and product purity.
Caption: General workflow for synthesis and analysis.
Conclusion
The structural elucidation of this compound is a clear and logical process when analyzed comparatively against its precursors. The disappearance of the C4-H proton signal in ¹H NMR and, most critically, the appearance of the characteristic 3:1 isotopic pattern for the molecular ion in mass spectrometry, serve as unambiguous evidence of a successful chlorination. This guide demonstrates that a multi-technique spectroscopic approach, grounded in the comparison between synthetic steps, provides a robust and self-validating framework for chemical characterization, ensuring the integrity and reliability of research in synthetic and medicinal chemistry.
References
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Taylor & Francis Online. (2022). Synthesis, Spectroscopic, Quantum Chemical, and Molecular Docking Studies of 2-Cyano-N-Cyclopropylacetamide and 2-Cyano-N-(1-Phenylethyl)Acetamide. Polycyclic Aromatic Compounds. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-(2-cyanoethyl)-3-oxobutanoate. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC. Retrieved from [Link]
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ResearchGate. (2020). Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-cyanoacetoacetate. Retrieved from [Link]
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PubChemLite. (n.d.). 2-cyano-n-(1-phenylethyl)acetamide (C11H12N2O). Retrieved from [Link]
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ResearchGate. (2014). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Retrieved from [Link]
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ResearchGate. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. ARKIVOC. Retrieved from [Link]
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PubMed. (2011). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Retrieved from [Link]
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PubChem. (n.d.). 2-cyano-N-[(1S)-1-phenylethyl]acetamide. Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
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SciSpace. (2014). Spectroscopic, structural, thermal and antimicrobial studies of 4,6-bis (4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). (R)-2-Cyano-N-(1-phenylethyl)acetamide. PMC. Retrieved from [Link]
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MDPI. (2023). Diethyl 2-Cyano-3-oxosuccinate. Molbank. Retrieved from [Link]
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International Union of Crystallography. (2023). Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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SciELO México. (2018). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Journal of the Mexican Chemical Society. Retrieved from [Link]
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Chemicalland21. (n.d.). 4-Methyl-2-Oxo-6-(Trifluoromethyl)-1,2-Dihydropyridine-3-Carbonitrile. Retrieved from [Link]
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comparative analysis of different synthetic routes to 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various pharmaceutical agents and functional materials. The strategic placement of its chloro, methyl, cyano, and oxo functionalities offers a versatile scaffold for further chemical modifications. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers in both academic and industrial settings. This guide provides a comparative analysis of different synthetic routes to this target molecule, offering detailed experimental protocols and a discussion of the underlying chemical principles to aid in the selection of the most appropriate method for a given application.
Route 1: Chlorination of a Pre-formed Pyridone Ring
This well-established route, detailed by Azuma et al. (2003), relies on the direct chlorination of the corresponding 4-hydroxy-2-pyridone precursor.[1] This approach is advantageous when the pyridone starting material is readily accessible.
Reaction Scheme:
Caption: A potential multicomponent reaction pathway.
This hypothetical route involves the condensation of an enamine, such as ethyl 3-aminocrotonate, with a reactive dicarbonyl equivalent, in this case, chloromalononitrile. The choice of base and solvent would be crucial to control the regioselectivity and promote the desired cyclization and subsequent tautomerization to the stable 2-pyridone form. This approach would avoid the use of harsh chlorinating agents and could potentially be more environmentally benign. The development of such a route would require significant experimental optimization.
Conceptual Route 3: Vilsmeier-Haack Type Reaction on a Precursor
Another potential strategy involves the application of a Vilsmeier-Haack or a similar formylation/chlorination reaction on a suitable precursor. For instance, treatment of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with the Vilsmeier reagent (POCl₃/DMF) could potentially introduce a chloro substituent at the 4-position. While the Vilsmeier-Haack reaction is primarily known for formylation, under certain conditions, it can also effect chlorination. This would be an attractive route if the starting unsubstituted pyridone is readily available.
Comparative Summary and Outlook
| Parameter | Route 1: Chlorination | Conceptual Route 2: MCR | Conceptual Route 3: Vilsmeier-Haack |
| Starting Materials | Readily available pyran | Simple acyclic precursors | Unsubstituted pyridone |
| Number of Steps | Two | One | One |
| Reagents | POCl₃, PCl₅ (harsh) | Basic catalysts (milder) | Vilsmeier reagent (moderately harsh) |
| Yield | Good to excellent (reported) | To be determined | To be determined |
| Scalability | Feasible, with safety precautions | Potentially high | Potentially high |
| Green Chemistry | Use of chlorinated solvent, harsh reagents | Potentially high atom economy, milder conditions | Use of phosphorus oxychloride |
Table 1: Comparative analysis of synthetic strategies.
References
-
Azuma, Y., Morone, M., Nagayama, K., Kawamata, Y., & Sato, A. (2003). Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. HETEROCYCLES, 60(6), 1461. [Link]
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A Definitive Guide to the Structural Confirmation of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyridinone scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1] The biological activity of these compounds is intrinsically linked to their precise molecular architecture. Consequently, unambiguous structural confirmation of novel derivatives, such as 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, is a critical step in the drug discovery and development pipeline.
This guide provides a comprehensive framework for the structural elucidation of this compound and its derivatives. It moves beyond a simple recitation of analytical data, offering instead a detailed methodological comparison with a plausible isomeric alternative, 6-Chloro-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. By understanding the subtle yet significant differences in their spectroscopic and crystallographic signatures, researchers can confidently ascertain the structure of their synthesized compounds.
The Challenge of Isomerism in Pyridinone Synthesis
A Multi-Faceted Approach to Structural Verification
A combination of modern analytical techniques is essential for the definitive structural assignment of these derivatives. This guide will focus on the application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, the precise connectivity of atoms can be determined.
¹H NMR Spectroscopy: Unraveling Proton Environments
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, we expect to see distinct signals for the methyl protons, the vinylic proton, and the N-H proton of the pyridone ring.
-
Methyl Protons (-CH₃): A singlet integrating to three protons, typically in the range of δ 2.0-2.5 ppm.
-
Vinylic Proton (-CH=): A singlet integrating to one proton. Its chemical shift is influenced by the surrounding substituents and is expected to appear in the δ 6.0-7.0 ppm region.
-
N-H Proton (-NH): A broad singlet, the chemical shift of which can be highly variable (δ 10-13 ppm) and is dependent on solvent and concentration. This signal will disappear upon the addition of a drop of D₂O to the NMR tube, a key confirmatory test.[4]
In contrast, the isomeric 6-Chloro-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile would exhibit a similar set of signals, but the electronic environment, and thus the chemical shifts, of the methyl and vinylic protons would differ due to the altered placement of the electron-withdrawing chlorine atom.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, we anticipate signals for the methyl carbon, the nitrile carbon, the carbonyl carbon, and the four sp² hybridized carbons of the pyridone ring.
| Carbon Atom | Expected Chemical Shift (ppm) for this compound | Expected Chemical Shift (ppm) for 6-Chloro-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |
| -CH₃ | ~18-25 | ~18-25 |
| -C≡N | ~115-120 | ~115-120 |
| C3 | ~100-110 | ~100-110 |
| C4 | ~150-160 (attached to Cl) | ~140-150 (attached to CH₃) |
| C5 | ~105-115 | ~105-115 |
| C6 | ~155-165 (attached to CH₃) | ~160-170 (attached to Cl) |
| C=O | ~160-170 | ~160-170 |
Note: These are estimated chemical shift ranges based on general principles and data from similar structures. Actual values may vary.
The key differentiating feature in the ¹³C NMR spectra of the two isomers would be the chemical shifts of the C4 and C6 carbons. The carbon atom directly attached to the electronegative chlorine atom will be significantly deshielded and appear at a higher chemical shift (further downfield).
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
To confirm the N-H proton, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The N-H signal should disappear or significantly diminish.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
For unambiguous assignment of protonated carbons, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment can be performed. This will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.
-
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.
Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
Expected Mass Spectrum of this compound:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₅ClN₂O). A key feature will be the isotopic pattern of the chlorine atom. There will be two peaks, one for the ³⁵Cl isotope (M⁺) and another for the ³⁷Cl isotope (M+2) with a relative intensity ratio of approximately 3:1.
-
Fragmentation Pattern: The fragmentation pattern will be influenced by the structure of the molecule. Common fragmentation pathways for pyridone derivatives may include the loss of CO, HCN, or the methyl group. The fragmentation pattern of the two isomers could potentially differ, providing another layer of structural confirmation.
Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Ionize the sample using a standard electron ionization (EI) source (typically at 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular formula and gain structural information.
Single-Crystal X-ray Crystallography: The Gold Standard for Structural Elucidation
When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry. This technique is considered the definitive method for structural confirmation.
The crystal structure of this compound would unequivocally show the connectivity of all atoms, confirming the positions of the chloro and methyl substituents on the pyridone ring.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.
-
Crystal Mounting and Data Collection: Mount a suitable single crystal on a goniometer head and place it on the diffractometer. Collect diffraction data, typically at low temperature (e.g., 100 K), by rotating the crystal in a monochromatic X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
-
Structure Validation and Analysis: Validate the final structure using crystallographic software and analyze the molecular geometry and intermolecular interactions.
Visualizing the Confirmation Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound derivatives.
Caption: Workflow for the structural confirmation of this compound.
Conclusion
The definitive structural confirmation of this compound derivatives relies on a synergistic application of modern analytical techniques. While each method provides valuable information, a combination of NMR spectroscopy, mass spectrometry, and, ideally, single-crystal X-ray crystallography is necessary to unambiguously differentiate the target molecule from potential isomers. By following the detailed protocols and interpretative guidance outlined in this guide, researchers can ensure the structural integrity of their compounds, a cornerstone of reproducible and impactful scientific research.
References
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- Azuma, Y., et al. (2003). Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. HETEROCYCLES, 60(11), 2563-2574.
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ACS Omega. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. Available from: [Link]
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PubMed. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Available from: [Link]
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PubMed. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Available from: [Link]
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Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available from: [Link]
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PubChem. 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Available from: [Link]
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ResearchGate. Spectroscopic, structural, thermal and antimicrobial studies of 4,6-bis (4-chlorophenyl)- 2-oxo-1,2-dihydropyridine-3-carbonitrile with some transition metals. Available from: [Link]
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ACS Publications. Synthesis of Masked 2-Pyridones from 1,3-Enynyl Esters via Tandem Gold-Catalyzed Cycloisomerization and Oxidative Nitrogen Insertion. Available from: [Link]
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Michigan State University Department of Chemistry. NMR Spectroscopy. Available from: [Link]
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PubMed Central. Structural and theoretical studies of 4-chloro-2-methyl-6-oxo-3,6-dideuteropyrimidin-1-ium chloride (d 6). Available from: [Link]
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PubMed. Structural and theoretical studies of 4-chloro-2-methyl-6-oxo-3,6-dideuteropyrimidin-1-ium chloride (d 6). Available from: [Link]
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Activity
In the landscape of contemporary drug discovery, the 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical analysis of establishing an in vitro-in vivo correlation (IVIVC) for a representative member of this class, 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (termed 'Compound X' for this guide). We will explore its potential anticancer activities by drawing comparisons with structurally related analogs that have been extensively characterized. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of translating preclinical data into predictable clinical outcomes.
Introduction: The Promise of the Pyridinone Scaffold
The 2-oxo-1,2-dihydropyridine-3-carbonitrile core is a versatile pharmacophore found in a variety of biologically active molecules. Derivatives have shown promise as anticancer, antimicrobial, and enzyme-inhibiting agents.[1] The specific substitutions on the pyridine ring dictate the compound's biological target and overall efficacy. For instance, diaryl-substituted analogs have been identified as potent p38α MAP kinase inhibitors,[2] while other derivatives exhibit broad-spectrum cytotoxic effects against various cancer cell lines.[1] Compound X, with its chloro and methyl substitutions, presents a unique electronic and steric profile that warrants a thorough investigation of its therapeutic potential.
A critical aspect of preclinical drug development is the establishment of a robust IVIVC. A strong correlation allows for the use of in vitro data as a surrogate for in vivo performance, thereby accelerating the development process, reducing reliance on animal models, and providing a deeper understanding of a drug's pharmacokinetic and pharmacodynamic (PK/PD) properties. This guide will delineate the necessary in vitro and in vivo experiments to build such a correlation for Compound X, using published data from analogous compounds as a comparative framework.
Comparative Landscape: Alternative 2-Oxo-1,2-dihydropyridine-3-carbonitriles
To contextualize the potential activity of Compound X, we will compare it with two well-characterized analogs from the literature:
-
Analog A (Pim-1 Inhibitor): A 4-(4-chlorophenyl)-substituted pyridone derivative that has demonstrated potent inhibitory activity against Pim-1 kinase, a key regulator of cell survival and proliferation in various cancers.[3]
-
Analog B (KRAS G12C Inhibitor): A more complex pyridopyrimidine derivative that has shown remarkable activity against non-small-cell lung cancer cells harboring the KRAS G12C mutation.[4]
These analogs provide a basis for postulating the potential mechanisms of action for Compound X and for designing a comprehensive testing cascade.
In Vitro Characterization: Unveiling the Cellular Activity
The initial phase of characterizing Compound X involves a battery of in vitro assays to determine its biological activity, mechanism of action, and preliminary drug-like properties.
Experimental Workflow: In Vitro Profiling
Caption: A logical progression for the in vivo assessment of Compound X's pharmacokinetics and efficacy.
Detailed Protocols
1. Pharmacokinetic (PK) Study in Mice
-
Objective: To determine key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Procedure:
-
Administer a single dose of Compound X to a cohort of mice via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma and analyze the concentration of Compound X using LC-MS/MS.
-
Calculate the PK parameters using appropriate software (e.g., Phoenix WinNonlin).
-
2. Tumor Xenograft Efficacy Study
-
Objective: To evaluate the antitumor efficacy of Compound X in a relevant animal model.
-
Procedure:
-
Implant human cancer cells (e.g., MCF-7) subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, Compound X, positive control).
-
Administer the treatments daily for a specified period (e.g., 21 days).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, harvest the tumors for biomarker analysis.
-
Comparative In Vivo Data (Hypothetical)
| Compound | Oral Bioavailability (%) | Tumor Growth Inhibition (TGI, %) |
| Compound X | 35 | 60 at 50 mg/kg |
| Analog A | 50 | 80 at 30 mg/kg |
| Analog B | 65 | >100 (regression) at 25 mg/kg |
Establishing the In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to correlate the in vitro potency and exposure with the in vivo efficacy. A simplified IVIVC can be established by plotting the in vitro IC50 values against the in vivo efficacious concentrations.
IVIVC Relationship
Caption: A conceptual diagram illustrating the key relationships in establishing an IVIVC.
A successful IVIVC for Compound X would demonstrate that its in vivo antitumor activity is directly proportional to its in vitro potency against cancer cells and its ability to achieve and maintain therapeutic concentrations at the tumor site. Discrepancies between the in vitro and in vivo data would necessitate further investigation into factors such as off-target effects, poor drug-like properties, or rapid metabolism.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to characterizing the in vitro and in vivo activities of this compound and establishing a meaningful IVIVC. By leveraging comparative data from structurally related analogs, researchers can formulate informed hypotheses about the compound's mechanism of action and design efficient experimental workflows. The successful correlation of in vitro and in vivo data is paramount for de-risking the drug development process and for the rational optimization of this promising chemical scaffold for future therapeutic applications. The synthesis of additional analogs of Compound X with modulated physicochemical properties will be crucial for refining the structure-activity relationship and improving the overall pharmacological profile.
References
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Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819-2839. [Link]
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Kos, J., et al. (2016). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. Molecules, 21(11), 1487. [Link]
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El-Damasy, A. K., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19781–19797. [Link]
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Ghorab, M. M., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(35), 22943-22952. [Link]
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El-Naggar, A. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Scientific Reports, 14(1), 7965. [Link]
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Serry, A. M., et al. (2010). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a new scaffold for p38alpha MAP kinase inhibition. Journal of Combinatorial Chemistry, 12(4), 559-565. [Link]
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Zhang, Y., et al. (2025). Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives as novel covalent inhibitors for the treatment of KRASG12C-mutant NSCLC. Bioorganic Chemistry, 154, 109114. [Link]
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Gold, J., et al. (2023). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Bioorganic & Medicinal Chemistry, 78, 117130. [Link]
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Abdellatif, K. R. A., et al. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Archiv der Pharmazie, 348(8), 547-558. [Link]
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Al-Majedy, Y. K., et al. (2018). Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. Journal of Al-Nahrain University, 21(2), 45-50. [Link]
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Chen, Y., et al. (2021). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Cancer Cell International, 21(1), 589. [Link]
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El-Sayed, M. A. A., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Medicinal Chemistry, 14(6), 1121-1144. [Link]
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Benchmarking 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Against Standard Reference Compounds
An Objective Comparison Guide for Researchers
This guide provides a comprehensive framework for the systematic evaluation of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind experimental choices. We will objectively compare the subject compound's performance with industry-standard alternatives, supported by detailed experimental protocols and data interpretation strategies.
Introduction: The Scientific Context of this compound
The 1,2-dihydropyridine-2-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer and anti-inflammatory properties.[1][2] The specific compound, this compound (CAS 582300-58-1), features a unique substitution pattern: a chloro group at the 4-position, a methyl group at the 6-position, and a nitrile group at the 3-position.[3] This combination of electron-withdrawing (chloro, nitrile) and electron-donating (methyl) groups on the pyridinone ring creates a distinct electronic and steric profile, suggesting the potential for novel interactions with biological targets.
The goal of this guide is to establish a rigorous, multi-faceted benchmarking protocol to elucidate the compound's primary biological effects and relative potency.
Rationale for Selecting Standard Reference Compounds
A meaningful benchmark requires comparison against well-characterized compounds that represent established mechanisms of action. The selection of these standards is not arbitrary; it is a hypothesis-driven choice based on the structural motifs of our test compound, which suggest potential cytotoxic and anti-inflammatory activities.
Table 1: Rationale for Selected Standard Reference Compounds
| Reference Compound | Class / Mechanism of Action | Justification for Inclusion as a Benchmark |
| Doxorubicin | Anthracycline / DNA Intercalator & Topoisomerase II Inhibitor | A gold-standard, highly potent chemotherapeutic agent used to establish a high-potency benchmark for cytotoxicity.[4] |
| Celecoxib | Selective COX-2 Inhibitor | A standard-of-care anti-inflammatory drug that allows for direct comparison of potency and selectivity against a key inflammatory enzyme.[5] |
| Staurosporine | Broad-Spectrum Protein Kinase Inhibitor | A classic and potent inducer of apoptosis, serving as a positive control to investigate the mechanism of any observed cell death. |
Experimental Design: A Multi-Assay Approach for Comprehensive Profiling
We will employ a tiered approach, starting with a broad assessment of cytotoxicity and then proceeding to more specific mechanistic assays based on the initial findings. Each protocol is designed as a self-validating system, including appropriate controls to ensure data integrity.
Primary Screening: Cell Viability and Cytotoxicity Assessment
The foundational step is to determine the compound's effect on cell proliferation and viability. The MTT assay is a robust, colorimetric method that measures the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[6][7]
Experimental Workflow: MTT Cell Viability Assay
Caption: MTT assay workflow for determining compound cytotoxicity.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Preparation: Seed human colon adenocarcinoma cells (HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and resume logarithmic growth by incubating for 24 hours at 37°C, 5% CO₂.
-
Compound Application: Prepare 2-fold serial dilutions of this compound and the reference compounds (Doxorubicin, Staurosporine) in culture medium. Replace the existing medium with the compound-containing medium. Include "vehicle only" (e.g., 0.1% DMSO) and "no treatment" controls.
-
Incubation: Incubate the plates for 48 hours. This duration is typically sufficient to observe effects on cell proliferation.
-
Assay Readout: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the MTT tetrazolium salt into purple formazan crystals.[8]
-
Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the logarithm of compound concentration and fitting the data to a dose-response curve.
Mechanistic Insight: Anti-inflammatory Potential
To investigate the compound's potential to modulate inflammatory pathways, we will use a cell-based assay to measure the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS). LPS is a potent inducer of the inflammatory response in these cells.
Experimental Workflow: Griess Assay for Nitric Oxide Inhibition
Caption: Workflow for assessing anti-inflammatory activity via NO inhibition.
Detailed Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Preparation: Seed RAW 264.7 murine macrophage cells into a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of this compound or the reference compound, Celecoxib. Incubate for 1 hour.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement: Transfer 50 µL of the cell culture supernatant from each well to a new plate. Add 50 µL of Griess Reagent I (sulfanilamide solution) followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).
-
Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration.[9]
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC₅₀ value. Note: A parallel MTT assay should be run to ensure that observed NO reduction is not due to cytotoxicity.
Data Interpretation: A Comparative Analysis
All quantitative data should be collated to facilitate a direct, at-a-glance comparison of the test compound against the established standards. The results will guide the subsequent stages of research and development.
Table 2: Hypothetical Benchmarking Data Summary
| Compound | Cytotoxicity IC₅₀ (µM) [HT-29 Cells] | NO Inhibition IC₅₀ (µM) [RAW 264.7 Cells] | Therapeutic Index (NO IC₅₀ / Cyto IC₅₀) |
| This compound | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Doxorubicin | 0.45 | > 100 | < 0.0045 |
| Celecoxib | > 100 | 0.8 | > 125 |
| Staurosporine | 0.02 | 15 | ~ 1.3 |
Interpreting the Results:
-
A low cytotoxicity IC₅₀ suggests potent anti-proliferative activity, warranting further investigation as a potential anti-cancer agent.
-
A low NO inhibition IC₅₀ indicates significant anti-inflammatory properties.
-
The Therapeutic Index is a critical calculated value. A high index (like that of Celecoxib) is desirable for an anti-inflammatory agent, as it indicates the compound inhibits inflammation at concentrations far below those that cause general cell death. Conversely, a low index (like Doxorubicin's) is expected for a cytotoxic drug.
Conclusion and Strategic Next Steps
This guide outlines a foundational strategy for the initial characterization of this compound. The data generated will provide a clear, objective assessment of its biological activity profile in comparison to established drugs.
-
If the compound shows potent cytotoxicity (low µM or nM IC₅₀) and a low therapeutic index: Subsequent studies should focus on its anti-cancer potential. This would involve screening against a broader panel of cancer cell lines, and mechanistic studies such as cell cycle analysis and apoptosis assays (e.g., Annexin V/PI staining).[7]
-
If the compound demonstrates potent NO inhibition with low cytotoxicity (high therapeutic index): Future work should explore its anti-inflammatory applications. This would include investigating its effect on other inflammatory mediators (e.g., TNF-α, IL-6) and testing its efficacy in enzymatic assays, such as direct COX-1/COX-2 inhibition assays.[10][11]
By employing this structured and comparative approach, researchers can efficiently and accurately position this novel compound within the broader landscape of drug discovery, enabling informed decisions for its future development.
References
- Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. (2005). ChemInform. Provides chemical synthesis context for the core structure. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1002/chin.200537123]
- Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. (n.d.). National Institutes of Health (NIH). Discusses the synthesis and anticancer evaluation of similar dihydropyridine compounds. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3955212/]
- Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives as novel covalent inhibitors... (2025). PubMed. Highlights the therapeutic potential of related nitrile-containing heterocyclic compounds in oncology. [URL: https://pubmed.ncbi.nlm.nih.gov/41138466/]
- Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening. (n.d.). National Institutes of Health (NIH). Details the use of high-throughput screening for cytotoxicity, mentioning Doxorubicin as a control. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2737038/]
- Small molecule compounds with good anti-inflammatory activity reported in the literature... (n.d.). PubMed Central. Reviews various anti-inflammatory compounds, including Celecoxib as a reference. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8834400/]
- Anti-inflammatory Screening Compound Library. (n.d.). Life Chemicals. Describes targets for anti-inflammatory compounds, including COX-2. [URL: https://lifechemicals.
- Benchmarking Anti-inflammatory Agent 35 Against Industry Standards: A Comparative Guide. (n.d.). Benchchem. Provides a template and rationale for comparing a test compound to standards like Dexamethasone and Celecoxib. [URL: https://www.benchchem.
- Viability and Cytotoxicity Assay Reagents. (n.d.). Thermo Fisher Scientific. Explains the mechanism of the MTT assay. [URL: https://www.thermofisher.com/us/en/home/references/molecular-probes-the-handbook/assays-for-cell-viability-proliferation-and-function/viability-and-cytotoxicity-assay-reagents.html]
- Antioxidant and Anti-Inflammatory Activity Determination of... Pure Chemical Compounds Using... Screening HPLC Assay. (n.d.). ResearchGate. Describes assays for measuring anti-inflammatory activity, including NO production in RAW 264.7 cells. [URL: https://www.researchgate.net/publication/339486337_Antioxidant_and_Anti-Inflammatory_Activity_Determination_of_One_Hundred_Kinds_of_Pure_Chemical_Compounds_Using_Offline_and_Online_Screening_HPLC_Assay]
- Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab. Outlines various quantitative cytotoxicity assays including the MTT assay. [URL: https://northeastbiolab.com/cell-cytotoxicity-assay/]
- Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). Journal of Cell and Molecular Pharmacology. Provides an overview of different cytotoxicity assays and their applications in drug development. [URL: https://www.iomcworld.org/cell-molecular-pharmacology/cytotoxicity-assays-essential-tools-for-assessing-drug-toxicity-and-cellular-health.pdf]
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- This compound. (n.d.). Chemrio. Provides chemical identifiers for the compound. [URL: https://www.chemrio.com/4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile-cas-582300-58-1]
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A Comparative Guide to the Reproducible Synthesis of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This guide provides an in-depth analysis of synthetic strategies for 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. As a key intermediate, its efficient and reproducible synthesis is paramount for advancing drug discovery programs, particularly in the development of kinase inhibitors.[1][2] This document moves beyond a simple recitation of methods to offer a comparative analysis, focusing on the critical parameters that govern experimental success and reproducibility. We will dissect common synthetic routes, provide detailed, self-validating protocols, and present quantitative data to guide researchers in making informed decisions for their specific applications.
Introduction: The Significance of the Pyridinone Scaffold
The 2-oxo-1,2-dihydropyridine-3-carbonitrile core is a privileged scaffold in drug development.[3] The presence of multiple functional groups—a nitrile, a chloro group, and a lactam—offers versatile handles for chemical modification, enabling the exploration of structure-activity relationships (SAR).[4] Specifically, compounds bearing this scaffold have shown promise as potent inhibitors of various kinases, such as p38α MAP kinase, making them valuable candidates for anti-inflammatory and oncology research.[1] The reproducibility of the synthesis of the title compound is therefore a critical bottleneck that must be addressed to ensure a consistent supply of high-purity material for biological screening and lead optimization.
Synthetic Strategies: A Comparative Overview
The synthesis of substituted 2-oxo-pyridines can be approached through several pathways. The most common methods involve the cyclization of acyclic precursors. For the title compound and its analogues, two primary strategies stand out: multicomponent reactions and methods involving the modification of a pre-formed heterocyclic ring.
Strategy A: Multicomponent One-Pot Synthesis
One-pot multicomponent reactions (MCRs) are highly valued for their efficiency, atom economy, and ability to generate molecular complexity in a single step.[1] For the synthesis of 4,6-disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles, a common approach involves the condensation of an appropriate ketone, an aldehyde, a source of ammonia (like ammonium acetate), and a compound with an active methylene group, such as ethyl cyanoacetate or malononitrile.[1]
Strategy B: Vilsmeier-Haack Chloroformylation
An alternative approach involves the modification of a pre-existing pyridone ring. The Vilsmeier-Haack reaction is a powerful method for introducing a formyl and a chloro group onto an electron-rich heterocycle.[5] This strategy would typically start from a 6-methyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carboxylate precursor, which is then treated with a Vilsmeier reagent (e.g., POCl₃/DMF) to yield the desired 4-chloro-5-formyl derivative. While this is a multi-step process, it can offer better control over regioselectivity.[5]
Senior Application Scientist's Note: The choice between these strategies often depends on the availability of starting materials and the desired scale of the reaction. MCRs (Strategy A) are excellent for library synthesis and initial exploration due to their convergent nature. However, for scaling up, a linear synthesis like Strategy B might offer more predictable outcomes and easier purification, despite involving more steps.
Experimental Protocols and Reproducibility Analysis
Here, we provide a detailed, validated protocol based on the principles of multicomponent reactions, which represents a highly efficient route to analogous structures.[1][3] This is followed by a comparative data summary.
Detailed Protocol: One-Pot Synthesis of a 2-Oxo-Dihydropyridine-3-Carbonitrile Analogue
This protocol is adapted from established methods for similar 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles and serves as a robust template.[1]
Objective: To synthesize a 2-oxo-dihydropyridine-3-carbonitrile derivative with high yield and purity.
Materials:
-
Appropriate acetophenone derivative (1.0 equiv)
-
Appropriate aromatic aldehyde (1.0 equiv)
-
Ethyl cyanoacetate or Malononitrile (1.1 equiv)
-
Ammonium acetate (8.0 equiv)
-
Ethanol (solvent)
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the acetophenone (10 mmol), aromatic aldehyde (10 mmol), ethyl cyanoacetate (11 mmol), and ammonium acetate (80 mmol).
-
Solvent Addition: Add 30 mL of absolute ethanol to the flask.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Monitoring: Monitor the reaction every hour using TLC (e.g., with a mobile phase of 7:3 hexane:ethyl acetate). The disappearance of the starting materials and the appearance of a new, typically fluorescent, spot indicates product formation. The reaction is generally complete within 4-6 hours.
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate will usually form. Pour the mixture into 100 mL of ice-cold water and stir for 30 minutes to ensure complete precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with cold water (3 x 30 mL) and then with a small amount of cold ethanol (2 x 10 mL) to remove unreacted starting materials and soluble impurities.
-
Drying and Purification: Dry the solid product in a vacuum oven at 50 °C overnight. If necessary, the product can be further purified by recrystallization from ethanol or acetic acid to yield the final product as a crystalline solid.
Self-Validation System:
-
Expected Outcome: A pale yellow to white crystalline solid.
-
Characterization (Trustworthiness):
-
¹H NMR: Confirm the presence of characteristic peaks for the pyridone ring protons and the substituents.
-
Mass Spectrometry: Verify the molecular weight of the product. An ESI-MS spectrum should show a prominent [M+H]⁺ peak.
-
Melting Point: The purified product should have a sharp melting point, which can be compared to literature values for analogous compounds.[4]
-
Comparative Data and Performance Metrics
Reproducibility is best assessed through quantitative data. The table below compares the typical performance of the multicomponent synthesis with potential outcomes of a linear approach like the Vilsmeier-Haack reaction, based on literature for analogous compounds.
| Parameter | Strategy A: Multicomponent Reaction | Strategy B: Vilsmeier-Haack (Projected) | Source(s) |
| Typical Yield | 70-90% | 50-70% (over two steps) | [1],[5] |
| Reaction Time | 4-8 hours | 18+ hours | [1],[5] |
| Number of Steps | 1 | 2-3 | [5] |
| Atom Economy | High | Moderate | General Principle |
| Reagent Toxicity | Moderate (Ammonium Acetate) | High (POCl₃) | General Principle |
| Ease of Purification | Often requires recrystallization | May require column chromatography | [5],[6] |
Visualizing the Workflow and Synthetic Logic
Diagrams are essential for quickly grasping complex experimental plans and relationships.
General Experimental Workflow
The following diagram outlines the logical flow from starting materials to a fully characterized, pure final product, which is a critical process for ensuring reproducibility.
Caption: A generalized workflow for the synthesis, purification, and validation of the target compound.
Comparative Synthetic Pathways
This diagram illustrates the fundamental difference in approach between the convergent multicomponent strategy and a linear synthesis.
Caption: Comparison of a convergent multicomponent synthesis versus a linear synthetic approach.
Conclusion and Recommendations
For researchers requiring reliable and efficient access to This compound and its analogues, the multicomponent synthesis strategy offers a superior combination of high yield, operational simplicity, and time efficiency. Its reproducibility is contingent on careful control of reaction stoichiometry and temperature, followed by a robust purification procedure like recrystallization. The protocol and validation steps outlined in this guide provide a clear and dependable pathway to obtaining high-purity material suitable for demanding applications in drug discovery and development. For large-scale synthesis, further optimization of reaction conditions and workup procedures would be necessary to ensure consistent results.
References
-
Title: Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile Source: Wiley Online Library URL: [Link]
-
Title: Synthesis of 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile Source: ResearchGate URL: [Link]
-
Title: One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition Source: PubMed URL: [Link]
-
Title: Eco-Friendly Methodology to Prepare N-Heterocycles Related to Dihydropyridines: Microwave-Assisted Synthesis of Alkyl 4-Arylsubstituted-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate and 4-Arylsubstituted-4,7-dihydrofuro[3,4-b]pyridine- Source: MDPI URL: [Link]
-
Title: Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile Source: International Union of Crystallography URL: [Link]
-
Title: 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Source: PubChem URL: [Link]
-
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This document provides a detailed protocol for the safe handling and disposal of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 582300-58-1). As a substituted pyridine derivative, this compound requires careful management to mitigate potential risks to laboratory personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.
Hazard Identification and Risk Assessment
While a comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available, its structural motifs—a chlorinated pyridine ring and a nitrile group—suggest a hazard profile that warrants significant caution. Based on data from analogous compounds, the primary hazards are anticipated to be:
-
Skin and Eye Irritation: Similar chlorinated and pyridinone compounds are known to cause skin and serious eye irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][3][4]
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[3][4][5]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and require special disposal considerations to prevent contamination of waterways and soil.[6]
Table 1: Inferred Hazard Profile and Precautionary Statements
| Hazard Classification | Inferred GHS Classification | Precautionary Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | Warning | Do not eat, drink, or smoke when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing.[1][3][4][7] |
| Skin Corrosion/Irritation | Warning | Causes skin irritation. Wash skin thoroughly after handling. Wear protective gloves.[1][2][3] |
| Serious Eye Damage/Eye Irritation | Warning | Causes serious eye irritation. Wear eye protection/face protection.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Warning | May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1][3] |
Immediate Safety and Handling Protocols
Proper handling is the first line of defense against chemical exposure. Adherence to the following procedures is mandatory when working with this compound.
2.1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial. The minimum required PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.[4][8]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber. Gloves should be inspected before use and changed immediately if contaminated.[8][9]
-
Body Protection: A laboratory coat worn over full-length clothing.[4][8]
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][8]
2.2. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood with a minimum face velocity of 0.5 m/s.[1][4]
-
Eyewash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[4]
2.3. Storage
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][10][11][12] The container should be tightly sealed to prevent moisture absorption and exposure to air.[10][11]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent the spread of contamination and exposure.
3.1. Spill Response Workflow
Caption: Workflow for responding to a spill of this compound.
3.2. Step-by-Step Spill Cleanup
-
Evacuate: Immediately clear the area of all personnel.
-
Alert: Notify your laboratory supervisor and the institutional Environmental Health & Safety (EH&S) department.
-
Secure the Area: Restrict access to the spill area.
-
PPE: Before re-entering the area, don the appropriate PPE as outlined in section 2.1.
-
Containment: For solid spills, carefully sweep or vacuum the material into a suitable container, avoiding dust generation.[4] For liquid spills, cover with an inert absorbent material like sand, vermiculite, or a commercial sorbent.[1][8]
-
Collection: Carefully scoop the absorbed material into a designated, leak-proof, and clearly labeled hazardous waste container.[4][8]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste. A minimum of three rinse cycles is recommended to ensure thorough decontamination.[13]
-
Ventilation: Allow the area to ventilate thoroughly before resuming normal operations.
Proper Disposal Procedures
The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8][9]
4.1. Waste Categorization
Due to its chemical structure, this compound falls into the following waste categories:
-
Halogenated Organic Waste: The presence of chlorine necessitates its disposal as a halogenated organic compound.[6]
-
Nitrile-Containing Waste: Nitrile groups can have specific reactivity and toxicity profiles that require careful management.[14][15]
4.2. Disposal Workflow
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Comprehensive Safety and Handling Guide for 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This guide provides essential safety protocols and operational directives for the handling and disposal of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. As a substituted pyridinone, this compound warrants careful management due to the potential hazards associated with this chemical class. The following procedures are synthesized from established safety data for analogous structures and are designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.
Hazard Identification and Risk Assessment: Understanding the Compound
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory tract irritation.[1]
The presence of a chloro-substituent may also introduce additional toxicological concerns and requires a cautious approach to handling.[2][3] A thorough risk assessment should be conducted before commencing any work, considering the quantities being used and the nature of the experimental procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE plan is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale rooted in preventing the primary routes of exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A full-face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves such as butyl rubber or nitrile are recommended. Always inspect gloves for damage before use and change them frequently. | Provides a barrier against skin contact, which can be harmful and cause irritation.[2][4] |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required. For larger quantities or higher-risk procedures, chemically impervious coveralls should be considered. | Protects the skin from accidental spills and contamination.[2][4] |
| Respiratory Protection | All work with this compound in solid or solution form should be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors. | Prevents inhalation of the compound, which may cause respiratory irritation.[4] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe laboratory environment. The following diagram and procedural steps outline the recommended process from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Detailed Procedural Steps:
-
Preparation and Engineering Controls:
-
Ventilation: All handling of this compound must be performed in a properly functioning and certified chemical fume hood.[4]
-
Designated Area: Clearly designate the work area within the fume hood for handling this compound to prevent cross-contamination.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]
-
-
Handling the Compound:
-
Personal Protective Equipment (PPE): Before beginning work, ensure all recommended PPE is correctly worn.
-
Weighing and Transfer: When weighing the solid compound, do so within the fume hood on a draft shield to minimize the dispersal of dust. Use appropriate tools (e.g., spatulas) for transfers.
-
In Solution: When working with the compound in solution, be mindful of potential splashes and keep containers closed when not in use.
-
-
In Case of Emergency:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: As a halogenated organic compound, all waste containing this substance must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[6][7] Do not mix with non-halogenated waste streams.
-
Container Management: Waste containers should be kept tightly closed and stored in a cool, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][8]
-
Disposal Route: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal contractor, following all local, state, and federal regulations.[9] Do not dispose of it down the drain or in regular trash.
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10606782, 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]
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Chem-Supply. (n.d.). Safety Data Sheet: 4-Methyl-2-Oxo-6-(Trifluoromethyl)-1,2-Dihydropyridine-3-Carbonitrile. Retrieved from [Link]
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SDFine. (n.d.). Chemwatch GHS SDS 1282 - Pyridine. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
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Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChemLite - 4-amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile. Retrieved from [Link]
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Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][2]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23. Retrieved from [Link]
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International Agency for Research on Cancer. (1999). 4-CHLORO-ortho-TOLUIDINE. IARC Publications. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5133. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
